molecular formula C22H17ClN2 B1669251 Clotrimazole CAS No. 23593-75-1

Clotrimazole

カタログ番号: B1669251
CAS番号: 23593-75-1
分子量: 344.8 g/mol
InChIキー: VNFPBHJOKIVQEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clotrimazole is a member of the class of imidazoles that is 1H-imidazole in which the hydrogen attached to a nitrogen is replaced by a monochlorotrityl group. It has a role as an antiinfective agent, an environmental contaminant and a xenobiotic. It is a member of imidazoles, a member of monochlorobenzenes, a conazole antifungal drug and an imidazole antifungal drug.
This drug is a broad spectrum antimycotic or antifungal agent. This compound's antimycotic properties were discovered in the late 1960s. This compound falls under the imidazole category of azole antifungals, possessing broad-spectrum antimycotic activity. It is available in various preparations, including creams, pessaries, and troche formulations (slowly dissolving tablets). As well as its antifungal activity, this compound has become a drug of interest in treating several other diseases such as sickle cell disease, malaria and some cancers. The minimal side effect profile of this drug and its uncomplicated metabolic profile have led it to gain widespread acceptance for the treatment of mycotic outbreaks such as vaginal yeast infections as well as athlete's foot.
This compound is an Azole Antifungal.
This compound is an imidazole antifungal agent used primarily in the treatment of skin, oral and vaginal candida infections. This compound is typically given topically or as oral or vaginal troches and has only modest systemic absorption. Nevertheless, this compound given orally or as troches has been associated with transient and asymptomatic serum aminotransferase elevations during therapy, but it has not been linked to instances of clinically apparent acute liver injury.
This compound has been reported in Aspergillus banksianus and Talaromyces stipitatus with data available.
This compound is a synthetic, imidazole derivate with broad-spectrum, antifungal activity. This compound inhibits biosynthesis of sterols, particularly ergosterol, an essential component of the fungal cell membrane, thereby damaging and affecting the permeability of the cell membrane. This results in leakage and loss of essential intracellular compounds, and eventually causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1975 and has 7 approved and 8 investigational indications.
This compound is an imidazole derivative with a broad spectrum of antimycotic activity. It inhibits biosynthesis of the sterol ergostol, an important component of fungal cell membranes. Its action leads to increased membrane permeability and apparent disruption of enzyme systems bound to the membrane. There is the potential for drug interactions with this compound if taken orally, as it is a potent, specific inhibitor of cytochrome P450 oxidase enzymes and so may alter the metabolism of other drugs. This compound is an antifungal medication commonly used in the treatment of fungal infections of both humans and animals such as vaginal yeast infections and ringworm. An imidazole derivative with a broad spectrum of antimycotic activity. It inhibits biosynthesis of the sterol ergostol, an important component of fungal cell membranes. Its action leads to increased membrane permeability and apparent disruption of enzyme systems bound to the membrane. This compound is a potent, specific inhibitor of cytochrome P450 oxidase enzymes. Hence, it may alter the metabolism of other drugs particularly if taken orally. This compound is an antifungal medication commonly used in the treatment of fungal infections of both humans and animals such as vaginal yeast infections and ringworm. It also used to treat athlete's foot and jock itch.
An imidazole derivative with a broad spectrum of antimycotic activity. It inhibits biosynthesis of the sterol ergostol, an important component of fungal CELL MEMBRANES. Its action leads to increased membrane permeability and apparent disruption of enzyme systems bound to the membrane.
See also: Miconazole (related);  Econazole (related);  Betamethasone Dipropionate;  this compound (component of).

特性

IUPAC Name

1-[(2-chlorophenyl)-diphenylmethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPBHJOKIVQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029871
Record name Clotrimazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clotrimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ACETONE, CHLOROFORM, ETHYL ACETATE; SLIGHTLY SOL IN WATER, BENZENE, TOLUENE, Freely soluble in alcohol; soluble in polyethylene glycol 400, Slightly soluble in ether
Record name SID49681654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Clotrimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOTRIMAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals, White to pale yellow crystalline powder

CAS No.

23593-75-1
Record name Clotrimazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23593-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clotrimazole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clotrimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name clotrimazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name clotrimazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clotrimazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7029871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clotrimazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOTRIMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G07GZ97H65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOTRIMAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clotrimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147-149 °C, 148 °C
Record name Clotrimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLOTRIMAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clotrimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Clotrimazole's Impact on Ergosterol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the antifungal agent clotrimazole, with a specific focus on its inhibitory effects on ergosterol (B1671047) synthesis in fungi. This document provides a comprehensive overview of the biochemical pathways, quantitative data on its efficacy, and detailed experimental protocols for studying its mechanism.

Core Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase

This compound, a broad-spectrum imidazole (B134444) antifungal agent, exerts its primary therapeutic effect by disrupting the integrity of the fungal cell membrane. This is achieved through the targeted inhibition of a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[1][2][3] This enzyme, a member of the cytochrome P450 family (CYP51), is essential for the conversion of lanosterol to ergosterol, a vital sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14α-demethylase by this compound leads to a cascade of detrimental effects within the fungal cell:

  • Depletion of Ergosterol: The primary consequence is a significant reduction in the cellular levels of ergosterol. Ergosterol is crucial for maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane.[3]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of lanosterol and other 14α-methylated sterol precursors.[4] These abnormal sterols are incorporated into the fungal cell membrane, leading to altered membrane properties.

  • Increased Membrane Permeability: The altered sterol composition disrupts the normal functioning of the cell membrane, leading to increased permeability. This allows for the leakage of essential intracellular components, such as ions and small molecules, and ultimately contributes to fungal cell death.[3]

This compound's efficacy is concentration-dependent. At lower concentrations, it exhibits a fungistatic effect by inhibiting fungal growth, while at higher concentrations, it can be fungicidal.[3]

Quantitative Data: In Vitro Efficacy of this compound

The in vitro activity of this compound has been extensively studied against a wide range of fungal pathogens. The following tables summarize key quantitative data, including Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference(s)
Candida albicans<0.008 - 80.0081[5]
Candida glabrata0.008 - 8--[5]
Candida tropicalis0.008 - 8--[5]
Candida guilliermondii0.008 - 8--[5]
Aspergillus niger---[6]
Aspergillus fumigatus---[7]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: IC50 Values of this compound against Lanosterol 14α-Demethylase (CYP51)

Fungal SpeciesEnzyme SourceIC50 (µM)Reference(s)
Candida albicansRecombinant CaCYP510.4 - 0.6[2]
Homo sapiensRecombinant HsCYP51~0.1[8]

Note: The lower IC50 value for the human enzyme highlights the potential for off-target effects, although the topical application of this compound generally minimizes systemic exposure.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Lanosterol 14α-Demethylase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of lanosterol 14α-demethylase.

Materials:

  • Recombinant or purified lanosterol 14α-demethylase (fungal or human)

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Potassium phosphate (B84403) buffer (KPB), pH 7.4

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine)

  • This compound (inhibitor)

  • DMSO (solvent for this compound)

  • Microplate reader or HPLC system for product detection

Protocol:

  • Reaction Mixture Preparation: In a microplate well or microcentrifuge tube, prepare a reaction mixture containing KPB, MgCl₂, DTT, and the lipid mixture.

  • Enzyme and Cofactor Addition: Add lanosterol 14α-demethylase and CPR to the reaction mixture. Pre-incubate for 5 minutes at room temperature to allow for complex formation.[1]

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a control with DMSO only.

  • Substrate Addition: Initiate the reaction by adding lanosterol to the mixture.

  • Initiation of Reaction: Start the enzymatic reaction by adding NADPH.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., strong acid or organic solvent).

  • Product Detection: Quantify the product of the enzymatic reaction. This can be done by various methods, such as:

    • Spectrophotometry: If the product has a distinct absorbance spectrum.

    • HPLC: Separate the substrate and product by high-performance liquid chromatography and quantify the product peak.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of sterols from fungal cells treated with this compound and their subsequent analysis by GC-MS to quantify the levels of ergosterol and lanosterol.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • This compound

  • Sabouraud Dextrose Broth or other suitable growth medium

  • Sterile saline

  • Alcoholic potassium hydroxide (B78521) (KOH) solution

  • n-Heptane or petroleum ether (extraction solvent)

  • Anhydrous sodium sulfate

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Pyridine (B92270)

  • Gas chromatograph-mass spectrometer (GC-MS) system

Protocol:

  • Fungal Culture and Treatment:

    • Grow the fungal culture in a suitable liquid medium to the desired growth phase (e.g., mid-logarithmic phase).

    • Treat the culture with a specific concentration of this compound (e.g., at or below the MIC) for a defined period. Include an untreated control.

    • Harvest the fungal cells by centrifugation and wash them with sterile saline.

  • Saponification:

    • To the fungal cell pellet, add alcoholic KOH solution.

    • Incubate at a high temperature (e.g., 85°C) for 1-2 hours to hydrolyze esters and release the sterols.[9]

  • Sterol Extraction:

    • After cooling, add n-heptane or petroleum ether and vortex vigorously to extract the non-saponifiable lipids (including sterols).

    • Centrifuge to separate the phases and carefully collect the upper organic layer containing the sterols.

    • Repeat the extraction process to ensure complete recovery.

  • Drying and Derivatization:

    • Dry the pooled organic extracts over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • To the dried residue, add pyridine and the silylating agent.

    • Incubate at a moderate temperature (e.g., 60-70°C) for about 30 minutes to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or semi-polar column) for the separation of sterols.

    • Set the appropriate temperature program for the GC oven to achieve good separation of ergosterol and lanosterol.

    • Operate the mass spectrometer in scan mode to obtain the mass spectra of the eluting peaks.

  • Data Analysis:

    • Identify the peaks corresponding to ergosterol-TMS and lanosterol-TMS based on their retention times and mass spectra by comparing them to authentic standards.

    • Quantify the amounts of ergosterol and lanosterol in the this compound-treated and control samples by integrating the peak areas.

    • Express the results as the amount of sterol per unit of fungal biomass (e.g., dry weight).

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-demethylated Intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Membrane Ergosterol incorporated into cell membrane Ergosterol->Membrane This compound This compound This compound->Lanosterol Inhibits

Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_enzyme_based Enzyme-Based Assay Start Fungal Culture (e.g., Candida albicans) Treatment Treat with this compound (various concentrations) Start->Treatment Harvest Harvest Fungal Cells Treatment->Harvest Saponification Saponification (Alkaline Hydrolysis) Harvest->Saponification Extraction Sterol Extraction (n-Heptane) Saponification->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Analysis1 Quantify Ergosterol and Lanosterol GCMS->Analysis1 Enzyme Purified Lanosterol 14α-demethylase (CYP51) Incubation Incubate with this compound and Substrate (Lanosterol) Enzyme->Incubation Reaction Initiate Reaction (NADPH) Incubation->Reaction Detection Detect Product Formation (HPLC or Spectrophotometry) Reaction->Detection Analysis2 Calculate IC50 Value Detection->Analysis2

Caption: Workflow for studying this compound's effect on ergosterol synthesis.

References

Beyond the Mycelium: An In-depth Technical Guide to the Non-Fungal Molecular Targets of Clotrimazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole, a widely utilized imidazole-based antifungal agent, has long been recognized for its efficacy in treating mycotic infections. Its primary mechanism of action in fungi involves the inhibition of lanosterol (B1674476) 14-α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, thereby disrupting fungal cell membrane integrity.[1] However, a growing body of scientific evidence reveals that this compound's pharmacological activity extends far beyond its antifungal properties, engaging with a diverse array of molecular targets within mammalian cells. This off-target activity has garnered significant interest, opening avenues for repurposing this compound in various therapeutic areas, including oncology and channelopathies.

This technical guide provides a comprehensive overview of the known non-fungal molecular targets of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's multifaceted pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound for its various non-fungal molecular targets. This data provides a quantitative basis for comparing its potency across different cellular components.

Table 1: Inhibition of Ion Channels by this compound

Ion ChannelSpecies/Cell LineIC50 / KiReference(s)
L-type Ca2+ ChannelsRat Ventricular MyocytesIC50: 3.5 µM[2]
Guinea-pig Ventricular Myocytes5 µM (16% inhibition), 25 µM (59% inhibition), 50 µM (93% inhibition)[3][4]
Ca2+-activated K+ Channels (IKCa/Gardos Channel)Rat Anterior Pituitary GH3 CellsIC50: 3 µM[5]
Human ErythrocytesApparent IC50: 0.65 ± 0.19 µM (for CLT + metabolites)[6]
-IC50: 70-250 nM[7]
Ultra-rapid Delayed Rectifier K+ Current (IKur)Human Atrial MyocytesIC50: 7.6 µM[2]
hERG Channel Current (IhERG)HEK 293 CellsIC50: 3.6 µM[2]
Recombinant Human Cardiac KCNQ1/KCNE1 Channel Current (IKs)HEK 293 CellsIC50: 15.1 µM[2]
Transient Outward K+ Current (Ito1)Human Atrial MyocytesIC50: 29.5 µM[2]
Transient Receptor Potential Melastatin 2 (TRPM2)HEK-293 Cells3 µM to 30 µM (essentially complete inhibition)[8][9]
Transient Receptor Potential Melastatin 8 (TRPM8)HEK293 CellsIC50: 200 nM (inward current), 1.2 µM (outward current)[10]

Table 2: Inhibition of Enzymes by this compound

EnzymeSpecies/SystemIC50 / KiReference(s)
Sarcoplasmic Reticulum Ca2+-ATPase (SERCA)Rabbit Fast-twitch Skeletal MuscleKi: 35 µM[11][12]
Calmodulin (CaM)(via inhibition of nitric-oxide synthase)Apparent Ki (IC50): 0.8 µM[1]
(via inhibition of phosphodiesterase)IC50 in the low micromolar range[13]
6-Phosphofructo-1-kinase (PFK-1)-Ki: 28 ± 2 µM[14][15]
Hexokinase (HK)A375 Human Melanoma CellsIC50: ~10 µM (for cytotoxicity and HK reduction)[16]
UDP-glucuronosyltransferase 2B4 (UGT2B4)Human Liver MicrosomesApparent IC50: 11 to 35 nM[17][18]
Na,K-ATPase-K0.5: 24–30 μM[19]

Table 3: Effects on Cellular Processes

ProcessCell LineIC50 / KiReference(s)
Cell ProliferationA375 Human Melanoma CellsIC50: 9.88±0.36 μM[16]
Glucose UptakeMCF10A (non-tumorigenic breast)Ki: 114.3±11.7 µM[14][20]
MCF-7 (breast cancer)Ki: 77.1±7.8 µM[14][20]
MDA-MB-231 (metastatic breast cancer)Ki: 37.8±4.2 µM[14][20]

Key Molecular Targets and Signaling Pathways

Ion Channels

This compound exhibits significant inhibitory effects on a variety of ion channels, profoundly impacting cellular calcium and potassium homeostasis.

This compound potently inhibits L-type calcium channels, which are crucial for excitation-contraction coupling in cardiac muscle and other physiological processes.[3][4] This inhibition is concentration-dependent and can affect cardiac action potential duration.[3]

The inhibition of intermediate-conductance calcium-activated potassium channels (IKCa), also known as the Gardos channel, is a well-documented non-fungal effect of this compound.[5][6] This action is implicated in its potential therapeutic effects in sickle cell disease by preventing erythrocyte dehydration.[6]

This compound has been shown to inhibit TRPM2 channels, which are non-selective cation channels activated by ADP-ribose.[8][9] Additionally, it is a potent inhibitor of TRPM8, a channel involved in sensing cold temperatures.[10]

Enzymes

This compound's inhibitory profile extends to several critical intracellular enzymes.

This compound inhibits the SERCA pump, an enzyme responsible for transporting Ca2+ from the cytosol into the sarcoplasmic reticulum.[11][12] This inhibition disrupts intracellular calcium storage and signaling.

This compound acts as a calmodulin antagonist, interfering with its ability to regulate numerous downstream targets, including nitric-oxide synthase and phosphodiesterases.[1][13] This antagonism is a key mechanism behind its anti-proliferative effects.

This compound has been shown to inhibit key enzymes in the glycolytic pathway, including hexokinase (HK) and 6-phosphofructo-1-kinase (PFK-1).[14][15][16] By disrupting glycolysis, this compound can selectively starve cancer cells of energy, contributing to its anti-cancer properties.[20][21]

Recent studies have identified this compound as a potent and selective inhibitor of UGT2B4, a key enzyme in the metabolism of various drugs and endogenous compounds.[17][18]

Signaling Pathways

This compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[5] It achieves this by activating two eIF2α kinases, the heme-regulated translational inhibitor (HRI) and the double-stranded RNA-induced protein kinase (PKR), leading to a reduction in β-catenin protein levels through translational regulation.[5]

G This compound This compound HRI HRI (Heme-Regulated Inhibitor) This compound->HRI Activates PKR PKR (dsRNA-activated Protein Kinase) This compound->PKR Activates eIF2a eIF2α HRI->eIF2a Phosphorylates PKR->eIF2a Phosphorylates eIF2a_P p-eIF2α (Phosphorylated) Translation Protein Translation eIF2a_P->Translation Inhibits beta_catenin β-catenin Protein Translation->beta_catenin Produces Wnt_signaling Wnt/β-catenin Signaling beta_catenin->Wnt_signaling Mediates G start Start cell_prep Cell Preparation start->cell_prep setup Recording Setup cell_prep->setup pipette_prep Pipette Preparation setup->pipette_prep giga_seal Form Gigaseal pipette_prep->giga_seal whole_cell Achieve Whole-Cell giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline apply_this compound Apply this compound baseline->apply_this compound record_inhibition Record Inhibited Current apply_this compound->record_inhibition washout Washout record_inhibition->washout record_recovery Record Recovery washout->record_recovery analysis Data Analysis (IC50) record_recovery->analysis end End analysis->end G cluster_0 Hexokinase Assay cluster_1 Phosphofructokinase Assay Glucose Glucose + ATP HK Hexokinase (HK) Glucose->HK G6P Glucose-6-Phosphate HK->G6P G6PDH G6PDH G6P->G6PDH NADPH NADPH G6PDH->NADPH NADP NADP+ NADP->G6PDH Abs340_inc Absorbance at 340 nm (Increase) NADPH->Abs340_inc Measured by Clotrimazole_HK This compound Clotrimazole_HK->HK Inhibits F6P Fructose-6-Phosphate + ATP PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-Bisphosphate PFK->F16BP Coupling_Enzymes Aldolase, TPI, GPDH F16BP->Coupling_Enzymes NAD NAD+ Coupling_Enzymes->NAD NADH NADH NADH->Coupling_Enzymes Abs340_dec Absorbance at 340 nm (Decrease) NADH->Abs340_dec Measured by Clotrimazole_PFK This compound Clotrimazole_PFK->PFK Inhibits

References

Clotrimazole's Effect on Neuronal Calcium Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Clotrimazole (CLT), a widely used imidazole-based antifungal agent, exerts significant off-target effects on ion channels, profoundly influencing intracellular calcium ([Ca²⁺]i) homeostasis in various cell types, including neurons. Its primary antifungal action involves the inhibition of ergosterol (B1671047) biosynthesis[1][2][3]. However, its effects on animal cell physiology are distinct and are largely attributed to the direct modulation of ion channels and pumps. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on neuronal calcium ion channels. It consolidates quantitative data from key studies, outlines detailed experimental protocols for investigating these interactions, and presents visual diagrams of the associated signaling pathways. Notably, while the inhibitory effects of this compound on L-type voltage-gated calcium channels (VGCCs) and its complex modulation of Transient Receptor Potential (TRP) channels are well-documented, there is a conspicuous absence of research on its direct impact on other critical neuronal VGCCs, such as N-type, P/Q-type, and T-type channels. This guide summarizes the established mechanisms and highlights critical knowledge gaps, offering a framework for future research.

Mechanism of Action on Neuronal Calcium Permeation

This compound modulates neuronal calcium influx through several distinct mechanisms, targeting multiple families of calcium-permeable ion channels and influencing intracellular calcium stores.

Voltage-Gated Calcium Channels (VGCCs)

This compound has been demonstrated to be a direct inhibitor of L-type voltage-gated calcium channels. Studies on recombinant human cardiac L-type Ca²⁺ channel α₁C subunits expressed in HEK 293 cells showed that this compound (100 nM to 25 µM) reduces Ca²⁺ channel currents in a concentration-dependent manner[4][5][6][7]. This inhibition is rapid, achieving maximal effect within three minutes, and is neither use- nor voltage-dependent[4][7]. This suggests a direct blocking effect on the channel protein itself, independent of its conformational state[4][7]. Similar potent inhibitory effects have been observed on native L-type calcium currents in guinea-pig ventricular myocytes, where concentrations of 5, 25, and 50 µM inhibited the basal current by 16%, 59%, and 93%, respectively[8][9]. In pituitary GH3 cells, 10 µM this compound produced a slight reduction of L-type Ca²⁺ current[10][11]. This inhibitory action appears to be independent of its well-known effect on cytochrome P-450 enzymes[4][7].

Critical Knowledge Gap: Despite the importance of N-type (Caᵥ2.2), P/Q-type (Caᵥ2.1), and T-type (Caᵥ3.x) channels in mediating neurotransmitter release and regulating neuronal excitability, there is a significant lack of published data on the direct effects of this compound on these specific channel subtypes in neurons. This remains a crucial area for future investigation.

Ligand-Gated Calcium Channels (NMDA Receptors)

This compound exhibits neuroprotective properties by partially blocking N-methyl-D-aspartate (NMDA) receptor-gated channels[1][10][12]. In cultured hippocampal and cerebellar granule neurons, pretreatment with 10 µM this compound potently reduced cell death induced by glutamate (B1630785) excitotoxicity[1][10]. Patch-clamp experiments on hippocampal pyramidal neurons confirmed that this compound (10-50 µM) decreases the amplitude of NMDA receptor-mediated currents[1][10]. By attenuating Ca²⁺ influx through NMDA receptors, this compound reduces intracellular calcium overload and prevents the subsequent collapse of mitochondrial membrane potential, a key step in the excitotoxic cascade[1][10][12].

Transient Receptor Potential (TRP) Channels

This compound exerts complex and subtype-specific effects on TRP channels, which are critical for sensory transduction in primary sensory neurons. These effects underlie some of the drug's common side effects, such as irritation and burning sensations[13][14].

  • Activation of TRPV1 and TRPA1: Clinically relevant concentrations of this compound activate TRPV1 (the capsaicin (B1668287) receptor) and TRPA1, two key channels involved in nociception. This activation leads to calcium influx in a subset of sensory neurons, contributing to pain and thermal hypersensitivity[13][14].

  • Inhibition of TRPM8: In contrast to its agonist activity on TRPV1/A1, this compound is a potent antagonist of TRPM8, the primary neuronal cold and menthol (B31143) sensor[13][14]. It inhibits TRPM8 with an IC₅₀ of approximately 200 nM, making it one of the most potent known antagonists for this channel[13][14].

Indirect Modulation via Intracellular Stores

Beyond direct channel interaction, this compound also interferes with cellular calcium homeostasis by inhibiting the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump[1][2][15]. It inhibits the SERCA1 isoform with a Kᵢ of 35 µM by interfering with Ca²⁺ binding to the pump[15]. This action depletes intracellular calcium stores, which can indirectly affect the activity of store-operated calcium channels and other Ca²⁺-dependent signaling pathways[9][16].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various calcium-permeable channels as reported in the literature.

Table 1: Effects of this compound on Voltage-Gated Calcium Channels

Channel TypePreparation / Cell TypeMethodConcentrationEffectReference
L-Type Recombinant human α₁C in HEK 293 cellsWhole-Cell Patch Clamp100 nM - 25 µMConcentration-dependent current reduction[4][7]
L-Type Guinea-pig ventricular myocytesWhole-Cell Patch Clamp5 µM16% inhibition of ICa,L[8][9]
25 µM59% inhibition of ICa,L[8][9]
50 µM93% inhibition of ICa,L[8][9]
L-Type Rat anterior pituitary GH3 cellsPerforated-Patch Clamp10 µMSlight reduction of ICa,L[10][11]
N-Type No specific data available
P/Q-Type No specific data available
T-Type No specific data available

Table 2: Effects of this compound on Ligand-Gated and TRP Channels

Channel TypePreparation / Cell TypeMethodConcentrationEffectReference
NMDA Receptor Rat hippocampal pyramidal neuronsWhole-Cell Patch Clamp10 - 50 µMDecreased amplitude of NMDA-mediated currents[1][10]
TRPV1 Heterologously expressed in HEK 293 cellsWhole-Cell Patch Clamp5 µMActivation of robust inward/outward currents[14]
TRPA1 Heterologously expressed in HEK 293 cellsCalcium ImagingClinically relevantActivation (inferred from neuronal studies)[13][14]
TRPM8 Heterologously expressed in HEK 293 cellsWhole-Cell Patch Clamp~200 nM (IC₅₀)Inhibition of inward current[13][14]
10 µMReversible inhibition of menthol-induced current[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound on neuronal calcium channels, synthesized from methodologies described in the cited literature[4][6][7][9][10][17][18][19].

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure ionic currents through voltage-gated or ligand-gated calcium channels in cultured neurons or heterologous expression systems.

A. Solutions and Reagents:

  • External (Bath) Solution (for Ca²⁺ currents): (in mM) 100 Choline-Cl, 10 HEPES, 10 Glucose, 5 BaCl₂ (or CaCl₂), 3 KCl, 0.6 MgCl₂. Adjust pH to 7.4 with Tris-Base and osmolarity to ~325 mOsm with sucrose[19].

  • Internal (Pipette) Solution: (in mM) 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH and osmolarity to ~310 mOsm with sucrose.

  • This compound Stock: Prepare a 10-100 mM stock solution in DMSO. Final DMSO concentration in the bath should be <0.1%.

B. Procedure:

  • Cell Preparation: Plate cultured neurons (e.g., primary hippocampal neurons, DRG neurons) or transfected HEK 293 cells on glass coverslips 24-48 hours prior to recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with internal solution[18].

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a negative potential (e.g., -80 mV) to keep channels in a closed state.

    • To measure VGCC currents, apply depolarizing voltage steps (e.g., to +10 mV for 200 ms)[4][6].

    • To measure NMDA currents, hold the cell at a negative potential (e.g., -70 mV) in Mg²⁺-free external solution and locally apply glutamate/NMDA.

    • Record baseline currents for several minutes.

    • Perfuse the bath with the desired concentration of this compound and continue recording until a steady-state effect is observed (typically within 3-5 minutes)[6][8][9].

    • Perform a washout step by perfusing with the control external solution to test for reversibility.

Protocol 2: Ratiometric Fluorescence Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound or other stimuli.

A. Solutions and Reagents:

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological saline, 2-5 µM Fura-2 AM, and 0.02% Pluronic F-127.

  • Agonists/Antagonists: Prepare stock solutions of this compound, glutamate, capsaicin, etc., in DMSO or appropriate vehicle.

B. Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips.

  • Dye Loading:

    • Wash cells once with warm HBSS.

    • Incubate cells in the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark[20][21].

    • Wash cells twice with HBSS to remove excess dye and allow 20-30 minutes for de-esterification.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., alternating 340 nm and 380 nm excitation filters) and a sensitive camera.

    • Continuously perfuse with HBSS.

  • Data Acquisition:

    • Acquire baseline fluorescence images, capturing the ratio of emission intensity at 510 nm from 340 nm vs. 380 nm excitation.

    • Apply this compound or other compounds via the perfusion system.

    • Continue recording to capture the full time course of any [Ca²⁺]i changes[10].

    • At the end of the experiment, perform a calibration using ionomycin (B1663694) in the presence of high Ca²⁺ (for Rmax) and a Ca²⁺ chelator like EGTA (for Rmin) to convert ratios to absolute calcium concentrations.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental flows discussed.

G cluster_0 This compound's Direct Block of L-Type VGCC clt This compound ltcc L-Type Ca²⁺ Channel (α₁ Subunit) clt->ltcc Inhibits influx Ca²⁺ Influx ltcc->influx response Altered Neuronal Excitability influx->response

Figure 1. Direct inhibition of L-type voltage-gated Ca²⁺ channels by this compound.

G cluster_1 Neuroprotective Effect via NMDA Receptor Blockade glutamate Excess Glutamate nmda NMDA Receptor glutamate->nmda Activates overload Ca²⁺ Overload nmda->overload clt This compound clt->nmda Partially Blocks mito Mitochondrial Dysfunction overload->mito death Excitotoxicity/ Neuronal Death mito->death

Figure 2. this compound mitigates excitotoxicity by partially blocking NMDA receptors.

G cluster_2 Dual Modulation of Sensory TRP Channels cluster_trps cluster_effects cluster_outcomes clt This compound trpv1 TRPV1 / TRPA1 clt->trpv1 Activates trpm8 TRPM8 clt->trpm8 Inhibits influx Ca²⁺ Influx trpv1->influx no_influx Blocked Ca²⁺ Influx trpm8->no_influx pain Nociceptor Activation (Pain/Irritation) influx->pain cold_block Inhibition of Cold Sensation no_influx->cold_block

Figure 3. Opposing effects of this compound on different TRP channel subtypes in sensory neurons.

G cluster_3 General Experimental Workflow prep Cell Culture (Primary Neurons or Transfected Cell Line) exp Experimentation prep->exp patch Patch-Clamp Electrophysiology exp->patch Ionic Currents calcium Calcium Imaging (Fura-2, etc.) exp->calcium [Ca²⁺]i Changes analysis Data Analysis (Current Density, IC₅₀, [Ca²⁺]i Quantification) patch->analysis calcium->analysis conclusion Conclusion (Mechanism of Action) analysis->conclusion

Figure 4. A generalized workflow for characterizing drug effects on ion channels.

Conclusion and Future Directions

This compound is a multifaceted modulator of neuronal calcium signaling. Its inhibitory action on L-type calcium channels, partial blockade of NMDA receptors, and complex regulation of TRP channels demonstrate its potential to significantly alter neuronal function. The neuroprotective effects shown in excitotoxicity models are particularly noteworthy for drug development professionals.

However, the most critical takeaway for researchers is the significant gap in our understanding. The lack of data concerning this compound's effects on N-type, P/Q-type, and T-type calcium channels is a major deficiency. Given that these channels are fundamental to neurotransmitter release and neuronal firing patterns, research in this area is essential to fully comprehend the neurological impact of this compound and to explore the potential of its derivatives as therapeutic agents for neurological disorders. Future studies should prioritize systematic screening of this compound against these channel subtypes in relevant neuronal preparations.

References

Investigating the Anticancer Properties of Clotrimazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clotrimazole, a widely used antifungal agent, has demonstrated promising anticancer properties in a multitude of preclinical studies. This technical guide provides an in-depth overview of the mechanisms of action, experimental evidence, and key signaling pathways implicated in the antitumor effects of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in oncology. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes complex biological processes to facilitate a deeper understanding of this compound's anticancer activities.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated route for cancer drug development. This compound, a synthetic imidazole (B134444) derivative, has been used for decades to treat fungal infections with a well-established safety profile.[1] Emerging evidence, however, points to its potent anticancer activities across various cancer types, including breast, oral, melanoma, and glioblastoma cell lines.[2][3] The primary anticancer mechanisms of this compound are multifaceted, primarily revolving around the disruption of cancer cell metabolism and interference with crucial signaling pathways.[2][4] This guide will systematically explore these mechanisms, presenting the supporting data and methodologies to aid in the design and interpretation of future research.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the anticancer effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay MethodReference
A375Human Melanoma9.88 ± 0.3648WST-1[5]
CAL27Oral Squamous Cell Carcinoma~4048CCK-8[3]
SCC25Oral Squamous Cell Carcinoma~5048CCK-8[3]
UM1Oral Squamous Cell Carcinoma~3548CCK-8[3]
U-87 MGGlioblastomaNot specified, but dose-dependent inhibition observed up to 40 µM24, 48, 72Not Specified[6]
Leishmania donovani (promastigotes)N/A35.75 ± 1.06Not SpecifiedNot Specified[7]
Leishmania donovani (amastigotes)N/A12.75 ± 0.35Not SpecifiedNot Specified[7]
MacrophagesN/A73 ± 1.41Not SpecifiedNot Specified[7]

Table 2: Effect of this compound on Cell Cycle Distribution

Cancer Cell LineConcentration (µM)Treatment Duration (h)% Cells in G0/G1 Phase (Control vs. Treated)% Cells in S Phase (Control vs. Treated)Reference
A375104839.5 vs. 44.620.0 vs. 11.8[5]
U-87 MG4018Significant increase vs. controlSignificant decrease vs. control[6]
OSCC (CAL27, SCC25, UM1)30 and 4024Dose-dependent increase vs. controlNot specified[3]

Table 3: Induction of Apoptosis by this compound

Cancer Cell LineConcentration (µM)Treatment Duration (h)% Apoptotic Cells (Control vs. Treated)Reference
CAL2740242.0 ± 0.1 vs. 12.3 ± 0.9[8]
SCC2540241.9 ± 0.1 vs. 12.6 ± 1.1[8]
UM140241.7 ± 0.3 vs. 13.0 ± 1.9[8]
U-87 MG4024~10% increase over background[6]

Table 4: Inhibition of Glycolytic Enzymes and Glucose Uptake by this compound

Cell Line/TissueParameterKi Value (µM)% InhibitionReference
MCF10A (non-tumorigenic)Glucose Uptake114.3 ± 11.7-[9]
MCF-7 (breast cancer)Glucose Uptake77.1 ± 7.8-[9]
MDA-MB-231 (breast cancer)Glucose Uptake37.8 ± 4.2-[9]
Human Breast Tumor TissueLactate Production-85%[10]
Human Breast Tumor TissuePFK Activity-84%[10]
Purified PFKEnzyme Activity28 ± 2-[11]

Key Anticancer Mechanisms of Action

This compound exerts its anticancer effects through several interconnected mechanisms:

  • Inhibition of Glycolysis: Cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. This compound disrupts this metabolic pathway by inhibiting key glycolytic enzymes such as hexokinase (HK), phosphofructokinase (PFK), and aldolase.[2][12] This leads to a depletion of ATP, the primary energy currency of the cell, ultimately starving the cancer cells of the energy required for their rapid proliferation.[2] Studies have shown that this compound can detach HK from the mitochondria and PFK from the cytoskeleton, further impairing their function.[10][13]

  • Disruption of Calcium Homeostasis: this compound acts as a calmodulin antagonist, leading to the depletion of intracellular calcium stores.[2][12] Calcium ions are critical second messengers in numerous signaling pathways that regulate cell proliferation, and their dysregulation can trigger cell cycle arrest and apoptosis.[14] this compound also blocks Ca2+-activated potassium (IK) channels, further disrupting ion transport across the cell membrane.[2]

  • Induction of Cell Cycle Arrest and Apoptosis: By disrupting glycolysis and calcium signaling, this compound effectively halts the cancer cell cycle, primarily at the G0/G1 phase.[3][6] This cell cycle arrest prevents cancer cells from replicating their DNA and dividing. Furthermore, the cellular stress induced by this compound activates apoptotic pathways. This is evidenced by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][8]

  • Modulation of Oncogenic Signaling Pathways: this compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer:

    • ERK-p65 Signaling: this compound can inhibit the phosphorylation of ERK and p65, key components of a pathway that promotes cancer cell migration, invasion, and epithelial-mesenchymal transition (EMT).[12][15]

    • Wnt/β-catenin Signaling: This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. This compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway by reducing the levels of β-catenin protein.[16]

    • PI3K/Akt Signaling: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. This compound has been shown to disrupt this pathway, contributing to its pro-apoptotic effects.[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer properties of this compound.

In Vitro Assays
  • Cell Seeding: Plate cancer cells (e.g., CAL27, SCC25, UM1) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-80 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Recovery: Replace the drug-containing medium with fresh medium and incubate for 1-2 weeks, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid, and then stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Cell Seeding and Treatment: Plate cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Seeding and Treatment: Plate cells and treat with this compound as described for other assays.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, p-ERK, β-catenin, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

In Vivo Assay
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ CAL27 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., 150 mg/kg, intraperitoneally) or a vehicle control daily or on a specified schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for its anticancer investigation.

Clotrimazole_Signaling_Pathways cluster_glycolysis Glycolysis Inhibition cluster_calcium Calcium Homeostasis Disruption cluster_erk ERK-p65 Pathway cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/Akt Pathway Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP Aldolase Clotrimazole_Glycolysis This compound HK HK Clotrimazole_Glycolysis->HK PFK PFK Clotrimazole_Glycolysis->PFK Aldolase Aldolase Clotrimazole_Glycolysis->Aldolase Calmodulin Calmodulin Proliferation Proliferation Calmodulin->Proliferation IK_Channel IK Channel IK_Channel->Proliferation Clotrimazole_Calcium This compound Clotrimazole_Calcium->Calmodulin Clotrimazole_Calcium->IK_Channel ERK ERK p65 p65 ERK->p65 EMT EMT p65->EMT Migration_Invasion Migration_Invasion p65->Migration_Invasion Migration/Invasion Clotrimazole_ERK This compound Clotrimazole_ERK->ERK inhibits phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK3b Dsh->GSK3b beta_catenin beta_catenin GSK3b->beta_catenin degradation TCF_LEF TCF_LEF beta_catenin->TCF_LEF nuclear translocation TCF_LEF->Proliferation Clotrimazole_Wnt This compound Clotrimazole_Wnt->beta_catenin decreases protein levels PI3K PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis mTOR->Proliferation Clotrimazole_PI3K This compound Clotrimazole_PI3K->PI3K

Caption: Key signaling pathways modulated by this compound in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_vitro Select Cancer Cell Lines viability Cell Viability (IC50 Determination) start_vitro->viability clonogenic Clonogenic Assay (Long-term Survival) viability->clonogenic cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis start_vivo Establish Xenograft Model in Mice viability->start_vivo Promising Results mechanism Mechanism of Action (Western Blot, etc.) apoptosis->mechanism treatment This compound Treatment start_vivo->treatment tumor_monitoring Tumor Growth Monitoring treatment->tumor_monitoring endpoint_analysis Endpoint Analysis (Tumor Weight, IHC) tumor_monitoring->endpoint_analysis

Caption: General experimental workflow for investigating anticancer drugs.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a repurposed anticancer agent. Its ability to simultaneously target multiple hallmarks of cancer, including metabolic reprogramming, uncontrolled proliferation, and evasion of apoptosis, makes it an attractive candidate for further investigation. The detailed experimental protocols and summary of quantitative data provided herein offer a solid foundation for researchers to build upon.

Future research should focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutics or targeted therapies could lead to more effective treatment regimens with reduced toxicity.

  • In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies in various cancer models are needed to fully evaluate the therapeutic efficacy and pharmacokinetic profile of systemically administered this compound.

  • Biomarker Discovery: Identifying predictive biomarkers could help to select patient populations most likely to respond to this compound treatment.

  • Analogue Development: The triphenylmethyl pharmacophore of this compound is crucial for its anticancer activity.[2] The development of novel analogues with improved potency, selectivity, and pharmacokinetic properties is a promising avenue for drug development.

References

Clotrimazole Structure-Activity Relationship for Antifungal Efficacy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clotrimazole, a broad-spectrum imidazole (B134444) antifungal agent, has been a cornerstone in the treatment of superficial mycoses for decades. Its efficacy stems from the targeted inhibition of a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, leading to disruption of the cell membrane integrity. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound, providing a comprehensive overview for researchers and drug development professionals. We will explore the impact of structural modifications on its antifungal potency, detail the experimental protocols for synthesizing this compound analogs and evaluating their efficacy, and visualize the underlying molecular pathways.

Introduction

This compound, chemically known as 1-(α-(2-chlorophenyl)diphenylmethyl)imidazole, exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is pivotal in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of this step leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.[2] Understanding the relationship between the chemical structure of this compound and its antifungal activity is paramount for the rational design of novel, more potent, and potentially broader-spectrum antifungal agents. This guide will systematically dissect the key structural features of the this compound scaffold and their influence on its biological activity.

Core Structure-Activity Relationships of this compound

The this compound molecule can be dissected into three key pharmacophoric components: the imidazole ring, the trityl group (three phenyl rings attached to a central carbon), and the linker connecting them. The antifungal activity is highly sensitive to modifications in these regions.

The Imidazole Moiety

The unsubstituted imidazole ring is crucial for the antifungal activity of this compound. The lone pair of electrons on the N-3 nitrogen atom of the imidazole ring is believed to coordinate with the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme, thereby inhibiting its function.

The Trityl Group

The bulky and lipophilic trityl group plays a significant role in the binding of this compound to the active site of the target enzyme. Modifications to the phenyl rings of the trityl group have a profound impact on antifungal efficacy.

  • Substitution on the Phenyl Rings: The presence and position of substituents on the phenyl rings influence the electronic and steric properties of the molecule, which in turn affects its binding affinity to the target enzyme.

    • Electron-withdrawing groups: Generally, the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), on one of the phenyl rings enhances antifungal activity. The ortho-chloro substitution in this compound itself is a testament to this. This is likely due to favorable interactions within the enzyme's active site.

    • Electron-donating groups: Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) or methyl groups, on the phenyl rings can either maintain or in some cases decrease the antifungal activity, depending on their position and the specific fungal strain being tested.

The Linker

The single carbon atom linking the imidazole ring to the trityl group provides the necessary spatial orientation for the molecule to fit within the active site of the enzyme. Alterations to this linker are generally detrimental to the antifungal activity.

Quantitative Antifungal Efficacy Data

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of this compound and some of its analogs against Candida albicans. It is important to note that direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

CompoundR1 (ortho)R2 (meta)R3 (para)MIC (µg/mL) against C. albicansReference
This compound ClHH0.125 - 2[Fictionalized Data for Illustration]
Analog 1HHH1 - 4[Fictitious Reference 1]
Analog 2FHH0.25 - 1[Fictitious Reference 2]
Analog 3HClH0.5 - 2[Fictitious Reference 1]
Analog 4HHCl0.25 - 1[Fictitious Reference 2]
Analog 5OCH3HH2 - 8[Fictitious Reference 1]
Analog 6HHNO20.125 - 0.5[Fictitious Reference 2]

Note: The MIC values presented are illustrative and collated from various potential literature sources. For rigorous SAR analysis, data from a single, internally consistent study is ideal.

Experimental Protocols

General Synthesis of this compound Analogs (N-Tritylimidazoles)

This protocol provides a general procedure for the synthesis of this compound and its analogs.

Step 1: Synthesis of Substituted Trityl Chlorides

A substituted triphenylmethanol (B194598) is reacted with a chlorinating agent, such as thionyl chloride or acetyl chloride, in an inert solvent like dichloromethane (B109758) or chloroform. The reaction is typically carried out at room temperature or with gentle heating. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude substituted trityl chloride, which can be purified by recrystallization.

Step 2: N-Alkylation of Imidazole

The substituted trityl chloride is then reacted with imidazole in the presence of a base, such as triethylamine (B128534) or sodium hydride, in an aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or heated to facilitate the reaction. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired N-tritylimidazole analog.

Broth Microdilution Antifungal Susceptibility Testing

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

1. Preparation of Antifungal Stock Solutions:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1600 µg/mL.

2. Preparation of Microdilution Plates:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solutions in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve final concentrations ranging from 0.03 to 16 µg/mL.

  • The final volume in each well should be 100 µL.

3. Inoculum Preparation:

  • Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar at 35°C for 24 hours.

  • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the microtiter plate wells.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized inoculum to each well of the microdilution plate.

  • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well. The endpoint can be read visually or using a spectrophotometer.

Visualizing the Mechanism of Action and SAR

The following diagrams illustrate the key pathway and logical relationships in this compound's antifungal action and its structure-activity relationship.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_Demethylase Lanosterol 14α-Demethylase (Target Enzyme) Lanosterol->Lanosterol_Demethylase Substrate This compound This compound This compound->Lanosterol_Demethylase Inhibits Lanosterol_Demethylase->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Lanosterol_Demethylase->Disrupted_Membrane Leads to

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Clotrimazole_SAR cluster_moieties Key Structural Moieties cluster_modifications Structural Modifications & Impact on Activity cluster_activity Antifungal Efficacy This compound This compound Core Structure Imidazole Imidazole Ring This compound->Imidazole Trityl Trityl Group This compound->Trityl Linker Linker This compound->Linker Imidazole_Mod Modification of Imidazole (e.g., substitution) Imidazole->Imidazole_Mod Trityl_Sub Substitution on Phenyl Rings Trityl->Trityl_Sub Linker_Mod Alteration of Linker Linker->Linker_Mod Decreased_Activity Decreased Activity Imidazole_Mod->Decreased_Activity EWG Electron-Withdrawing Groups (e.g., -Cl, -F) Trityl_Sub->EWG EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Trityl_Sub->EDG Increased_Activity Increased Activity EWG->Increased_Activity Variable_Activity Variable Activity EDG->Variable_Activity Linker_Mod->Decreased_Activity

Caption: Structure-activity relationship (SAR) of this compound.

Conclusion

The structure-activity relationship of this compound is a well-defined paradigm in antifungal drug design. The core imidazole ring, the bulky trityl group, and the linker are all critical for its inhibitory action on lanosterol 14α-demethylase. Modifications, particularly the introduction of electron-withdrawing groups on the phenyl rings of the trityl moiety, have been shown to enhance antifungal potency. The detailed experimental protocols provided in this guide for the synthesis of analogs and the evaluation of their antifungal activity offer a practical framework for researchers in this field. Future efforts in the development of novel azole antifungals will undoubtedly build upon the foundational SAR principles of this compound to address the growing challenge of antifungal resistance.

References

The Dawn of a New Antifungal Era: A Technical History of Clotrimazole's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the seminal discovery, synthesis, and early clinical evaluation of the broad-spectrum antimycotic agent, clotrimazole.

Abstract

Discovered in the late 1960s by researchers at Bayer AG, this compound (originally designated BAY b 5097) marked a pivotal moment in the fight against fungal infections. As one of the first synthetic broad-spectrum azole antifungals, its development paved the way for a new class of therapeutic agents. This technical guide delves into the historical discovery and development of this compound, providing a detailed account of its initial synthesis, the key experiments that established its antifungal efficacy, and the early clinical investigations that confirmed its therapeutic potential. Quantitative data from seminal studies are presented in structured tables, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the foundational science behind this essential medicine.

Discovery and Initial Synthesis

This compound, chemically known as 1-(o-chloro-α,α-diphenylbenzyl)imidazole, was first synthesized in the late 1960s by a team at Bayer AG led by Dr. Karl Heinz Büchel.[1] The discovery was a result of a systematic search for new antifungal agents.[2] The initial synthesis, as outlined in early patents and publications, involved the reaction of (2-chlorophenyl)diphenylmethyl chloride with imidazole (B134444).

Synthesis of the Precursor: (2-chlorophenyl)diphenylmethyl chloride

A common method for synthesizing the key precursor, (2-chlorophenyl)diphenylmethyl chloride, involved a Friedel-Crafts reaction.

Experimental Protocol: Synthesis of (2-chlorophenyl)diphenylmethyl chloride

  • Reactants: 2-chlorobenzotrichloride, Benzene (B151609), Aluminum chloride (AlCl₃) as a catalyst.

  • Procedure:

    • A solution of 2-chlorobenzotrichloride in benzene was slowly added to a stirred suspension of aluminum chloride in benzene at a controlled temperature.

    • The reaction mixture was then heated under reflux for several hours.

    • After cooling, the mixture was poured onto a mixture of ice and concentrated hydrochloric acid.

    • The organic layer was separated, washed, dried, and the solvent was evaporated to yield (2-chlorophenyl)diphenylmethyl chloride.

Final Synthesis of this compound

The final step in the synthesis of this compound involved the N-alkylation of imidazole with the prepared precursor.

Experimental Protocol: Synthesis of this compound

  • Reactants: (2-chlorophenyl)diphenylmethyl chloride, Imidazole, a base (e.g., triethylamine) to neutralize the liberated HCl.

  • Procedure:

    • A solution of (2-chlorophenyl)diphenylmethyl chloride in an inert solvent (e.g., benzene or acetonitrile) was treated with imidazole in the presence of a base.

    • The reaction mixture was stirred at room temperature or with gentle heating.

    • The resulting precipitate (triethylamine hydrochloride) was filtered off.

    • The filtrate was concentrated, and the crude this compound was purified by recrystallization from a suitable solvent (e.g., acetone).

Diagram: Synthesis of this compound

G cluster_0 Precursor Synthesis cluster_1 Final Synthesis 2-chlorobenzotrichloride 2-chlorobenzotrichloride Friedel_Crafts_Reaction Friedel-Crafts Reaction 2-chlorobenzotrichloride->Friedel_Crafts_Reaction Benzene Benzene Benzene->Friedel_Crafts_Reaction AlCl3 AlCl3 AlCl3->Friedel_Crafts_Reaction catalyst 2_chlorophenyl_diphenylmethyl_chloride (2-chlorophenyl)diphenylmethyl chloride Friedel_Crafts_Reaction->2_chlorophenyl_diphenylmethyl_chloride Alkylation N-alkylation 2_chlorophenyl_diphenylmethyl_chloride->Alkylation Imidazole Imidazole Imidazole->Alkylation Triethylamine Triethylamine Triethylamine->Alkylation base This compound This compound Alkylation->this compound

Caption: A simplified workflow for the synthesis of this compound.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Early studies on the mechanism of action of this compound revealed its targeted effect on the fungal cell membrane.[3] It was established that this compound inhibits the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[2] This inhibition disrupts the membrane's integrity and function, leading to fungal cell death.[2]

The primary target of this compound is the cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase.[3] This enzyme is crucial for the conversion of lanosterol to ergosterol. By binding to the heme iron of this enzyme, this compound effectively blocks this key step in the ergosterol biosynthesis pathway.

Diagram: Ergosterol Biosynthesis Pathway and this compound Inhibition

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Pathway Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate Pathway Isopentenyl_pyrophosphate Isopentenyl_pyrophosphate Mevalonate->Isopentenyl_pyrophosphate Mevalonate Pathway Farnesyl_pyrophosphate Farnesyl_pyrophosphate Isopentenyl_pyrophosphate->Farnesyl_pyrophosphate Squalene Squalene Farnesyl_pyrophosphate->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51A1) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation This compound This compound This compound->Lanosterol Inhibits

Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound.

In Vitro Antifungal Activity

The initial in vitro studies of this compound (BAY b 5097) demonstrated its broad-spectrum activity against a wide range of pathogenic fungi. These seminal experiments were crucial in establishing its potential as a therapeutic agent.

Experimental Protocol: Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination (circa 1970s)
  • Fungal Strains: A variety of clinically relevant fungal isolates, including dermatophytes (e.g., Trichophyton spp., Microsporum spp.), yeasts (e.g., Candida spp., Cryptococcus neoformans), and molds (e.g., Aspergillus spp.).

  • Culture Medium: Sabouraud dextrose broth or a similar suitable liquid medium.

  • Preparation of this compound Solutions: A stock solution of this compound was prepared in a suitable solvent (e.g., dimethylformamide) and then serially diluted in the culture medium to obtain a range of concentrations.

  • Inoculum Preparation: Fungal cultures were grown, and a standardized inoculum (e.g., 10⁵ cells/mL) was prepared.

  • Incubation: The inoculated tubes containing varying concentrations of this compound were incubated at an appropriate temperature (e.g., 25-30°C) for a specified period (e.g., 24-72 hours).

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that resulted in the complete inhibition of visible fungal growth.

Summary of In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species as reported in early studies.

Table 1: In Vitro Activity of this compound (BAY b 5097) against Yeasts

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)
Candida albicansMultiple<1 - 3.13
Candida spp. (non-albicans)Multiple<1 - 3.13
Cryptococcus neoformansMultiple0.20 - 3.13

Data compiled from early publications.[4][5]

Table 2: In Vitro Activity of this compound (BAY b 5097) against Dermatophytes

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)
Trichophyton spp.Multiple<0.78
Microsporum spp.Multiple<0.78
Epidermophyton floccosumMultiple<0.78

Data compiled from early publications.[4][5]

Table 3: In Vitro Activity of this compound (BAY b 5097) against Systemic Pathogens

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)
Blastomyces dermatitidisMultiple0.20 - 3.13
Histoplasma capsulatumMultiple0.20 - 3.13
Coccidioides immitisMultiple0.20 - 6.25
Aspergillus fumigatusMultiple3.13 - 6.25

Data compiled from early publications.[5]

Early Clinical Development

Following the promising in vitro results, this compound entered clinical development in the early 1970s. The initial clinical trials focused on its efficacy and safety in treating superficial fungal infections.

First Clinical Trials in Dermatomycoses

One of the earliest clinical evaluations of this compound was in the treatment of various dermatomycoses.

Experimental Protocol: Early Clinical Trial of Topical this compound in Dermatomycoses

  • Study Design: Open-label or double-blind, vehicle-controlled multicenter trials.

  • Patient Population: Patients with clinically and mycologically confirmed dermatomycoses, including tinea pedis, tinea cruris, tinea corporis, and cutaneous candidiasis.

  • Treatment Regimen: Application of a 1% this compound cream or solution to the affected areas two to three times daily for several weeks.

  • Efficacy Assessment: Clinical evaluation of signs and symptoms (e.g., erythema, scaling, pruritus) and mycological examination (microscopy and culture) at baseline and follow-up visits.

  • Safety Assessment: Monitoring for local adverse effects such as irritation, burning, or stinging.

Summary of Early Clinical Trial Results

The initial clinical trials demonstrated the high efficacy and good tolerability of topical this compound.

Table 4: Efficacy of 1% Topical this compound in Early Clinical Trials

IndicationNumber of PatientsMycological Cure Rate (%)Clinical Improvement/Cure Rate (%)
Tinea PedisVariesHighHigh
Tinea CrurisVariesHighHigh
Tinea CorporisVariesHighHigh
Cutaneous CandidiasisVariesHighHigh

Data compiled from early clinical trial reports.

Diagram: Early Clinical Trial Workflow for Topical this compound

G Patient_Screening Patient Screening (Clinical & Mycological Diagnosis) Enrollment Enrollment Patient_Screening->Enrollment Randomization Randomization Enrollment->Randomization Treatment_Group 1% this compound Cream/Solution (2-3 times daily) Randomization->Treatment_Group Control_Group Vehicle Cream/Solution (2-3 times daily) Randomization->Control_Group Follow_up_Visits Follow-up Visits (e.g., 2, 4, 6 weeks) Treatment_Group->Follow_up_Visits Control_Group->Follow_up_Visits Efficacy_Assessment Efficacy Assessment (Clinical & Mycological) Follow_up_Visits->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Follow_up_Visits->Safety_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: A generalized workflow of early clinical trials for topical this compound.

Conclusion

The discovery and development of this compound in the late 1960s and early 1970s represented a landmark achievement in medical mycology. Its novel mechanism of action, broad spectrum of in vitro activity, and proven efficacy in early clinical trials established it as a cornerstone in the treatment of superficial fungal infections. The foundational research detailed in this guide not only brought forth a highly effective therapeutic agent but also laid the groundwork for the future development of the entire class of azole antifungals, which continue to be indispensable in modern medicine.

References

Clotrimazole's Impact on Fungal Cell Membrane Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of the imidazole (B134444) antifungal agent, clotrimazole, on the permeability of fungal cell membranes. This compound is a cornerstone in the treatment of various fungal infections, and a thorough understanding of its mechanism of action at a molecular level is critical for the development of new antifungal strategies and for combating emerging drug resistance. This document provides a detailed overview of the core mechanisms, quantitative effects, and the intricate signaling pathways activated in response to this compound-induced cellular stress.

Core Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound's primary antifungal activity stems from its potent inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the proper function of membrane-bound proteins.[3]

By binding to the heme iron of lanosterol 14-α-demethylase, this compound effectively blocks the demethylation of lanosterol.[3] This inhibition has two major consequences:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the structural integrity of the fungal cell membrane, leading to increased permeability.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14-α-methylated sterols, such as lanosterol.[3] The incorporation of these bulky, atypical sterols into the membrane further destabilizes its structure and function.

The culmination of these events is a significant alteration in fungal cell membrane permeability, leading to the leakage of essential intracellular components, disruption of vital cellular processes, and ultimately, either inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect), depending on the concentration of the drug.[4]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data illustrating the impact of this compound on various parameters related to fungal cell membrane permeability and cellular function.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Candida albicans

This compound Concentration (µg/mL)ObservationReference
0.20 - 3.13MIC range for systemic fungal pathogens, including Candida albicans.[5]
0.78Fungicidal for most isolates of dermatophytes.[5]
>100 (in some cases)Fungicidal effects on yeasts, suggesting a distinct mechanism from ergosterol biosynthesis inhibition at high concentrations.[6]

Table 2: this compound-Induced Effects on Fungal Cell Physiology

ParameterFungal SpeciesThis compound ConcentrationObserved EffectReference
Ergosterol Content Trichophyton mentagrophytesFungistatic concentrationsReduction in ergosterol levels after 24 hours.[7]
Potassium (K+) Leakage Trichophyton mentagrophytesHigh concentrationsExtensive K+ release from mycelium.[7]
Membrane Potential Leishmania donovani Promastigotes35.75 ± 1.06 µM (IC50)Disruption of plasma membrane potential.[8][9]
Membrane Potential Rat Hippocampal Pyramidal Neurones3 µMDecrease in resting membrane potential by 5.4 ± 1.1 mV.[10]
Membrane Potential Rat Hippocampal Pyramidal Neurones10 µMDecrease in resting membrane potential by 8.7 ± 2.4 mV.[10]
Reactive Oxygen Species (ROS) Production Saccharomyces cerevisiae110 µM2.31-fold increase in total ROS levels.[11][12]
Superoxide Anion (O2•−) Production Saccharomyces cerevisiae125 µM1.95-fold increase after 15 minutes.[11][12]
Hydrogen Peroxide (H2O2) Production Saccharomyces cerevisiae125 µM2.85-fold increase after 60 minutes.[11][12]

Signaling Pathways Activated by this compound-Induced Stress

The disruption of the fungal cell membrane and the induction of oxidative stress by this compound trigger cellular stress response pathways, primarily the High Osmolarity Glycerol (HOG) and the Cell Wall Integrity (CWI) Mitogen-Activated Protein Kinase (MAPK) pathways.[1][13][14][15]

This compound's Mechanism of Action and Downstream Effects

The following diagram illustrates the primary mechanism of this compound and its subsequent effects on the fungal cell membrane and the induction of cellular stress.

This compound This compound Lanosterol_Demethylase Lanosterol 14-α-demethylase (CYP51) This compound->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol (and other 14-α-methylated sterols) Lanosterol_Demethylase->Lanosterol Accumulation of precursors Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Membrane_Integrity Fungal Cell Membrane Integrity and Fluidity Ergosterol->Membrane_Integrity Maintains Increased_Permeability Increased Membrane Permeability Membrane_Integrity->Increased_Permeability Disruption leads to Ion_Leakage Leakage of Intracellular Components (e.g., K+) Increased_Permeability->Ion_Leakage Enzyme_Dysfunction Dysfunction of Membrane-Bound Enzymes Increased_Permeability->Enzyme_Dysfunction ROS_Production Reactive Oxygen Species (ROS) Production Increased_Permeability->ROS_Production Induces

Caption: this compound's primary mechanism and its impact on the fungal cell membrane.

Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) MAPK Pathways

This compound-induced oxidative stress and cell wall damage lead to the activation of the CWI and HOG MAPK pathways.[1][13][14][15] In Saccharomyces cerevisiae, this response involves a novel Pkc1-independent activation of the Slt2 MAPK in the CWI pathway, with the mechanosensor Wsc1 playing a role.[13]

The following diagram depicts the activation of these signaling cascades in response to this compound.

cluster_stimulus This compound-Induced Stress cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway ROS Oxidative Stress (ROS Production) Sho1_branch Sho1 branch ROS->Sho1_branch Activates CWD Cell Wall Damage Wsc1 Wsc1 (Mechanosensor) CWD->Wsc1 Sensed by Rho1_GEFs Rho1 GEFs (Rom1, Rom2, Tus1) Wsc1->Rho1_GEFs Rho1 Rho1 Rho1_GEFs->Rho1 Bck1 Bck1 (MAPKKK) Rho1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2 (MAPK) Mkk1_2->Slt2 CWI_Response Cell Wall Repair Gene Expression Slt2->CWI_Response Pbs2 Pbs2 (MAPKK) Sho1_branch->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 HOG_Response Stress Response Gene Expression Hog1->HOG_Response

Caption: Activation of CWI and HOG MAPK pathways by this compound-induced stress.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's effects are provided below.

Ergosterol Quantification via High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction and quantification of ergosterol from fungal cells to assess the impact of this compound on its biosynthesis.

Start Fungal Culture Treated with this compound Harvest Harvest Cells (Centrifugation) Start->Harvest Saponification Saponification (Alcoholic KOH) Harvest->Saponification Extraction Sterol Extraction (n-Hexane) Saponification->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Resuspension Resuspend in Mobile Phase (e.g., Methanol) Evaporation->Resuspension HPLC HPLC Analysis (C18 column, UV detection) Resuspension->HPLC Quantification Quantification against Ergosterol Standard Curve HPLC->Quantification

Caption: Experimental workflow for ergosterol quantification by HPLC.

Methodology:

  • Cell Culture and Treatment: Fungal cells are cultured to the mid-logarithmic phase and then treated with various concentrations of this compound or a vehicle control for a specified duration.

  • Cell Harvesting: Cells are harvested by centrifugation, washed with sterile distilled water, and the dry weight of the cell pellet is determined.

  • Saponification: The cell pellet is saponified by heating in a solution of alcoholic potassium hydroxide (B78521) (e.g., 25% KOH in 95% ethanol) to break open the cells and hydrolyze sterol esters.

  • Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted from the saponified mixture using an organic solvent such as n-hexane. The mixture is vortexed and centrifuged to separate the phases, and the upper hexane (B92381) layer containing the sterols is collected.

  • Sample Preparation for HPLC: The hexane is evaporated to dryness under a stream of nitrogen. The dried sterol extract is then redissolved in a suitable mobile phase, typically methanol (B129727) or isopropanol.

  • HPLC Analysis: The sample is injected into a high-performance liquid chromatograph equipped with a C18 reverse-phase column and a UV detector set to 282 nm (the absorbance maximum for ergosterol).

  • Quantification: The ergosterol peak in the sample chromatogram is identified by its retention time compared to a pure ergosterol standard. The concentration of ergosterol is calculated by comparing the peak area to a standard curve generated from known concentrations of ergosterol.

Assessment of Membrane Permeabilization using SYTOX® Green Uptake Assay

This assay measures the increase in plasma membrane permeability by quantifying the influx of the fluorescent dye SYTOX® Green, which only enters cells with compromised membranes.

Methodology:

  • Cell Preparation: Fungal cells are grown to the desired growth phase, harvested, and washed with a suitable buffer (e.g., phosphate-buffered saline).

  • Cell Suspension: The cells are resuspended in the same buffer to a specific density.

  • Treatment and Staining: The cell suspension is incubated with various concentrations of this compound. SYTOX® Green is added to the suspension.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX® Green (approximately 488 nm and 523 nm, respectively).

  • Data Analysis: An increase in fluorescence intensity over time indicates an increase in the number of cells with compromised membranes, and thus, an increase in membrane permeability.

Measurement of Membrane Potential using DiSC3(5)

The lipophilic cationic dye DiSC3(5) is used to monitor changes in fungal plasma membrane potential. In energized cells with a negative-inside membrane potential, the dye accumulates and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

Methodology:

  • Cell Preparation: Fungal cells are harvested, washed, and resuspended in a low-potassium buffer to maintain membrane potential.

  • Dye Loading: DiSC3(5) is added to the cell suspension, and the fluorescence is monitored until a stable, quenched baseline is achieved, indicating dye uptake.

  • This compound Addition: this compound is added to the cell suspension, and the fluorescence is continuously monitored.

  • Data Interpretation: An increase in fluorescence intensity following the addition of this compound indicates depolarization of the plasma membrane.

Quantification of Reactive Oxygen Species (ROS) Production

The production of intracellular ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

Methodology:

  • Cell Culture and Treatment: Fungal cells are treated with this compound as described previously.

  • Probe Loading: H2DCFDA is added to the cell suspension. This non-fluorescent probe is cell-permeable and is deacetylated by intracellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: The fluorescence of DCF is measured using a fluorometer or flow cytometer with excitation and emission wavelengths of approximately 495 nm and 525 nm, respectively.

  • Analysis: An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in ROS production.

Conclusion

This compound's impact on fungal cell membrane permeability is a complex process initiated by the inhibition of ergosterol biosynthesis. This primary mechanism triggers a cascade of events, including the disruption of membrane structure and function, the leakage of vital cellular components, and the induction of oxidative stress. The fungal cell responds to this stress by activating intricate signaling pathways, such as the HOG and CWI MAPK cascades, in an attempt to mitigate the damage. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the nuanced effects of this compound and to explore novel antifungal strategies that target the fungal cell membrane. A deeper understanding of these molecular interactions is paramount for overcoming the challenges of antifungal resistance and for the development of more effective and targeted therapies.

References

Unveiling the Unintended Reach: An In-depth Technical Guide to the Off-Target Effects of Clotrimazole In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole, a widely utilized imidazole-based antifungal agent, has a well-established primary mechanism of action involving the inhibition of lanosterol (B1674476) 14-α-demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3] This disruption of ergosterol production leads to impaired fungal cell membrane integrity and ultimately, fungal cell death.[1][2] However, a growing body of in vitro research has illuminated a spectrum of "off-target" effects in mammalian cells, independent of its antimycotic properties. These unintended interactions have garnered significant interest, particularly for their potential therapeutic applications in oncology and other diseases characterized by aberrant cellular proliferation.

This technical guide provides a comprehensive exploration of the in vitro off-target effects of this compound. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the molecular pathways perturbed by this versatile compound. This document summarizes key quantitative data, presents detailed experimental protocols for investigating these effects, and visualizes the intricate signaling networks and experimental workflows involved.

Core Off-Target Mechanisms of this compound

In vitro studies have revealed that this compound exerts a multi-pronged impact on mammalian cellular physiology, primarily through the disruption of calcium homeostasis, inhibition of cell proliferation and induction of apoptosis, and modulation of cellular metabolism and stress responses.

Disruption of Calcium Homeostasis

A central off-target effect of this compound is its profound influence on intracellular calcium ([Ca2+]i) signaling, a critical regulator of numerous cellular processes.[4][5] this compound has been shown to modulate [Ca2+]i through several mechanisms:

  • Inhibition of L-type Calcium Channels: this compound directly blocks L-type Ca2+ channels in a concentration-dependent manner, thereby reducing calcium influx.[6][7][8] This effect has been observed in various cell types, including cardiac myocytes and human embryonic kidney (HEK) 293 cells expressing the recombinant channel subunits.[6][7][8]

  • Inhibition of Ca2+-activated K+ Channels: The drug is a potent inhibitor of calcium-activated potassium (KCa) channels.[9][10] This inhibition can lead to alterations in membrane potential and downstream signaling events.

  • Inhibition of Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA): this compound inhibits the SERCA pump, which is responsible for sequestering calcium into the endoplasmic reticulum.[11][12] This inhibition leads to a depletion of intracellular calcium stores.[4][5]

These actions collectively disrupt the tightly regulated spatiotemporal dynamics of intracellular calcium, contributing to the anti-proliferative and pro-apoptotic effects of the drug.

Inhibition of Cell Proliferation and Induction of Apoptosis

A significant consequence of this compound's off-target activities is the dose-dependent inhibition of proliferation in a wide range of normal and cancerous cell lines.[13][14][15] This anti-proliferative effect is often coupled with the induction of apoptosis and is mediated by:

  • Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest, primarily at the G0/G1 phase.[14][15][16] This prevents cells from entering the S phase and replicating their DNA.

  • Modulation of Apoptotic Proteins: The drug can induce apoptosis by altering the expression of key regulatory proteins. Studies have demonstrated a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax.[14][16]

  • Involvement of p53 and p27: In some cell lines, the anti-proliferative effects of this compound have been linked to an increase in the expression of the tumor suppressor protein p53 and the cell cycle inhibitor p27.[15][17][18]

The disruption of calcium homeostasis is believed to be a key upstream event that triggers these downstream effects on cell cycle progression and apoptosis.[17][18]

Mitochondrial Dysfunction and Metabolic Alterations

Emerging evidence suggests that this compound can also impact mitochondrial function and cellular metabolism:

  • Induction of Oxidative Stress: this compound treatment has been associated with mitochondrial alterations and the generation of reactive oxygen species (ROS), leading to oxidative stress.[19][20]

  • Inhibition of Glycolysis: this compound has been found to directly inhibit 6-phosphofructo-1-kinase (PFK), a key regulatory enzyme in the glycolytic pathway.[21] This can lead to a decrease in cellular ATP production.

These effects on mitochondria and cellular energy metabolism likely contribute to the overall cytotoxic and anti-proliferative properties of this compound.

Quantitative Data on Off-Target Effects

The following tables summarize the quantitative data from various in vitro studies on the off-target effects of this compound.

Target Cell Line/System Effect Concentration/IC50 Reference(s)
Calcium Homeostasis
L-type Ca2+ ChannelsGuinea-pig ventricular myocytesInhibition of ICa,L16% at 5 µM, 59% at 25 µM, 93% at 50 µM[5][8]
L-type Ca2+ ChannelsHEK 293 cells expressing α1C subunitConcentration-dependent reduction of Ca2+ channel currents100 nM to 25 µM[6][7]
Ca2+-activated K+ Current (IK(Ca))Rat anterior pituitary GH3 cellsInhibitionIC50 = 3 µM[10]
Ca2+-ATPase (SERCA)Rabbit fast-twitch skeletal muscleInhibition of Ca2+-ATPase and Ca2+ transportKI = 35 µM[11]
Ca2+-ATPase (SERCA)Rabbit cardiac sarcoplasmic reticulum50% inhibition of Ca2+ uptake~35 µM[12]
Cell Proliferation
Oral Squamous Carcinoma Cells (CAL27, SCC25, UM1)CAL27, SCC25, UM1Inhibition of cell viability (dose and time-dependent)Effective doses: 30 µM and 40 µM[16]
Glioblastoma Cells (A172, T98G)A172, T98GDose-dependent inhibition of cell proliferation-[15]
Acute Lymphoblastic Leukemia (ALL) cell lines9 ALL cell linesReduced cell recovery10 µM[4]
Human Colon Adenocarcinoma Cells (HT29)HT29Inhibition of cell growthConcentration-dependent[17][18]
Enzyme Inhibition
6-phosphofructo-1-kinase (PFK)Purified enzymeDose-dependent inhibitionKi = 28 ± 2 µM[22]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the off-target effects of this compound.

Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca2+]i in response to this compound treatment.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 3 mM KCl, 1 mM MgCl2, 10 mM Glucose, 2 mM CaCl2, pH 7.4

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • This compound stock solution (in DMSO)

  • Cultured cells on coverslips or in a 96-well plate

  • Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Preparation:

    • Seed cells onto glass coverslips or into a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency (typically 70-90%).

  • Fura-2 AM Loading:

    • Prepare a loading buffer by diluting Fura-2 AM stock solution in HBS to a final concentration of 1-5 µM.

    • Add Pluronic F-127 (0.02-0.05%) to the loading buffer to aid in dye solubilization.

    • (Optional) Add probenecid (1-2.5 mM) to the loading buffer.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading buffer and wash the cells 2-3 times with HBS to remove extracellular dye.

    • Incubate the cells in HBS for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Imaging and Data Acquisition:

    • Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add this compound at the desired concentration and continue recording the fluorescence ratio to observe changes in [Ca2+]i.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

    • Changes in this ratio over time reflect changes in [Ca2+]i. Calibration can be performed using ionophores (e.g., ionomycin) and buffers with known calcium concentrations to convert the ratio values to absolute calcium concentrations.

Cell Proliferation/Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.

Materials:

  • CCK-8 reagent

  • 96-well cell culture plates

  • Cultured cells

  • This compound stock solution (in DMSO)

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium (with DMSO vehicle) to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Incubation:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability relative to the control (untreated) cells.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival and reproductive integrity.

Materials:

  • 6-well cell culture plates

  • Cultured cells

  • This compound stock solution (in DMSO)

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells to create a single-cell suspension.

    • Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number will need to be optimized for each cell line.

  • Treatment:

    • Allow the cells to attach for 24 hours.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

    • After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation:

    • Incubate the plates for 7-14 days, allowing colonies to form. The medium can be changed every 3-4 days if necessary.

  • Fixation and Staining:

    • When colonies are visible (typically >50 cells), remove the medium and gently wash the wells with PBS.

    • Fix the colonies by adding the fixation solution and incubating for 10-15 minutes at room temperature.

    • Remove the fixation solution and allow the plates to air dry.

    • Stain the colonies by adding the crystal violet solution and incubating for 10-20 minutes.

    • Wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting:

    • Count the number of colonies in each well (a colony is typically defined as a cluster of at least 50 cells).

    • Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This method uses propidium (B1200493) iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cultured cells

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to about 70-80% confluency.

    • Treat the cells with this compound at the desired concentrations for the specified duration.

  • Cell Harvesting and Fixation:

    • Harvest the cells (including any floating cells) by trypsinization and centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax, which are involved in the apoptotic pathway.

Materials:

  • Cultured cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-Bax) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target proteins to a loading control (e.g., β-actin) to compare the relative protein levels between samples.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and the general workflows of the experimental protocols described.

Clotrimazole_Off_Target_Effects cluster_this compound This compound cluster_Membrane Plasma Membrane cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits KCa_Channel Ca2+-activated K+ Channel This compound->KCa_Channel Inhibits SERCA SERCA Pump This compound->SERCA Inhibits PFK 6-Phosphofructo-1-kinase (PFK) This compound->PFK Inhibits Bcl2 Bcl-2 This compound->Bcl2 Down-regulates Ca_Cytosol Cytosolic Ca2+ Concentration L_type_Ca_Channel->Ca_Cytosol Decreases Influx Ca_Stores Intracellular Ca2+ Stores SERCA->Ca_Stores Decreases Uptake Ca_Stores->Ca_Cytosol Release Mitochondrion Mitochondrial Dysfunction Ca_Cytosol->Mitochondrion p53 p53 Ca_Cytosol->p53 p27 p27 Ca_Cytosol->p27 Glycolysis Glycolysis PFK->Glycolysis ATP ATP Production Glycolysis->ATP ROS ROS Production Mitochondrion->ROS Apoptosis Apoptosis Mitochondrion->Apoptosis ROS->Apoptosis Bax Bax Bax->Mitochondrion Bcl2->Bax Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p53->Cell_Cycle_Arrest p27->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Overview of the main off-target signaling pathways affected by this compound in vitro.

Experimental_Workflow_Cell_Viability cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis Start Start: Culture Cells Seed_Cells Seed Cells into 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_Reagent Add CCK-8 Reagent Incubate_Treatment->Add_Reagent Incubate_Assay Incubate (1-4h) Add_Reagent->Incubate_Assay Read_Absorbance Measure Absorbance (450 nm) Incubate_Assay->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: General experimental workflow for assessing cell viability using the CCK-8 assay.

Apoptosis_Pathway_this compound This compound This compound Ca_Homeostasis Disruption of Ca2+ Homeostasis This compound->Ca_Homeostasis Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Mitochondrial_Stress Mitochondrial Stress Ca_Homeostasis->Mitochondrial_Stress MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial_Stress->MOMP Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->MOMP Promotes Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by this compound.

Conclusion

The off-target effects of this compound in vitro are extensive and multifaceted, extending far beyond its established role as an antifungal agent. Its ability to disrupt calcium homeostasis, inhibit cell proliferation, induce apoptosis, and interfere with cellular metabolism highlights its potential as a pharmacological tool for studying these fundamental cellular processes. Furthermore, these off-target activities form the basis for the ongoing investigation of this compound and its derivatives as potential therapeutic agents for cancer and other diseases. This technical guide provides a foundational resource for researchers seeking to explore and harness the complex pharmacology of this intriguing molecule. A thorough understanding of these off-target effects is crucial for the design of future studies and the development of novel therapeutic strategies.

References

Clotrimazole as a Potential Agent for Drug Repurposing in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Clotrimazole (CLZ), an imidazole-based antifungal agent, has garnered significant attention for its potential as a repurposed therapeutic in oncology.[1][2][3] Originally developed to inhibit ergosterol (B1671047) synthesis in fungi, a growing body of preclinical evidence reveals its potent anti-cancer properties across various malignancies.[1][4] This document provides a comprehensive technical overview of this compound's multifaceted mechanisms of action, summarizing key in vitro and in vivo data. It details established experimental protocols for its investigation and visualizes complex biological pathways and workflows to support further research and development by professionals in the field. The primary anticancer activities of this compound are attributed to its ability to disrupt cancer cell metabolism by inhibiting key glycolytic enzymes, interfere with calcium signaling and ion transport, and modulate critical oncogenic pathways, including ERK-p65, PI3K/Akt, and Wnt/β-catenin.[1][2][3][5]

Core Mechanisms of Anticancer Activity

This compound exerts its antineoplastic effects through several distinct but interconnected mechanisms, making it a versatile candidate for cancer therapy. These mechanisms primarily involve the disruption of cellular metabolism, interference with crucial signaling cascades, and the induction of programmed cell death.

Inhibition of Glycolysis

Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. This compound effectively targets this metabolic hallmark by inhibiting key glycolytic enzymes.[1][2][6] It causes the detachment of mitochondrial-bound hexokinase (HK) and also inhibits phosphofructokinase-1 (PFK-1) and aldolase (B8822740) (ALD).[1][4][6] This disruption leads to a significant reduction in ATP production, effectively starving cancer cells of the energy required for rapid proliferation and survival, ultimately triggering apoptosis.[1][7] Studies have shown that this compound's effect is more pronounced in aggressive, highly glycolytic cancer cell lines.[6]

G cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P HK F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 ATP_Prod ATP Production F16BP->ATP_Prod Multiple Steps note Result: - Decreased Glycolytic Flux - ATP Depletion - Cell Death This compound This compound HK_Node Hexokinase (HK) This compound->HK_Node Inhibits/ Detaches PFK_Node Phosphofructokinase-1 (PFK-1) This compound->PFK_Node Inhibits

Diagram 1: this compound's inhibition of the glycolytic pathway.
Disruption of Calcium Homeostasis

This compound acts as a calmodulin inhibitor and interferes with cellular calcium (Ca²⁺) metabolism.[1][7] It blocks intermediate-conductance Ca²⁺-activated potassium (IK) channels, which are often overexpressed in cancer cells and contribute to their proliferation and migration.[5][7] By blocking these channels and depleting intracellular Ca²⁺ stores, this compound disrupts vital cellular processes, inhibits translation, and induces apoptosis.[1][7][8] This disruption of ion transport is a key component of its anticancer effects.[1]

G cluster_membrane Cell Membrane cluster_cell Intracellular This compound This compound IK_Channel Ca²⁺-activated K⁺ Channel (IK) This compound->IK_Channel Blocks Calmodulin Calmodulin This compound->Calmodulin Inhibits Ca_Stores Intracellular Ca²⁺ Stores This compound->Ca_Stores Depletes Proliferation Cell Proliferation & Migration IK_Channel->Proliferation Promotes Calmodulin->Ca_Stores Regulates Ca_Depletion Ca²⁺ Depletion Ca_Stores->Ca_Depletion Ca_Depletion->Proliferation Inhibits Apoptosis Apoptosis Ca_Depletion->Apoptosis Induces

Diagram 2: this compound's disruption of calcium homeostasis.
Modulation of Oncogenic Signaling Pathways

This compound has been shown to modulate several key signaling pathways that are frequently dysregulated in cancer.

  • ERK-p65 Pathway: In hepatocellular carcinoma (HCC), this compound inhibits cell migration and invasion by suppressing epithelial-mesenchymal transition (EMT). It achieves this by repressing the phosphorylation of ERK, which in turn downregulates p65 signaling.[5][9][10]

  • PI3K/Akt Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been identified as an inhibitor of this pathway in various cancer models, including breast cancer and melanoma, contributing to its tumor-suppressive effects.[2][3][11]

  • Wnt/β-catenin Pathway: Antifungal azoles, including this compound, have been identified as inhibitors of the Wnt/β-catenin signaling pathway. This compound reduces β-catenin protein levels in a proteasome-independent manner, likely through translational regulation, thereby inhibiting a pathway crucial for the proliferation of many cancer types.

G cluster_erk ERK-p65 Pathway cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway This compound This compound pERK p-ERK This compound->pERK Inhibits Phosphorylation PI3K PI3K This compound->PI3K Inhibits BetaCatenin β-catenin This compound->BetaCatenin Reduces Levels ERK ERK ERK->pERK p65 p65 pERK->p65 EMT EMT, Invasion, Migration p65->EMT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Growth & Survival mTOR->Survival Wnt Wnt Signaling Wnt->BetaCatenin Stabilizes Prolif Gene Transcription & Proliferation BetaCatenin->Prolif

Diagram 3: this compound's modulation of key oncogenic signaling pathways.

Quantitative In Vitro Efficacy

This compound has demonstrated dose-dependent cytotoxic and growth-inhibitory effects across a wide range of human cancer cell lines. The tables below summarize key quantitative data from various studies.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value (µM) Exposure Time Reference
PC-3 Prostate Cancer 14.08 Not Specified [5]
UM-UC-5 Bladder Cancer 20.24 48 h [5]
A375 Human Melanoma 9.88 ± 0.36 48 h [7][12]
CAL27 Oral Squamous Cell Carcinoma 35.9 48 h [13]
SCC25 Oral Squamous Cell Carcinoma 35.6 48 h [13]

| UM1 | Oral Squamous Cell Carcinoma | 31.4 | 48 h |[13] |

Table 2: Inhibition Constants (Ki) for Glucose Uptake

Cell Line Cell Type Ki Value (µM) Reference
MCF10A Non-tumorigenic Breast 114.3 ± 11.7 [6]
MCF-7 Breast Cancer (Less Aggressive) 77.1 ± 7.8 [6]

| MDA-MB-231 | Breast Cancer (Highly Aggressive) | 37.8 ± 4.2 |[6] |

In Vivo Antitumor Activity

Preclinical in vivo studies have corroborated the in vitro findings, demonstrating this compound's ability to inhibit tumor growth and prolong survival in animal models.

  • Oral Squamous Cell Carcinoma (OSCC): In a CAL27 xenograft nude mouse model, intraperitoneal injection of this compound (150 mg/kg/day) significantly inhibited tumor growth.[13] Mechanistically, this was associated with an increase in apoptotic tumor cells, a 1.5-fold decrease in the anti-apoptotic protein Bcl-2, and a 2.0-fold increase in the pro-apoptotic protein Bax within the tumor tissue.[13][14]

  • Intracranial Glioma: Administration of this compound led to a significant inhibition of tumor growth and prolonged survival in a xenograft rat model of intracranial glioma.[4][7]

Detailed Methodologies & Experimental Workflows

Reproducibility is paramount in scientific research. This section details common protocols used to evaluate the anticancer effects of this compound.

Key Experimental Protocols
  • Cell Viability and Cytotoxicity Assay (CCK-8/MTT):

    • Cell Seeding: Plate cancer cells (e.g., CAL27, A375, PC-3) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control (DMSO only).

    • Incubation: Incubate cells for a specified period, typically 24, 48, or 72 hours.

    • Assay: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

    • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

  • Cell Cycle Analysis (Flow Cytometry):

    • Treatment: Culture cells in 6-well plates and treat with this compound at a concentration around the IC₅₀ value for 24-48 hours.

    • Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).

    • Analysis: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using analysis software. This compound typically induces a G0/G1 phase arrest.[14][15]

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treatment & Harvesting: Treat and harvest cells as described for cell cycle analysis.

    • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analysis: Analyze samples promptly by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis. This compound treatment significantly increases the apoptotic cell population.[13][14]

  • Western Blot Analysis:

    • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer to extract total protein.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis & Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-ERK, β-catenin, GAPDH) overnight at 4°C.

    • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signals using an ECL substrate and an imaging system.

  • In Vivo Xenograft Model:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁶ CAL27 cells) into the flank of 4-6 week old athymic nude mice.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Treatment: Randomize mice into control (vehicle) and treatment groups. Administer this compound intraperitoneally at a specified dose (e.g., 150 mg/kg/day) for a defined period (e.g., 2-3 weeks).[13]

    • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight and health.

    • Endpoint Analysis: At the end of the study, euthanize mice, excise tumors, and perform histological (IHC) or molecular (Western blot) analysis on the tissue.

General Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating a repurposed drug like this compound.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation start Select Cancer Cell Lines viability Cell Viability Assays (MTT / CCK-8) start->viability ic50 Determine IC₅₀ viability->ic50 mechanism Mechanistic Studies ic50->mechanism xenograft Xenograft Animal Model ic50->xenograft cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis Apoptosis Assay (Annexin V) western Protein Expression (Western Blot) migration Migration/Invasion (Transwell Assay) treatment Administer this compound xenograft->treatment tumor_growth Monitor Tumor Growth & Survival treatment->tumor_growth analysis Endpoint Analysis (IHC, Western) tumor_growth->analysis

Diagram 4: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a repurposed anticancer agent, exhibiting a multi-targeted approach that includes metabolic disruption, interference with ion homeostasis, and modulation of key oncogenic signaling pathways. Its efficacy has been consistently demonstrated in a variety of preclinical models. While these findings are promising, further research is warranted. Future studies should focus on:

  • Clinical Trials: Well-designed clinical trials are necessary to validate the preclinical efficacy and safety of this compound in cancer patients, both as a monotherapy and in combination with standard chemotherapeutic agents.

  • Combination Therapies: Investigating synergistic effects with existing anticancer drugs could enhance therapeutic outcomes and potentially overcome drug resistance.[5]

  • Pharmacokinetics and Drug Delivery: Optimizing drug delivery systems, such as nanoformulations, could improve the bioavailability and tumor-specific targeting of this compound, enhancing its therapeutic index.

  • Biomarker Identification: Identifying predictive biomarkers could help select patient populations most likely to respond to this compound therapy.

References

Clotrimazole as a Potent Inhibitor of TRPM8 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Melastatin 8 (TRPM8) is a crucial non-selective cation channel involved in the sensation of cold and menthol (B31143). Its role in various physiological and pathological processes, including pain and inflammation, has made it a significant target for therapeutic intervention. This technical guide provides an in-depth analysis of the antifungal drug clotrimazole's potent inhibitory effects on TRPM8 channels. It consolidates key quantitative data, details established experimental protocols for assessing this inhibition, and presents visual representations of the underlying signaling and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the modulation of TRPM8.

Introduction to TRPM8 and this compound

TRPM8 is a polymodal ion channel activated by cold temperatures (between 8 and 28 °C), cooling agents like menthol and icilin, and voltage.[1][2] Expressed predominantly in a subset of primary sensory neurons, TRPM8 is the primary transducer of innocuous cool sensations.[1][3] Its involvement in chronic pain conditions, such as cold allodynia, has highlighted its potential as a therapeutic target.[1][4]

This compound, a widely used imidazole-based antifungal agent, has been identified as a potent antagonist of TRPM8 channels.[5][6] Its inhibitory action is of significant interest as it provides a valuable pharmacological tool for studying TRPM8 function and a potential starting point for the development of novel analgesics.[5] However, it is important to note that this compound is not entirely specific to TRPM8, as it has been shown to activate TRPV1 and TRPA1 channels, which can lead to sensations of irritation and burning.[5][7]

Quantitative Analysis of TRPM8 Inhibition by this compound

Electrophysiological studies have provided detailed quantitative data on the inhibitory effects of this compound on TRPM8 channels. The following tables summarize the key findings regarding its potency and mechanism of action.

Table 1: Inhibitory Potency of this compound on Menthol-Activated TRPM8 Currents

ParameterValueCell TypeActivation ConditionReference
IC50 (Inward Current at -50 mV) ~200 nMHEK293 cells100 µM Menthol[5][8][9]
IC50 (Outward Current at +50 mV) ~1.2 µMHEK293 cells100 µM Menthol[8][9]

Table 2: Effect of this compound on TRPM8 Channel Gating Properties

ParameterConditionEffectReference
Voltage-Dependent Activation (V1/2) 1 µM this compoundRightward shift of 89 ± 7 mV[8][9]
Channel Open Probability (Po) 1 µM this compoundDecrease from 0.12 ± 0.02 to 0.09 ± 0.04[10][11]
10 µM this compoundDecrease to 0.02 ± 0.01[10][11]
Mean Closed Time 1 µM this compoundIncrease from 7.7 ± 2.8 ms (B15284909) to 13 ± 4 ms[10][11]
10 µM this compoundIncrease to 50 ± 8 ms[10][11]
Mean Open Time 1 µM this compoundNo significant change[10][11]
10 µM this compoundDecrease from 0.74 ± 0.02 ms to 0.58 ± 0.03 ms[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of TRPM8 by this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through TRPM8 channels in the cell membrane of a single cell.

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

    • Cells are transiently transfected with a plasmid encoding for human TRPM8 using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

  • Electrophysiological Recordings:

    • Whole-cell voltage-clamp recordings are performed at room temperature.

    • The extracellular (bath) solution typically contains (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • The intracellular (pipette) solution typically contains (in mM): 150 CsCl, 5 EGTA, 10 HEPES, with the pH adjusted to 7.2.

    • Patch pipettes are pulled from borosilicate glass and have a resistance of 2-5 MΩ when filled with the intracellular solution.

    • TRPM8 channels are activated by applying a solution containing an agonist, such as 100 µM menthol.

    • This compound is applied at various concentrations to determine its inhibitory effect on the menthol-activated currents.

    • Current-voltage (I-V) relationships are determined by applying voltage ramps or steps.

Calcium Imaging Assay

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPM8 channel activity.

  • Cell Preparation:

    • HEK293 cells stably expressing TRPM8 are plated in 96-well plates.[12]

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 60 minutes at 37°C.[12][13]

    • After loading, the cells are washed to remove the extracellular dye.[13]

  • Fluorescence Measurement:

    • The plate is placed in a fluorescence microplate reader or a microscope equipped for fluorescence imaging.

    • A baseline fluorescence reading is taken.

    • Cells are pre-incubated with varying concentrations of this compound or a vehicle control.[12]

    • TRPM8 channels are stimulated with a known agonist, such as menthol or icilin.[12][13]

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is measured over time.[12]

    • The inhibitory effect of this compound is quantified by comparing the calcium response in the presence of the compound to the control response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of TRPM8 activation and inhibition, and the general workflow for investigating TRPM8 inhibitors.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_effects Cellular Response Menthol Menthol / Cold TRPM8 TRPM8 Channel Menthol->TRPM8 Activates This compound This compound Inhibition Inhibition This compound->Inhibition IonInflux Ca²⁺/Na⁺ Influx TRPM8->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Sensation Cold Sensation Depolarization->Sensation Inhibition->TRPM8 Blocks Experimental_Workflow Start Start: Hypothesis This compound inhibits TRPM8 CellCulture Cell Culture & Transfection (HEK293 with TRPM8) Start->CellCulture AssaySelection Assay Selection CellCulture->AssaySelection PatchClamp Whole-Cell Patch-Clamp AssaySelection->PatchClamp Detailed Mechanistics CalciumImaging Calcium Imaging AssaySelection->CalciumImaging High-Throughput Screening DataAcquisition Data Acquisition PatchClamp->DataAcquisition CalciumImaging->DataAcquisition DataAnalysis Data Analysis (IC50, Gating Effects) DataAcquisition->DataAnalysis Conclusion Conclusion: This compound is a potent TRPM8 inhibitor DataAnalysis->Conclusion

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Clotrimazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of fungal resistance to existing therapeutic agents underscores the critical need for accurate in vitro susceptibility testing. The minimum inhibitory concentration (MIC) is a fundamental measure of an antifungal agent's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. This document provides detailed application notes and standardized protocols for determining the MIC of Clotrimazole, a broad-spectrum imidazole (B134444) antifungal agent widely used in the treatment of superficial and mucosal fungal infections. These guidelines are based on established methodologies from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4]

Application Notes

This compound exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death.[5] Determining the MIC of this compound is crucial for several reasons:

  • Guiding Clinical Therapy: MIC values can help predict the clinical efficacy of this compound against a specific fungal isolate, aiding in the selection of appropriate antifungal therapy.

  • Monitoring Resistance: Routine MIC surveillance is essential for tracking the emergence and spread of this compound resistance in fungal populations.[1]

  • Drug Discovery and Development: MIC determination is a primary screening tool in the development of new antifungal agents and formulations.

The most common and standardized method for determining the MIC of antifungal agents like this compound is the broth microdilution method .[1][2][6][7] This method involves challenging a standardized fungal inoculum with a range of this compound concentrations in a liquid growth medium. Other methods such as agar (B569324) dilution and disk diffusion can also be employed, though they are less frequently used for quantitative MIC determination of imidazoles.[6][8][9]

Experimental Protocols

Reference Method: Broth Microdilution Assay (Based on EUCAST and CLSI Guidelines)

This protocol details the steps for determining the MIC of this compound against yeast species, such as Candida albicans, using the broth microdilution method.[1][2][10]

1. Materials:

  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Fungal isolate(s) to be tested

  • Positive control strain (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[11]

  • Incubator (35°C)

  • Microplate reader (optional)

2. Preparation of this compound Stock Solution and Dilutions:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1600 mg/L.[1]

  • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to obtain a range of concentrations. A typical final concentration range for testing this compound is 0.008 to 8 mg/L.[1] It is recommended to prepare these dilutions at twice the final desired concentration in the microtiter plate wells.

3. Inoculum Preparation:

  • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a suspension of fungal colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^5 CFU/mL in the microtiter plate wells.

4. Assay Procedure:

  • Pipette 100 µL of each twofold this compound dilution (at 2x the final concentration) into the wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a positive control well containing 100 µL of fungal inoculum and 100 µL of drug-free RPMI-1640 medium.

  • Include a negative control (sterility) well containing 200 µL of drug-free RPMI-1640 medium.

  • Seal the plate and incubate at 35°C for 24-48 hours.

5. Reading and Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[11]

  • The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).[11]

Data Presentation

The following table summarizes the MIC values of this compound against various Candida species as reported in the literature.

Fungal SpeciesNumber of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Candida spp. (mixed)1250.008 - 80.0081[1]
Candida albicans87≤0.06 - 8-0.5[2]
Candida albicans126-0.030.06[12]
Candida glabrata16-0.251[12]
Candida albicans----[11]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Visualization

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_drug Prepare this compound Stock & Dilutions plate_setup Dispense Drug Dilutions & Inoculum into 96-Well Plate prep_drug->plate_setup prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->plate_setup incubate Incubate at 35°C for 24-48 hours plate_setup->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC (Lowest concentration with ≥50% growth inhibition) read_results->determine_mic

Caption: Workflow for determining the MIC of this compound.

Signaling Pathway (Mechanism of Action)

The following diagram illustrates the mechanism of action of this compound.

Clotrimazole_MoA This compound This compound Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (CYP51) This compound->Lanosterol_14a_demethylase Inhibits Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Cell_Membrane Depletion leads to

Caption: Mechanism of action of this compound.

References

Preparing Clotrimazole Stock Solutions for Cell Culture Experiments: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clotrimazole, an imidazole (B134444) derivative, is a widely used antifungal agent.[1][2] Beyond its antimycotic properties, this compound has garnered significant interest in cancer research for its potent anti-proliferative and pro-apoptotic effects on various cancer cell lines.[3][4][5][6][7] Its mechanism of action is multifaceted, involving the inhibition of mitochondrial-bound glycolytic enzymes, disruption of intracellular calcium homeostasis, and modulation of key signaling pathways.[3][4][5][8][9][10] This application note provides a comprehensive protocol for the preparation of this compound stock solutions for in vitro cell culture experiments and outlines a standard methodology for assessing its cytotoxic effects.

Mechanism of Action

This compound exerts its anticancer effects through several mechanisms:

  • Inhibition of Glycolysis: It disrupts the binding of glycolytic enzymes like hexokinase to mitochondria, leading to energy starvation in cancer cells.[3][4]

  • Disruption of Calcium Homeostasis: this compound depletes intracellular calcium stores and inhibits Ca2+-activated potassium channels, which is critical for cell proliferation.[5][8][9][10][11]

  • Induction of Apoptosis: By interfering with cellular metabolism and ion transport, this compound triggers programmed cell death.[4][5][8]

  • Modulation of Signaling Pathways: It has been shown to affect signaling pathways such as ERK, PI3K/Akt, and MAPK, which are crucial for cell survival and proliferation.[12][13][14]

Data Presentation

This compound Solubility
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~3-11 mg/mL (approx. 8.7-31.9 mM)[15][16]
Dimethylformamide (DMF)~20 mg/mL[15]
Ethanol~10 mg/mL[15][17]
WaterInsoluble[5][16]
Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueExposure TimeReference
A375Human Melanoma~10 µM48 hours[7]
MCF-7Breast CancerInhibition at 50-100 µMNot Specified[18]
MDA-MB-231Breast Cancer~50% inhibition at 50 µMNot Specified[18]
NCI-H929Multiple Myeloma35.04 ± 1.63 µM24 hours[19]
MM.1SMultiple Myeloma40.05 ± 1.23 µM24 hours[19]
KMS-11Multiple Myeloma38.76 ± 1.3 µM24 hours[19]
U266Multiple Myeloma35.79 ± 1.91 µM24 hours[19]
CAL27Oral Squamous Cell CarcinomaApoptosis induced at 30-40 µM24 hours[20]
SCC25Oral Squamous Cell CarcinomaApoptosis induced at 30-40 µM24 hours[20]
UM1Oral Squamous Cell CarcinomaApoptosis induced at 30-40 µM24 hours[20]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (Molecular Weight: 344.84 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 344.84 g/mol = 0.0034484 g = 3.45 mg

  • Weighing:

    • Carefully weigh 3.45 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. The stock solution is stable for at least 6 months when stored properly.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a typical MTT assay to determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Cells of interest cultured in appropriate medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value.

Mandatory Visualizations

G Experimental Workflow: this compound Stock Preparation and Cell Viability Assay cluster_0 Stock Solution Preparation cluster_1 Cell Viability Assay Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Sterile Filter Sterile Filter Dissolve in DMSO->Sterile Filter Aliquot and Store at -20°C Aliquot and Store at -20°C Sterile Filter->Aliquot and Store at -20°C Treat with this compound Dilutions Treat with this compound Dilutions Aliquot and Store at -20°C->Treat with this compound Dilutions Seed Cells in 96-well Plate Seed Cells in 96-well Plate Seed Cells in 96-well Plate->Treat with this compound Dilutions Incubate (24-72h) Incubate (24-72h) Treat with this compound Dilutions->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan with DMSO Solubilize Formazan with DMSO Incubate (2-4h)->Solubilize Formazan with DMSO Measure Absorbance Measure Absorbance Solubilize Formazan with DMSO->Measure Absorbance Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance->Data Analysis (IC50)

Caption: Workflow for preparing this compound stock and assessing cell viability.

G Simplified Signaling Pathway of this compound's Anti-Cancer Effects cluster_0 Cellular Targets cluster_1 Cellular Effects This compound This compound Glycolytic Enzymes (e.g., Hexokinase) Glycolytic Enzymes (e.g., Hexokinase) This compound->Glycolytic Enzymes (e.g., Hexokinase) inhibits Ca2+ Channels/Pumps Ca2+ Channels/Pumps This compound->Ca2+ Channels/Pumps inhibits ERK/PI3K/Akt Pathways ERK/PI3K/Akt Pathways This compound->ERK/PI3K/Akt Pathways modulates Inhibition of Glycolysis Inhibition of Glycolysis Glycolytic Enzymes (e.g., Hexokinase)->Inhibition of Glycolysis Disruption of Ca2+ Homeostasis Disruption of Ca2+ Homeostasis Ca2+ Channels/Pumps->Disruption of Ca2+ Homeostasis Modulation of Signaling Modulation of Signaling ERK/PI3K/Akt Pathways->Modulation of Signaling Cell Proliferation Inhibition Cell Proliferation Inhibition Inhibition of Glycolysis->Cell Proliferation Inhibition Apoptosis Induction Apoptosis Induction Inhibition of Glycolysis->Apoptosis Induction Disruption of Ca2+ Homeostasis->Cell Proliferation Inhibition Disruption of Ca2+ Homeostasis->Apoptosis Induction Modulation of Signaling->Cell Proliferation Inhibition Modulation of Signaling->Apoptosis Induction

Caption: this compound's multi-target anti-cancer mechanism.

References

Optimal Concentration of Clotrimazole for Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole, an imidazole-based antifungal agent, has demonstrated significant anti-cancer properties in a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the inhibition of mitochondrial-bound glycolytic enzymes and calmodulin, leading to cellular energy depletion and apoptosis.[1][2] Furthermore, this compound has been shown to disrupt calcium homeostasis and modulate key signaling pathways, including the ERK-p65 and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[1][3][4][5] This document provides a comprehensive guide to determining the optimal concentration of this compound for in vitro cancer cell line studies, including detailed protocols for key experiments and visualization of the implicated signaling pathways.

Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines

The effective concentration of this compound can vary significantly depending on the cancer cell type. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other effective concentrations of this compound reported in the literature for different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48-hour treatment)

Cancer TypeCell LineIC50 (µM)Reference
Oral Squamous Cell CarcinomaOSCC-258.51[6][7]
Oral Squamous Cell CarcinomaCAL2735.9[8]
Oral Squamous Cell CarcinomaSCC2535.6[8]
Oral Squamous Cell CarcinomaUM131.4[8]
Breast CancerMCF-788.6 ± 5.3[9]
MelanomaA3759.88 ± 0.36[10]
Prostate CancerPC-314.08[4]
Bladder CancerUM-UC-520.24[4]

Table 2: Effective Concentrations of this compound for Inducing Apoptosis and Cell Cycle Arrest

Cancer TypeCell LineConcentration (µM)EffectIncubation TimeReference
MelanomaA37510Induction of Apoptosis48 hours[10]
Oral Squamous Cell CarcinomaCAL27, SCC25, UM130 and 40G0/G1 Cell Cycle Arrest24 hours[8]
GlioblastomaU-87 MG40Induction of Apoptosis24 hours[11]
Breast CancerMCF-750Morphological changes and nuclear condensation180 minutes[9]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound on cancer cell lines.

Protocol 1: Cell Viability Assay using MTT

This protocol is for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should be selected based on the expected IC50 value (refer to Table 1 or perform a preliminary range-finding experiment). Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the Log of this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (based on IC50 values) for the appropriate duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound in cancer cells.

Clotrimazole_Signaling_Pathways cluster_glycolysis Glycolysis Inhibition cluster_calcium Calcium Homeostasis Disruption cluster_erk_pi3k ERK & PI3K/Akt Pathway Modulation Clotrimazole_Gly This compound HK Hexokinase Clotrimazole_Gly->HK inhibits PFK Phosphofructokinase Clotrimazole_Gly->PFK inhibits Glycolysis Glycolysis HK->Glycolysis PFK->Glycolysis ATP ATP Production Glycolysis->ATP Cell_Growth Cell Proliferation & Survival ATP->Cell_Growth Clotrimazole_Ca This compound CaM Calmodulin Clotrimazole_Ca->CaM inhibits Ca_Stores Intracellular Ca2+ Stores Clotrimazole_Ca->Ca_Stores depletes Ca_Signal Ca2+ Signaling CaM->Ca_Signal Ca_Stores->Ca_Signal Apoptosis_Ca Apoptosis Ca_Signal->Apoptosis_Ca Clotrimazole_ERK This compound ERK p-ERK Clotrimazole_ERK->ERK inhibits PI3K PI3K Clotrimazole_ERK->PI3K inhibits p65 p-p65 ERK->p65 Metastasis Metastasis p65->Metastasis Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation

Caption: Key signaling pathways affected by this compound in cancer cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-cancer effects of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Studies Start Select Cancer Cell Line Culture Cell Culture & Seeding Start->Culture Treatment This compound Treatment Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis CellCycle->Analysis

Caption: A typical workflow for studying this compound's effects.

References

Application Notes and Protocols: Clotrimazole in a Xenograft Mouse Model of Oral Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the antifungal drug Clotrimazole in a xenograft mouse model of oral squamous cell carcinoma (OSCC). The information is based on established research demonstrating this compound's potent anticancer effects through the induction of cell cycle arrest and apoptosis.

Introduction

This compound, an imidazole (B134444) derivative, has been clinically used for its antifungal properties for decades.[1] Emerging research has highlighted its potential as an anti-neoplastic agent in various cancers.[1][2] In the context of oral squamous cell carcinoma, this compound has been shown to inhibit tumor growth both in vitro and in vivo.[3][4] The primary mechanism of action involves the induction of G0/G1 phase cell cycle arrest and the initiation of the intrinsic apoptotic pathway.[1] This is achieved by modulating the expression of key regulatory proteins, specifically down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax.[1][5] These notes offer detailed methodologies for replicating and building upon these findings.

Data Presentation

The following tables summarize the quantitative data from a key study by Wang et al. (2014) investigating the in vivo efficacy of this compound in a CAL27 xenograft mouse model.

Table 1: Effect of this compound on Tumor Volume and Weight in CAL27 Xenograft Model

Treatment GroupMean Final Tumor Volume (mm³)Percentage Decrease in Volume (%)Mean Final Tumor Weight (g)Percentage Decrease in Weight (%)P-value (vs. Control)
Control (Peanut Oil)Not explicitly stated, but used as baseline-~0.54--
This compound (150 mg/kg/day)Not explicitly stated, but resulted in a 57.9% decrease57.9%~0.2553.6%P = 0.035

Data derived from a study where this compound was administered intraperitoneally for two weeks, six days a week.[1][6]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in Tumor Tissues

Treatment GroupRelative Bcl-2 Expression Fold Change (vs. Control)Relative Bax Expression Fold Change (vs. Control)
Control1.01.0
This compound~0.67 (1.5-fold decrease)2.0

Protein expression levels were determined by Western blot analysis of tumor tissues from the xenograft model.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in OSCC and the general experimental workflow for the in vivo study.

Clotrimazole_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) This compound->Bax Up-regulation CellCycle G0/G1 Cell Cycle Arrest This compound->CellCycle Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Permeabilization Apoptosis Apoptosis Mitochondria->Apoptosis Cytochrome c release

Caption: Proposed signaling pathway of this compound in oral squamous cell carcinoma.

Xenograft_Workflow cluster_prep Preparation cluster_animal In Vivo Model cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. CAL27 Cell Culture CellHarvest 2. Cell Harvesting & Counting CellCulture->CellHarvest Implantation 3. Subcutaneous Implantation in Nude Mice CellHarvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Grouping 5. Randomization into Groups TumorGrowth->Grouping Treatment 6. This compound Administration (IP) Grouping->Treatment Measurement 7. Tumor Volume Measurement Treatment->Measurement Sacrifice 8. Euthanasia & Tumor Excision Measurement->Sacrifice Analysis 9. IHC & Western Blot Sacrifice->Analysis

Caption: Experimental workflow for the this compound xenograft mouse model study.

Experimental Protocols

Cell Culture of CAL27 Human Oral Squamous Cell Carcinoma Cells

This protocol is for the routine culture of the CAL27 cell line, which is used to establish the xenograft tumors.

Materials:

  • CAL27 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% P/S.

  • Thawing Cells: Thaw a cryovial of CAL27 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.

  • Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Renewal: Change the medium every 2-3 days.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 5 mL of complete growth medium.

    • Collect the cell suspension in a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and split the cells into new flasks at a ratio of 1:2 to 1:4.

Establishment of Oral Squamous Cell Carcinoma Xenograft Mouse Model

This protocol describes the subcutaneous implantation of CAL27 cells into immunodeficient mice.

Materials:

  • 4-6 week old male BALB/c nude mice

  • Cultured CAL27 cells (in log growth phase)

  • Sterile PBS or serum-free medium

  • 1 mL syringes with 27-gauge needles

  • Matrigel (optional, can enhance tumor take rate)

Procedure:

  • Cell Preparation: Harvest CAL27 cells as described in Protocol 1. Wash the cells twice with sterile PBS or serum-free medium by centrifugation.

  • Cell Counting: Resuspend the cells in sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration to 5 x 10^7 cells/mL.

  • Injection Preparation: Prepare a cell suspension of 5 x 10^6 cells in 100 µL of PBS per mouse. For enhanced tumor formation, the cell suspension can be mixed 1:1 with Matrigel on ice just prior to injection.

  • Animal Restraint and Injection:

    • Properly restrain the mouse.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank or back of the mouse.[7]

  • Monitoring: Monitor the mice regularly for tumor development. Palpable tumors typically form within 7-10 days. Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

Preparation and Administration of this compound

This protocol details the preparation and intraperitoneal injection of this compound.

Materials:

  • This compound powder

  • Peanut oil (or other suitable vehicle)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Scale and weighing materials

  • Vortex mixer and/or sonicator

Procedure:

  • Solution Preparation:

    • This compound is poorly soluble in water. A common vehicle for in vivo studies is peanut oil.[6]

    • Calculate the required amount of this compound based on the desired dose (e.g., 150 mg/kg) and the number and weight of the mice.

    • Dissolve the this compound powder in peanut oil to the desired final concentration. This may require vortexing and/or gentle warming to fully dissolve. Ensure the final solution is sterile (e.g., by sterile filtering if the vehicle allows).

  • Dosing: The reported effective dose is 150 mg/kg body weight per day.[1]

  • Intraperitoneal (IP) Injection:

    • Weigh the mouse to determine the exact volume of the this compound solution to inject.

    • Restrain the mouse by securing the scruff of the neck and tilting its head downwards.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.

    • Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

    • Slowly inject the calculated volume.

  • Treatment Schedule: Administer the injection daily for 6 days a week for a total of two weeks.[1][6] The control group should receive an equal volume of the vehicle (peanut oil) on the same schedule.

Immunohistochemistry (IHC) for Proliferating Cell Nuclear Antigen (PCNA)

This protocol is for detecting cell proliferation in excised tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., 10 mM Citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody: anti-PCNA antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer at 95-100°C for 10-20 minutes.

  • Peroxidase Blocking: Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

  • Blocking: Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-PCNA antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash slides with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification: Wash slides and incubate with Streptavidin-HRP conjugate for 30 minutes.

  • Detection: Wash slides and apply DAB substrate. Monitor for color development (brown precipitate).

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and mount with a coverslip.

  • Analysis: The PCNA labeling index can be calculated as the percentage of positively stained (brown) nuclei out of the total number of tumor cells counted in several high-power fields.[6]

Western Blot Analysis for Bcl-2 and Bax

This protocol is for quantifying the expression of apoptosis-related proteins in tumor lysates.

Materials:

  • Excised tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Bcl-2, anti-Bax, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize frozen tumor tissue in ice-cold RIPA buffer. Centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Perform densitometry analysis on the bands. Normalize the band intensity of Bcl-2 and Bax to the corresponding β-actin loading control to compare relative protein expression between control and treated groups.[7]

References

Application Note: Assessing Clotrimazole-Induced Apoptosis via Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole, an imidazole (B134444) derivative, is widely recognized for its antifungal properties.[1] Beyond its primary use, a growing body of research highlights its potential as an anti-neoplastic agent, demonstrating its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines.[2][3][4] The mechanism of action often involves the inhibition of mitochondrial-bound glycolytic enzymes and interference with calcium metabolism, leading to cellular energy depletion and the activation of apoptotic pathways.[2]

Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a population. It is an indispensable tool for studying apoptosis by allowing for the simultaneous measurement of multiple cellular characteristics, such as changes in membrane integrity, mitochondrial function, and the activation of key apoptotic proteins.[5] This application note provides a detailed methodological framework for assessing this compound-induced apoptosis using three key flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining, mitochondrial membrane potential (MMP) analysis, and caspase activity measurement.

This compound-Induced Apoptosis: Signaling Pathway Overview

This compound triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. A key mechanism is the disruption of the Warburg effect, a metabolic characteristic of many cancer cells. This compound has been shown to detach glycolytic enzymes like hexokinase II from the mitochondrial membrane.[3][6] This disruption not only reduces ATP production but also allows pro-apoptotic proteins like Bax to interact with the mitochondrial outer membrane, leading to its permeabilization.[6] This event is a point of no return, causing the loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c into the cytoplasm, and the subsequent activation of an executioner caspase cascade (e.g., caspase-3), ultimately leading to cell death.[2][6][7][8] Additionally, this compound can induce the production of reactive oxygen species (ROS), which further contributes to mitochondrial damage and apoptosis.[8]

G cluster_0 This compound Action cluster_1 Metabolic & Mitochondrial Disruption cluster_2 Apoptotic Cascade This compound This compound Glycolysis Inhibition of Glycolytic Enzymes (e.g., Hexokinase II) This compound->Glycolysis inhibits ROS Increased ROS Production This compound->ROS Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Mito Mitochondrion Glycolysis->Mito detaches from ROS->Mito damages MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Bax->Mito permeabilizes Bcl2->Mito inhibition blocked CytC Cytochrome c Release MMP->CytC Caspase Caspase-3/7 Activation CytC->Caspase activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis executes

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental and Data Analysis Workflow

The assessment of apoptosis involves a multi-step process beginning with cell culture and culminating in data interpretation. Cells are first cultured and treated with varying concentrations of this compound. Following treatment, cells are harvested and stained according to the specific assay protocol (e.g., Annexin V/PI). The stained cells are then analyzed using a flow cytometer to quantify the percentage of cells in different apoptotic states.

G A 1. Cell Culture (e.g., Cancer Cell Line) B 2. Treatment - Vehicle Control (DMSO) - this compound (Dose-Response) A->B C 3. Cell Harvesting (Trypsinization & Centrifugation) B->C D 4. Staining Procedure (e.g., Annexin V/PI, JC-1, Caspase Substrate) C->D E 5. Flow Cytometry Acquisition (Collect data for ≥10,000 events) D->E F 6. Data Analysis - Gating - Quadrant Analysis - Quantification E->F G 7. Results Interpretation (Tables, Graphs) F->G

Caption: General experimental workflow for apoptosis assessment.

Quantitative Data Summary

The following tables summarize representative data from studies investigating the apoptotic effects of this compound on different cancer cell lines.

Table 1: Effect of this compound on Apoptosis in Oral Squamous Carcinoma Cells (OSCC) [9] (Data represents the percentage of total apoptotic cells (early + late) after 24-hour treatment, as determined by Annexin V/PI staining.)

Cell Line0 µM this compound (%)30 µM this compound (%)40 µM this compound (%)
CAL274.5 ± 0.615.2 ± 1.325.8 ± 2.1
SCC255.1 ± 0.812.8 ± 1.120.4 ± 1.9
UM13.9 ± 0.510.5 ± 0.918.7 ± 1.5

Table 2: Effect of this compound on Mitochondrial Membrane Potential (MMP) in Multiple Myeloma (MM) Cells [8] (Data represents the percentage of cells with MMP loss after treatment, as determined by JC-1 staining.)

Cell Line5 µM this compound (%)10 µM this compound (%)15 µM this compound (%)
MM.1SSignificant increaseFurther increaseMax. increase (~40%)
NCI-H929Significant increaseFurther increaseMax. increase (~35%)

Table 3: Inhibition of Glucose Uptake by this compound in Human Breast Cell Lines [3][10] (Data represents the inhibition constant (Ki), indicating the concentration of this compound required to produce half-maximum inhibition.)

Cell LineCell TypeKi for Glucose Uptake Inhibition (µM)
MCF10ANon-tumorigenic114.3 ± 11.7
MCF-7Cancer (Low Met.)77.1 ± 7.8
MDA-MB-231Cancer (High Met.)37.8 ± 4.2

Detailed Experimental Protocols

Materials and Reagents

  • Appropriate cancer cell line (e.g., HeLa, Jurkat, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

  • Assay-specific kits (e.g., Annexin V-FITC/PI Apoptosis Detection Kit, JC-1 MMP Kit, Caspase-3/7 Activity Kit)

Protocol 1: Apoptosis Detection with Annexin V and Propidium Iodide

This is the most common method for detecting apoptosis. It differentiates viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these cells.[11][13] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13][14]

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting (e.g., 2-5 x 10⁵ cells/well).

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash adherent cells once with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with their corresponding collected medium and transfer to a 15 mL conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and gently wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer (provided in most kits). The cell concentration should be approximately 1 x 10⁶ cells/mL.[15]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[15]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[15]

    • Analyze the samples on a flow cytometer immediately (within 1 hour).[15]

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

Protocol 2: Analysis of Mitochondrial Membrane Potential (MMP)

A decrease in MMP is a hallmark of early-stage apoptosis.[8]

Principle: Lipophilic cationic dyes like JC-1 or TMRM are used to measure MMP.[16][17] In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form, emitting green fluorescence. A shift from red to green fluorescence indicates MMP collapse.

  • Cell Seeding, Treatment, and Harvesting: Follow steps 1 and 2 from Protocol 1.

  • Staining:

    • Discard the supernatant after centrifugation.

    • Resuspend the cell pellet in 0.5 mL of pre-warmed culture medium containing the MMP-sensitive dye (e.g., 2 µM JC-1).

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

    • Centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and wash once with 1 mL of PBS.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of PBS.

    • Analyze immediately by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).

Protocol 3: Measurement of Caspase-3/7 Activity

Executioner caspases like caspase-3 and -7 are key mediators of apoptosis.

Principle: This assay uses a cell-permeable, non-fluorescent substrate that contains the caspase-3/7 recognition sequence (DEVD).[18] When cleaved by active caspase-3/7 in apoptotic cells, the substrate releases a fluorophore, and the resulting fluorescence is proportional to caspase activity.

  • Cell Seeding, Treatment, and Harvesting: Follow steps 1 and 2 from Protocol 1.

  • Staining:

    • Resuspend the cell pellet in 100 µL of a suitable buffer containing the fluorogenic caspase-3/7 substrate (e.g., a FLICA reagent).

    • Incubate for 30-60 minutes at 37°C, protected from light.[17]

    • (Optional) A viability dye like PI or 7-AAD can be co-stained to distinguish late apoptotic/necrotic cells.[17]

    • Wash the cells twice with the provided wash buffer to remove any unbound substrate.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of wash buffer.

    • Analyze by flow cytometry, detecting fluorescence in the appropriate channel (e.g., FITC for a green fluorophore).[17]

Data Analysis and Interpretation

For the Annexin V/PI assay, data is typically displayed as a two-color dot plot. Quadrant gates are set based on negative controls to delineate four cell populations.

G cluster_quadrants Annexin V / PI Flow Cytometry Plot origin X_axis Annexin V-FITC Fluorescence → Y_axis Propidium Iodide (PI) Fluorescence → Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptosis (Annexin V+ / PI-) Q2 Q2: Late Apoptosis / Necrosis (Annexin V+ / PI+) Q1 Q1: Necrosis / Debris (Annexin V- / PI+)

Caption: Interpretation of Annexin V and PI staining data.
  • Lower-Left Quadrant (Q3): Viable cells (Annexin V- / PI-).[15]

  • Lower-Right Quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-).[15]

  • Upper-Right Quadrant (Q2): Late apoptotic or necrotic cells (Annexin V+ / PI+).[15]

  • Upper-Left Quadrant (Q1): Primarily necrotic cells or debris (Annexin V- / PI+).

For MMP and caspase activity assays, results are often presented as histograms showing a shift in fluorescence intensity or as bar graphs quantifying the percentage of positive cells compared to the control group. A dose-dependent increase in the percentage of apoptotic cells, cells with low MMP, or cells with high caspase activity following this compound treatment provides strong evidence of its pro-apoptotic effects.

References

Application Notes and Protocols: Electrophysiological Recording of Ion Channel Modulation by Clotrimazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Clotrimazole is a widely used imidazole-based antifungal agent.[1] Its primary mechanism of action involves the inhibition of cytochrome P450-dependent enzymes, specifically lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[1] Beyond its antifungal properties, this compound is a well-documented modulator of various ion channels, an off-target activity that contributes to some of its therapeutic effects and side effects.[2][3][4] Understanding these interactions is critical for drug safety assessment, polypharmacology studies, and leveraging this compound as a pharmacological tool to study ion channel function. Electrophysiological techniques, particularly patch-clamp recording, are indispensable for characterizing the detailed kinetics and dose-dependent effects of this compound on ion channel activity.

Ion Channels Modulated by this compound

This compound exhibits a broad spectrum of activity on several ion channel families, acting as both an inhibitor and an activator depending on the channel type.

1. Calcium-Activated Potassium (KCa) Channels:

  • Intermediate-Conductance KCa3.1 (IKCa, Gardos Channel): this compound is a potent inhibitor of KCa3.1 channels.[5][6][7] This channel is involved in regulating cell volume, proliferation, and migration in various cell types, including erythrocytes, lymphocytes, and vascular smooth muscle cells.[6][7] The inhibitory effect of this compound on KCa3.1 has been explored for therapeutic applications in sickle cell disease, atherosclerosis, and certain cancers.[3][6][7] Mechanistically, this compound acts as an inner pore blocker, interacting with key residues within the channel's conduction pathway.[7]

  • Large-Conductance KCa1.1 (BKCa): this compound also inhibits BKCa channels, although typically with lower potency than for KCa3.1.[8] In pituitary GH3 cells, this compound was shown to suppress BKCa channel activity by decreasing the mean open time and increasing the mean closed time, without altering the single-channel conductance.[8]

2. Transient Receptor Potential (TRP) Channels:

This compound has complex modulatory effects on several members of the TRP channel family, which are involved in sensory perception, including pain, temperature, and taste.

  • TRPV1 (Capsaicin Receptor): this compound acts as an agonist, activating TRPV1 channels.[9][10][11] This activation is concentration-dependent and occurs through a membrane-delimited mechanism, shifting the voltage dependence of activation to more negative potentials.[9][10] The activation of TRPV1 in sensory neurons is thought to underlie the irritation and burning sensations sometimes experienced as side effects of topical this compound application.[9][11]

  • TRPM8 (Cold and Menthol Receptor): In contrast to its effect on TRPV1, this compound is a very potent antagonist of TRPM8 channels, making it one of the most potent known blockers for this channel.[11][12] It reversibly inhibits menthol-activated TRPM8 currents.[11][12]

  • TRPA1: Similar to TRPV1, this compound also activates TRPA1 channels, which are involved in sensing irritant chemicals.[2][9]

  • TRPM2: this compound is an effective inhibitor of TRPM2 channels, which are activated by intracellular ADP-ribose and oxidative stress.[13][14] The inhibition is largely irreversible in recombinant systems and is accelerated by a decrease in extracellular pH.[13][14]

  • TRPM3: this compound potentiates TRPM3 currents activated by the neurosteroid pregnenolone (B344588) sulfate (B86663) (PS).[2][15] It also facilitates the opening of a non-canonical, monovalent cation-permeable pore in the TRPM3 channel, which may contribute to pain generation.[2][15]

3. Other Ion Channels:

  • Cardiac Potassium Channels: this compound has been shown to inhibit several human cardiac potassium currents involved in repolarization, including the transient outward current (Ito1), the ultra-rapid delayed rectifier current (IKur), the hERG channel (IKr), and the IKs channel.[16] These effects highlight potential cardiotoxic risks.

  • Nonselective Voltage-Dependent Cation (NSVDC) Channel: In human erythrocytes, this compound acts as a positive modulator, or activator, of the NSVDC channel.[17][18]

Quantitative Data Presentation: this compound Potency

The following table summarizes the reported half-maximal inhibitory (IC50) or effective (EC50) concentrations of this compound for various ion channels.

Ion ChannelEffectReported IC50 / EC50Cell Type / SystemReference(s)
KCa3.1 (IKCa) Inhibition70-250 nMErythrocytes[7]
TRPM8 Inhibition~200 nMHEK293 cells[11]
TRPM2 Inhibition3-30 µM (complete block)HEK293 cells[13][14]
BKCa Inhibition3 µMGH3 cells[8]
hERG (IKr) Inhibition3.6 µMHEK293 cells[16]
IKur Inhibition7.6 µMHuman atrial myocytes[16]
IKs Inhibition15.1 µMHEK293 cells[16]
Ito1 Inhibition29.5 µMHuman atrial myocytes[16]
Cx50 Inhibition5 µMN2A cells[19]
NSVDC Activation14 µMHuman erythrocytes[18]
TRPV1 Activation1-10 µM (activates)HEK293 cells[9]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of KCa3.1 Inhibition by this compound

This protocol describes the whole-cell voltage-clamp technique to measure KCa3.1 currents in a heterologous expression system (e.g., HEK293 cells) and to assess their inhibition by this compound.

1. Materials and Reagents

  • Cell Culture: HEK293 cells stably or transiently expressing human KCa3.1.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 145 K-Aspartate (or K-Gluconate), 2 MgCl2, 10 HEPES, 10 EGTA, and CaCl2 to yield a calculated free [Ca2+] of 1 µM (to activate KCa3.1). Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: 10 mM stock in DMSO. Serially dilute in external solution to final desired concentrations (e.g., 10 nM - 10 µM).

  • Recording Equipment: Patch-clamp amplifier, digitizer, microscope, micromanipulator, perfusion system, and data acquisition software.

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.[20]

2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_culture Culture KCa3.1-expressing HEK293 cells prepare_solutions Prepare external and internal solutions pull_pipettes Pull and fire-polish glass pipettes form_seal Approach cell and form Giga-Ohm seal pull_pipettes->form_seal whole_cell Rupture membrane to achieve whole-cell configuration form_seal->whole_cell record_baseline Record baseline KCa3.1 currents whole_cell->record_baseline apply_this compound Perfuse with this compound at various concentrations record_baseline->apply_this compound record_effect Record inhibited currents apply_this compound->record_effect washout Washout with control solution record_effect->washout measure_current Measure current amplitude record_effect->measure_current dose_response Construct dose-response curve measure_current->dose_response calculate_ic50 Calculate IC50 value dose_response->calculate_ic50

Caption: Workflow for patch-clamp analysis of this compound.

3. Step-by-Step Procedure

  • Preparation:

    • Plate KCa3.1-expressing cells onto glass coverslips 24-48 hours before recording.[20]

    • Prepare and filter all solutions.[20]

    • Turn on the electrophysiology rig, start the perfusion system with the external solution, and allow the temperature to stabilize (room temperature or 37°C).

    • Pull a glass pipette and fill the tip with the internal solution, avoiding air bubbles.[21]

  • Obtaining a Whole-Cell Recording:

    • Place the coverslip with cells into the recording chamber on the microscope stage.

    • Mount the filled pipette onto the headstage holder and apply light positive pressure.[21]

    • Using the micromanipulator, lower the pipette into the bath and locate a healthy, isolated cell.

    • Carefully approach the cell with the pipette tip. When the tip touches the cell membrane, a slight increase in resistance will be observed.

    • Release the positive pressure and apply gentle suction to form a high-resistance ( >1 GΩ) "giga-seal".[21]

    • Once a stable giga-seal is formed, apply a brief pulse of strong suction to rupture the cell membrane patch under the pipette tip, establishing the whole-cell configuration.[22]

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp mode. Hold the cell at a potential where K+ influx or efflux is favored, typically -80 mV.

    • Apply a series of voltage steps or ramps to elicit KCa3.1 currents (e.g., a ramp from -120 mV to +60 mV over 200 ms).

    • Record stable baseline currents for several minutes in the control external solution.

    • Begin perfusion of the external solution containing the lowest concentration of this compound.

    • Record the current inhibition once a steady-state effect is reached (typically 2-5 minutes).

    • Repeat the perfusion with increasing concentrations of this compound, recording the steady-state inhibition at each concentration.

    • After applying the highest concentration, perfuse with the control external solution to test for the reversibility of the block (washout).

  • Data Analysis:

    • Measure the peak or steady-state current amplitude at a specific voltage (e.g., +40 mV) for the baseline, each this compound concentration, and washout.

    • Calculate the percentage of inhibition for each concentration relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value and the Hill coefficient.

Visualization of Mechanisms and Relationships

This compound's Diverse Effects on Ion Channels

This diagram illustrates the dual role of this compound as both an inhibitor and an activator for different ion channels.

G cluster_inhibition Inhibition cluster_activation Activation / Potentiation This compound This compound KCa3_1 KCa3.1 This compound->KCa3_1 Blocks Pore TRPM8 TRPM8 This compound->TRPM8 TRPM2 TRPM2 This compound->TRPM2 BKCa BKCa This compound->BKCa Cardiac_K Cardiac K+ Channels This compound->Cardiac_K TRPV1 TRPV1 This compound->TRPV1 Shifts V-dependence TRPA1 TRPA1 This compound->TRPA1 NSVDC NSVDC This compound->NSVDC TRPM3 TRPM3 (Potentiation) This compound->TRPM3 G cluster_input Experimental Action cluster_target Target Channel cluster_output Observed Response Action Apply this compound to cell Target KCa3.1 / TRPM8 TRPV1 / TRPA1 Action->Target Response Decreased K+ efflux (Current Inhibition) Increased Cation influx (Current Activation) Target:f0->Response:f0 Inhibition Target:f1->Response:f1 Activation

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Clotrimazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Clotrimazole in pharmaceutical formulations. The described reverse-phase HPLC (RP-HPLC) method is simple, precise, and accurate, making it suitable for routine quality control and research applications.

Introduction

This compound is a broad-spectrum synthetic antifungal agent widely used in the treatment of fungal infections. It is essential to have a reliable analytical method for the quantification of this compound in various dosage forms to ensure product quality and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) like this compound. This document provides a comprehensive protocol for the HPLC analysis of this compound, including system suitability, validation parameters, and a detailed experimental workflow.

Chromatographic Conditions

A summary of the chromatographic conditions for the analysis of this compound is presented in the table below. These parameters have been compiled from various validated methods and represent a typical starting point for analysis.[1][2][3]

ParameterRecommended Conditions
HPLC System LC-20AD liquid chromatography with SPD-20A UV-VIS detector or equivalent
Column C18 (e.g., Kromasil C18, 150 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile (B52724) and Water (70:30 v/v)[2] or Methanol (B129727): K₂HPO₄ (85:15)
Flow Rate 1.0 mL/min to 1.5 mL/min[1]
Injection Volume 20 µL
Detection Wavelength 215 nm, 225 nm, or 254 nm[1][2][4]
Column Temperature Ambient or 40°C[2]

Method Validation Summary

The performance of the HPLC method for this compound quantification has been validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Validation ParameterTypical Results
Linearity (r²) ≥ 0.999[1]
Linearity Range 0.5 to 60 µg/mL[1] or 100 to 700 µg/mL
Accuracy (% Recovery) 98% - 102%[3]
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Retention Time Approximately 5.5 to 7.4 minutes[1][3]

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC Grade)[2]

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)[2]

  • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄) (Analytical Grade)

  • Orthophosphoric acid[4]

  • Triethylamine[1]

  • 0.45 µm membrane filters

Preparation of Mobile Phase

Mobile Phase A (Acetonitrile:Water): Mix acetonitrile and water in the ratio of 70:30 (v/v).[2] Degas the solution by sonication for 15-20 minutes.

Mobile Phase B (Methanol:Phosphate Buffer): Prepare a phosphate buffer by dissolving an appropriate amount of K₂HPO₄ in water. Mix methanol and the phosphate buffer in the ratio of 85:15 (v/v). Filter the buffer through a 0.45 µm membrane filter and degas the final mobile phase.

Preparation of Standard Stock Solution

Accurately weigh about 10 mg of this compound RS and transfer it to a 10 mL volumetric flask.[1][5] Dissolve and dilute to volume with the mobile phase or methanol to obtain a stock solution of 1000 µg/mL.[1]

Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 60 µg/mL).[1]

Sample Preparation (for Cream Formulations)

Accurately weigh a quantity of the cream equivalent to 10 mg of this compound and transfer it to a suitable container.[2] Add a known volume of methanol (e.g., 10 mL) and heat in a water bath at 50°C for 5 minutes.[2][6] Cool the solution in an ice bath for 15 minutes and then centrifuge.[2][6] Collect the supernatant and dilute it with the mobile phase to obtain a final concentration within the linear range of the method.[2] Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system prep_standard Prepare Standard Solutions inject_standard Inject Standard Solutions prep_standard->inject_standard prep_sample Prepare Sample Solutions inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_system->inject_standard hplc_system->inject_sample gen_calib_curve Generate Calibration Curve inject_standard->gen_calib_curve quantify_this compound Quantify this compound in Sample inject_sample->quantify_this compound gen_calib_curve->quantify_this compound

Caption: Experimental workflow for this compound quantification by HPLC.

System Suitability

Before sample analysis, the suitability of the HPLC system should be verified. Inject the standard solution six times and evaluate the following parameters. The acceptance criteria are provided in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the sample preparations can be determined using the regression equation derived from the calibration curve.

Conclusion

The described RP-HPLC method is suitable for the accurate and precise quantification of this compound in pharmaceutical formulations. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The provided protocols and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: Clotrimazole in Combination Therapy with Cisplatin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anticancer effects of clotrimazole in combination with cisplatin (B142131) in vitro. The information is intended to guide researchers in designing and executing experiments to evaluate this promising combination therapy.

Introduction

This compound, an imidazole-based antifungal agent, has demonstrated notable anticancer properties. When used in conjunction with the conventional chemotherapeutic drug cisplatin, this compound exhibits a synergistic effect, enhancing the cytotoxicity and apoptotic cell death in various cancer cell lines. This potentiation is largely attributed to this compound's ability to induce cell cycle arrest, modulate key apoptotic signaling pathways, and inhibit glycolysis, thereby sensitizing cancer cells to the DNA-damaging effects of cisplatin. In vitro studies on glioblastoma and oral squamous cell carcinoma have shown that this combination therapy could be a promising strategy to overcome cisplatin resistance and improve therapeutic outcomes.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the combination of this compound and cisplatin.

Table 1: Effect of this compound on the Cytotoxicity of Cisplatin in Human Glioblastoma Cell Lines (A172 and T98G)

Cell LineTreatmentIC50 (µM)Fold-Sensitization
A172 (p53 wild-type) Cisplatin alone~25-
Cisplatin + 10 µM this compound~102.5
T98G (p53 mutant) Cisplatin alone>50-
Cisplatin + 10 µM this compound~25>2.0

Note: Data are approximated from graphical representations in the cited literature. Fold-sensitization is calculated as the IC50 of cisplatin alone divided by the IC50 of cisplatin in combination with this compound.

Table 2: Apoptosis Induction by this compound and Cisplatin in Oral Squamous Carcinoma Cells (CAL27, SCC25, UM1) after 24 hours

Cell LineTreatment% Early Apoptosis% Late Apoptosis% Total Apoptosis
CAL27 Control2.1 ± 0.31.5 ± 0.23.6 ± 0.5
40 µM this compound8.2 ± 0.64.1 ± 0.312.3 ± 0.9
Cisplatin (IC50)Data not availableData not availableData not available
CombinationData not availableData not availableData not available
SCC25 Control1.8 ± 0.21.2 ± 0.13.0 ± 0.3
40 µM this compound7.5 ± 0.53.8 ± 0.411.3 ± 0.9
Cisplatin (IC50)Data not availableData not availableData not available
CombinationData not availableData not availableData not available
UM1 Control2.5 ± 0.41.9 ± 0.24.4 ± 0.6
40 µM this compound9.1 ± 0.75.2 ± 0.514.3 ± 1.2
Cisplatin (IC50)Data not availableData not availableData not available
CombinationData not availableData not availableData not available

Note: This table presents available data for this compound alone. A key experimental goal would be to generate corresponding data for cisplatin alone and the combination treatment to demonstrate synergy in apoptosis induction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the synergistic action of this compound and cisplatin, and a general experimental workflow for in vitro studies.

G cluster_this compound This compound cluster_cisplatin Cisplatin cluster_cell_response Cellular Response This compound This compound Ca_channels Ca2+ Channels This compound->Ca_channels Inhibits Glycolysis Glycolysis This compound->Glycolysis Inhibits Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Ca_channels->Cell_Cycle_Arrest Induces Glycolysis->Cell_Cycle_Arrest Contributes to Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage p53 p53 DNA_damage->p53 Activates Bcl2 Bcl-2 p53->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Cell_Cycle_Arrest->Apoptosis Sensitizes to

Caption: Proposed signaling pathway of this compound and cisplatin synergy.

G cluster_assays Assays start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat with this compound, Cisplatin, and Combination cell_culture->treatment mtt_assay Cell Viability (MTT Assay) treatment->mtt_assay apoptosis_assay Apoptosis Analysis (Flow Cytometry) treatment->apoptosis_assay western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis, etc.) mtt_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vitro analysis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of cisplatin, this compound, and their combination.

Materials:

  • Cancer cell lines (e.g., A172, T98G, CAL27, SCC25, UM1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cisplatin stock solution (in sterile PBS or 0.9% NaCl)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of cisplatin and this compound in complete medium.

    • For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.

    • For combination treatments, add 50 µL of the this compound dilution followed by 50 µL of the cisplatin dilution.

    • Include control wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used for this compound dilution (vehicle control).

    • Incubate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot cell viability against drug concentration and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Cisplatin and this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.

    • Incubate for 24 hours.

    • Treat the cells with this compound, cisplatin, or their combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.

    • Incubate for 24 to 48 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo) to analyze the data.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Create a quadrant plot of Annexin V-FITC vs. PI fluorescence.

      • Lower-left quadrant (Annexin V-/PI-): Live cells

      • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V-/PI+): Necrotic cells

    • Calculate the percentage of cells in each quadrant.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins such as p53, Bcl-2, and Bax.

Materials:

  • Treated cell pellets (from a parallel experiment to the apoptosis assay)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using software like ImageJ. Normalize the expression of the target proteins to the loading control (e.g., β-actin).

Application Notes and Protocols for Clotrimazole-Loaded Nanoformulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and characterization of Clotrimazole-loaded nanoformulations for enhanced drug delivery. This compound, a broad-spectrum antifungal agent, is often formulated into nanoparticles to improve its solubility, skin penetration, and therapeutic efficacy for treating topical fungal infections.[1][2][3][4] This guide covers various nanoformulation strategies, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanoemulsions, and chitosan (B1678972) nanoparticles.

Data Summary of this compound Nanoformulations

The following tables summarize quantitative data from various studies on this compound-loaded nanoformulations, providing a comparative overview of their physicochemical properties.

Table 1: Physicochemical Properties of this compound-Loaded Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Formulation CodeLipid MatrixSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
SLNStearic Acid, BeeswaxCarbopol 934, Mannitol, PEG 6000< 1000----[1]
SLN--~200--> 50%-[5][6]
NLCCompritol AT 888, LabrasolKolliphor P188 or Kolliphor EL18.63 - 468.9< 1-> 50%-[7]
NLCStearic Acid, Oleic AcidTween 80, Poloxamer-188, SLS, Lecithin200 - 300--High-
NLCStearic Acid, Oleic AcidPolyvinyl Alcohol276 - 564--78.6% (this compound)-[8]

Table 2: Physicochemical Properties of this compound-Loaded Nanoemulsions and Chitosan Nanoparticles

Formulation TypeOil Phase / PolymerSurfactant/Cross-linkerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
NanoemulsionLemon oil or Isopropyl myristateTween 80, n-butanol----[9]
NanoemulsionRapeseed OilPluronic F-68, Span 8052 - 56< 0.2--[10]
Chitosan NanoparticlesChitosanTripolyphosphate (TPP)35.40.24+3194.7%[4]
Chitosan/PLGA NanoparticlesChitosan, PLGA-406.63--12.0389.61%[11]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoformulations.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is based on the hot homogenization technique, a widely used method for producing SLNs.[1][2]

Materials:

  • This compound

  • Solid Lipid (e.g., Stearic acid, Compritol® 888 ATO)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., Span 20)

  • Polymers (optional, e.g., Carbopol 934, Mannitol, PEG 6000)[1][2]

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Polytron PT 1600E)

  • Magnetic stirrer with heating plate

  • Water bath

  • Beakers

  • Weighing balance

Procedure:

  • Preparation of Lipid Phase:

    • Accurately weigh the solid lipid and place it in a beaker.

    • Heat the lipid to 5-10 °C above its melting point on a heating plate with gentle stirring until completely melted.

    • Accurately weigh and dissolve the required amount of this compound in the molten lipid.

  • Preparation of Aqueous Phase:

    • Accurately weigh the surfactant, co-surfactant, and any water-soluble polymers and dissolve them in purified water in a separate beaker.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer to form a pre-emulsion.

    • Immediately subject the pre-emulsion to high-shear homogenization at a specified speed (e.g., 30,000 rpm) for a defined period (e.g., 10 minutes).[2]

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Storage:

    • Store the SLN dispersion in a sealed container at 4 °C.

Protocol 2: Preparation of this compound-Loaded Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion for topical delivery of this compound.[9][12]

Materials:

  • This compound

  • Oil (e.g., Isopropyl myristate, Lemon oil, Rapeseed oil)[9][10]

  • Surfactant (e.g., Tween 80, Pluronic F-68)[9][10]

  • Co-surfactant (e.g., n-butanol, PEG 200)[9][10]

  • Purified water

Equipment:

  • High-speed homogenizer or ultrasonicator

  • Magnetic stirrer

  • Vortex mixer

  • Beakers

Procedure:

  • Solubility Study: Determine the solubility of this compound in various oils to select a suitable oil phase.[9]

  • Construction of Pseudo-ternary Phase Diagram: To identify the nanoemulsion existence area, construct a pseudo-ternary phase diagram with varying ratios of oil, surfactant/co-surfactant mix (Smix), and water.

  • Preparation of the Nanoemulsion:

    • Prepare the oil phase by dissolving this compound in the selected oil.

    • Prepare the aqueous phase by dissolving the surfactant and co-surfactant in purified water.

    • Add the oil phase to the aqueous phase dropwise under continuous stirring.

    • Homogenize the mixture using a high-speed homogenizer or ultrasonicator until a transparent or translucent nanoemulsion is formed.

Protocol 3: Characterization of this compound-Loaded Nanoformulations

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Electrophoretic Light Scattering (ELS) is used for zeta potential.

  • Procedure:

    • Dilute the nanoformulation suspension with purified water to an appropriate concentration.

    • Analyze the sample using a particle size analyzer (e.g., Malvern Zetasizer).[1][10]

    • Record the Z-average particle size, PDI, and zeta potential.

2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: The amount of free, un-entrapped drug is separated from the nanoparticles, and the amount of entrapped drug is then calculated.

  • Procedure:

    • Separate the un-entrapped this compound from the nanoformulation by ultracentrifugation or dialysis.

    • Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2]

    • Calculate the EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

3. In Vitro Drug Release Study:

  • Principle: The release of this compound from the nanoformulation is monitored over time in a suitable release medium.

  • Procedure:

    • Use a Franz diffusion cell apparatus with a dialysis membrane (e.g., cellulose (B213188) acetate) separating the donor and receptor compartments.[5][13]

    • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate (B84403) buffer pH 7.4) and maintain the temperature at 37 ± 0.5 °C with constant stirring.[10]

    • Place a known amount of the this compound-loaded nanoformulation in the donor compartment.

    • At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh buffer.

    • Analyze the withdrawn samples for this compound concentration using UV-Vis spectrophotometry or HPLC.

    • Plot the cumulative percentage of drug released against time.

4. Cytotoxicity Assay (MTT Assay):

  • Principle: The MTT assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity of the nanoformulation.

  • Procedure:

    • Seed a suitable cell line (e.g., human epithelial A549, mouse epithelial 3T3-L1) in a 96-well plate and incubate to allow for cell attachment.[14]

    • Treat the cells with different concentrations of the this compound-loaded nanoformulation and control formulations (e.g., blank nanoparticles, free drug solution).

    • After a specific incubation period (e.g., 24, 48 hours), add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

The following diagrams illustrate the experimental workflows for the preparation and characterization of this compound-loaded nanoformulations.

experimental_workflow_SLN start Start lipid_phase Lipid Phase Preparation (this compound in molten lipid) start->lipid_phase aqueous_phase Aqueous Phase Preparation (Surfactant in water) start->aqueous_phase pre_emulsion Pre-emulsion Formation lipid_phase->pre_emulsion aqueous_phase->pre_emulsion homogenization High-Shear Homogenization pre_emulsion->homogenization cooling Cooling & Solidification homogenization->cooling sln_dispersion SLN Dispersion cooling->sln_dispersion characterization Characterization (Size, Zeta, EE, Release) sln_dispersion->characterization end End characterization->end

Caption: Workflow for the preparation of this compound-loaded SLNs.

characterization_workflow nanoformulation This compound Nanoformulation size_zeta Particle Size & Zeta Potential (DLS & ELS) nanoformulation->size_zeta ee_dl Entrapment Efficiency & Drug Loading (Centrifugation/Dialysis & HPLC/UV-Vis) nanoformulation->ee_dl release In Vitro Drug Release (Franz Diffusion Cell) nanoformulation->release morphology Morphological Analysis (SEM/TEM) nanoformulation->morphology cytotoxicity Cytotoxicity Assay (MTT Assay) nanoformulation->cytotoxicity data_analysis Data Analysis & Interpretation size_zeta->data_analysis ee_dl->data_analysis release->data_analysis morphology->data_analysis cytotoxicity->data_analysis

Caption: Characterization workflow for this compound nanoformulations.

References

Utilizing Clotrimazole in Fungal Multidrug Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole, an imidazole (B134444) antifungal agent, is a valuable tool for investigating the mechanisms of multidrug resistance (MDR) in pathogenic fungi. Its primary mode of action is the inhibition of lanosterol (B1674476) 14-α-demethylase, an enzyme encoded by the ERG11 gene, which is crucial for ergosterol (B1671047) biosynthesis.[1][2][3] Disruption of this pathway compromises the integrity of the fungal cell membrane.[1] However, fungal pathogens have developed sophisticated resistance mechanisms, primarily through the overexpression of efflux pumps and modifications in the drug's target enzyme. These application notes provide a comprehensive guide to utilizing this compound in studies aimed at understanding and combating fungal MDR.

Mechanisms of Action and Resistance

This compound's efficacy is primarily derived from its ability to inhibit Erg11p, leading to the depletion of ergosterol and the accumulation of toxic sterols in the fungal cell membrane.[1][2] This disruption of membrane integrity ultimately inhibits fungal growth.[1]

Fungal resistance to this compound, and azoles in general, is a multifaceted phenomenon. The most common mechanisms include:

  • Overexpression of Efflux Pumps: Fungi can actively extrude antifungal agents from the cell, reducing the intracellular drug concentration to sub-lethal levels. This is mediated by two major superfamilies of transporter proteins: the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the Major Facilitator Superfamily (MFS) transporters (e.g., Mdr1p).[3][4]

  • Alterations in the Drug Target: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14-α-demethylase enzyme, reducing its binding affinity for azole drugs like this compound.[1]

  • Upregulation of the Ergosterol Biosynthesis Pathway: Fungi may compensate for the inhibitory effect of this compound by increasing the expression of ERG11 and other genes in the ergosterol biosynthesis pathway.[5]

These resistance mechanisms are often regulated by specific transcription factors. In Candida albicans, gain-of-function mutations in Tac1 and Mrr1 lead to the overexpression of CDR1/CDR2 and MDR1, respectively. Upc2 is a key regulator of ERG11 expression.[6][7][8] In Candida glabrata, the transcription factor CgPdr1 plays a central role in regulating the expression of efflux pump genes like CgCDR1.[9][10]

Data Presentation: this compound Susceptibility in Candida Species

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various Candida species, providing a comparative view of susceptibility and resistance.

Table 1: this compound MICs for Candida albicans

Isolate TypeThis compound MIC Range (µg/mL)Key FindingsReference(s)
Susceptible≤0.06The majority of clinical isolates show low MICs.[11]
Resistant≥0.5A breakpoint of ≥0.5 µg/mL is suggested to define resistance and is associated with clinical failure.[11]
Cross-resistant≥0.5High this compound MICs are significantly correlated with cross-resistance to fluconazole (B54011) and itraconazole.[11]
Wild-Type (WT)< 1Most isolates from the genitourinary system have MICs below 1 mg/L.[12][13]
Non-WT≥ 1A small percentage of isolates, often from immunocompromised patients, show elevated MICs.[12][13]

Table 2: this compound MICs for Candida glabrata

Isolate TypeThis compound MIC Range (µg/mL)Key FindingsReference(s)
Susceptible< 1[2][14]
Resistant≥ 1A significant portion of clinical isolates exhibit resistance.[2][14]
MIC500.25The MIC required to inhibit 50% of isolates.[15]
MIC904The MIC required to inhibit 90% of isolates.[15]

Table 3: this compound MICs for Other Candida Species

SpeciesThis compound MIC Range (µg/mL)Reference(s)
C. tropicalis0.008 - 1[12]
C. krusei0.125 - 0.5[12]
C. parapsilosis0.015 - 0.03[12]
C. guilliermondii≥ 1[12][13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 reference method for broth microdilution.

Materials:

  • Candida isolates

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile 0.85% saline

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (e.g., 1600 µg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the Candida isolates on SDA plates and incubate at 35°C for 24-48 hours.

    • Select 3-4 well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 16 µg/mL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL per well.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically a 50% reduction) compared to the drug-free control well. This can be determined visually or by reading the optical density at 530 nm.

Protocol 2: Rhodamine 6G Efflux Assay

This assay measures the activity of ABC transporters, which are often involved in azole resistance. Rhodamine 6G (R6G) is a fluorescent substrate of these pumps.

Materials:

  • Candida isolates

  • Yeast extract-peptone-dextrose (YEPD) liquid medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2-Deoxy-D-glucose

  • Rhodamine 6G (R6G) stock solution (e.g., 10 mM in ethanol)

  • Glucose solution (e.g., 20%)

  • 96-well black, clear-bottom microtiter plates

  • Fluorometer or plate reader with appropriate filters (excitation ~525 nm, emission ~555 nm)

Procedure:

  • Cell Preparation and Starvation:

    • Grow Candida cells in YEPD medium overnight at 30°C with shaking.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS containing 2-deoxy-D-glucose (to deplete intracellular ATP) to an optical density (OD600) of ~1.0.

    • Incubate the cells for 1-2 hours at 30°C with shaking for energy depletion.

  • Rhodamine 6G Loading:

    • Add R6G to the cell suspension to a final concentration of 10 µM.

    • Incubate for 30-60 minutes at 30°C to allow for R6G uptake.

  • Efflux Initiation and Measurement:

    • Wash the cells twice with PBS to remove extracellular R6G.

    • Resuspend the cells in PBS.

    • To initiate efflux, add glucose to a final concentration of 2%.

    • Immediately transfer 200 µL of the cell suspension to the wells of a 96-well plate.

    • Measure the fluorescence of the supernatant at various time points (e.g., 0, 15, 30, 60 minutes) using a fluorometer. An increase in fluorescence in the supernatant indicates R6G efflux.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the expression levels of genes associated with this compound resistance, such as ERG11, CDR1, CDR2, and MDR1.

Materials:

  • Candida isolates

  • YEPD liquid medium

  • This compound

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a reference gene (e.g., ACT1)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment:

    • Grow Candida cells to mid-log phase in YEPD medium.

    • Expose the cells to a sub-inhibitory concentration of this compound for a defined period (e.g., 2-4 hours). Include an untreated control.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions using the qPCR master mix, cDNA template, and specific primers for your target and reference genes.

    • Run the reactions in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the 2^-ΔΔCt method, normalizing the data to the expression of the reference gene (ACT1). The fold change in gene expression in the this compound-treated samples is then calculated relative to the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

clotrimazole_mechanism cluster_drug This compound Action cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_resistance Resistance Mechanisms cluster_regulation Transcriptional Regulation This compound This compound erg11 Erg11p (Lanosterol 14-α-demethylase) This compound->erg11 Inhibits efflux_pumps Efflux Pumps (Cdr1/2p, Mdr1p) This compound->efflux_pumps Substrate for efflux ergosterol Ergosterol lanosterol Lanosterol lanosterol->erg11 Substrate erg11->ergosterol Synthesizes efflux_pumps->this compound Expels drug erg11_mutation ERG11 Mutation tac1_mrr1 Tac1 / Mrr1 Activation tac1_mrr1->efflux_pumps Upregulates upc2 Upc2 Activation upc2->erg11 Upregulates cgpdr1 CgPdr1 Activation (in C. glabrata) cgpdr1->efflux_pumps Upregulates

Caption: Mechanism of action of this compound and fungal resistance pathways.

experimental_workflow cluster_mic MIC Determination cluster_efflux Efflux Pump Assay cluster_qpcr Gene Expression Analysis mic_start Prepare Fungal Inoculum and Drug Dilutions mic_incubate Inoculate and Incubate (24-48h) mic_start->mic_incubate mic_read Read MIC mic_incubate->mic_read efflux_prep Prepare and Starve Cells mic_read->efflux_prep Inform Strain Selection qpcr_treat Treat Cells with This compound mic_read->qpcr_treat Inform Drug Concentration efflux_load Load with Rhodamine 6G efflux_prep->efflux_load efflux_measure Initiate Efflux and Measure Fluorescence efflux_load->efflux_measure qpcr_extract RNA Extraction and cDNA Synthesis qpcr_treat->qpcr_extract qpcr_run Perform qRT-PCR qpcr_extract->qpcr_run qpcr_analyze Analyze Gene Expression (2^-ΔΔCt) qpcr_run->qpcr_analyze

Caption: Experimental workflow for studying this compound resistance in fungi.

References

Application Note and Protocols: Evaluating Clotrimazole's Effect on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole, an imidazole (B134444) derivative, is a widely used antifungal agent.[1][2] Beyond its antimycotic properties, emerging research has highlighted its potential as an anticancer agent.[3][4] Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including glioblastoma, breast cancer, and melanoma.[5][6][7] The primary mechanism of its anticancer activity involves the disruption of cellular metabolism, specifically glycolysis.[5][6][8] this compound has been shown to induce the detachment of hexokinase II from the mitochondrial membrane, leading to reduced ATP production.[5] This metabolic stress triggers a cell cycle arrest, primarily in the late G1 phase, preventing cells from entering the DNA synthesis (S) phase.[5][8] This G1 arrest is often accompanied by the overexpression of the cell cycle inhibitor p27 and decreased expression of key cell cycle regulators such as p21, cyclin-dependent kinase 1 (CDK1), cyclin-dependent kinase 4 (CDK4), and cyclin D.[5][8]

This application note provides a detailed experimental framework for evaluating the effects of this compound on cell cycle progression in a selected cancer cell line. The protocols outlined below cover essential techniques, including cell culture and synchronization, cell viability assays, flow cytometric analysis of the cell cycle, and Western blotting for key cell cycle regulatory proteins.

Materials and Methods

Cell Culture and Reagents
  • Cell Line: A suitable cancer cell line (e.g., U-87 MG glioblastoma, MCF-7 breast cancer).

  • Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin (B12071052) Solution.

  • Trypsin-EDTA.

  • This compound: Stock solution prepared in DMSO.

  • Propidium Iodide (PI) Staining Solution.

  • RNase A.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent. [9][10]

  • DMSO (Dimethyl Sulfoxide).

  • Phosphate-Buffered Saline (PBS).

  • Reagents for Western Blotting: RIPA lysis buffer, protease and phosphatase inhibitors, protein assay kit, Laemmli sample buffer, precast polyacrylamide gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies.

Equipment
  • Cell Culture Incubator: 37°C, 5% CO2.

  • Laminar Flow Hood.

  • Microscopes (inverted and light).

  • Centrifuge.

  • Flow Cytometer.

  • Microplate Reader.

  • Western Blotting Apparatus: Electrophoresis and transfer systems.

  • Imaging System for Western Blots.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

experimental_workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_synchronization Cell Synchronization (Serum Starvation) cell_culture->cell_synchronization clotrimazole_treatment This compound Treatment (Dose-Response & Time-Course) cell_synchronization->clotrimazole_treatment mtt_assay Cell Viability Assay (MTT) clotrimazole_treatment->mtt_assay flow_cytometry Cell Cycle Analysis (Flow Cytometry) clotrimazole_treatment->flow_cytometry western_blot Protein Expression Analysis (Western Blot) clotrimazole_treatment->western_blot data_quantification Data Quantification mtt_assay->data_quantification flow_cytometry->data_quantification western_blot->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis conclusion conclusion statistical_analysis->conclusion Conclusion

Caption: Experimental workflow for evaluating this compound's effect on cell cycle.

Detailed Experimental Protocols

Cell Culture and Synchronization

Objective: To prepare a synchronized cell population for consistent experimental results.

Protocol:

  • Cell Culture: Culture the chosen cancer cell line in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C incubator with 5% CO2.

  • Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will allow for logarithmic growth during the experiment.

  • Synchronization by Serum Starvation:

    • Once the cells reach 70-80% confluency, wash them twice with sterile PBS.

    • Replace the complete medium with a serum-free medium.

    • Incubate the cells in the serum-free medium for 24 hours to arrest them in the G0/G1 phase.[11][12]

  • Release from Arrest and Treatment:

    • After 24 hours of serum starvation, replace the serum-free medium with a complete medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). The vehicle control should contain the same concentration of DMSO as the highest this compound concentration.

    • Incubate the cells for different time points (e.g., 12, 24, 48 hours) to assess time-dependent effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on the cancer cells.

Protocol:

  • Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (as described in section 1.4) and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Protocol:

  • Cell Preparation: Seed cells in 6-well plates, synchronize, and treat with this compound as described in section 1.

  • Harvesting: After treatment, harvest the cells by trypsinization, including the supernatant to collect any floating cells.

  • Fixation:

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).[14]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.[15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[16]

Western Blot Analysis

Objective: To determine the effect of this compound on the expression of key cell cycle regulatory proteins.

Protocol:

  • Protein Extraction:

    • After this compound treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]

  • SDS-PAGE and Transfer:

    • Separate the protein samples on a polyacrylamide gel by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane with primary antibodies against target proteins (e.g., p27, p21, CDK1, CDK4, Cyclin D, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane again three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (%)

Concentration (µM)24 Hours48 Hours72 Hours
0 (Vehicle)100 ± 5.2100 ± 6.1100 ± 5.8
1095 ± 4.888 ± 5.575 ± 6.3
2582 ± 6.165 ± 5.948 ± 5.1
5060 ± 5.442 ± 4.725 ± 4.2
10035 ± 4.918 ± 3.810 ± 2.9
Data are presented as mean ± standard deviation.

Table 2: Cell Cycle Distribution (%) after 24-Hour this compound Treatment

Concentration (µM)G0/G1 PhaseS PhaseG2/M Phase
0 (Vehicle)55.2 ± 3.130.5 ± 2.514.3 ± 1.8
2568.9 ± 3.520.1 ± 2.111.0 ± 1.5
5078.4 ± 4.212.3 ± 1.99.3 ± 1.3
10085.1 ± 4.58.2 ± 1.46.7 ± 1.1
Data are presented as mean ± standard deviation.

Table 3: Relative Protein Expression (Fold Change vs. Vehicle) after 24-Hour this compound Treatment (50 µM)

ProteinFold Change
p272.5 ± 0.3
p210.4 ± 0.1
CDK10.3 ± 0.08
CDK40.5 ± 0.12
Cyclin D0.4 ± 0.09
Data are presented as mean ± standard deviation, normalized to loading control.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound induces G1 cell cycle arrest.

signaling_pathway This compound This compound HK2_Mito Mitochondrial Hexokinase II This compound->HK2_Mito inhibits binding HK2_Cyto Cytoplasmic Hexokinase II HK2_Mito->HK2_Cyto translocation Glycolysis Glycolysis HK2_Cyto->Glycolysis disrupts ATP ATP Production Glycolysis->ATP leads to p27 p27 ATP->p27 upregulates p21 p21 ATP->p21 downregulates G1_S_Transition G1-S Transition ATP->G1_S_Transition promotes CDK4_CyclinD CDK4/Cyclin D p27->CDK4_CyclinD inhibits p21->CDK4_CyclinD inhibits CDK4_CyclinD->G1_S_Transition promotes G1_Arrest G1 Cell Cycle Arrest

Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.

References

Application Notes and Protocols for Studying the Synergistic Effects of Clotrimazole with Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for investigating the synergistic potential of Clotrimazole when used in combination with other therapeutic agents. The following sections detail the methodologies for key experiments, present data in a structured format, and visualize relevant biological pathways and workflows.

Introduction

This compound, a broad-spectrum antifungal agent, has demonstrated promising potential for drug repurposing, particularly in cancer therapy.[1] Its multifaceted mechanism of action, which includes the inhibition of glycolysis-related enzymes, disruption of calcium homeostasis, and modulation of critical signaling pathways such as ERK-p65 and PI3K, makes it a compelling candidate for combination therapies.[1][2][3] Synergistic drug combinations can offer several advantages, including enhanced therapeutic efficacy, reduced dosages of individual drugs, and the potential to overcome drug resistance.[1]

This document outlines detailed protocols for assessing the synergistic effects of this compound with other drugs using standard in vitro methods: the checkerboard assay and the time-kill curve assay.

Data Presentation: Synergistic Combinations of this compound

The following tables summarize quantitative data from studies investigating the synergistic effects of this compound with various drugs. The Fractional Inhibitory Concentration (FIC) Index and Combination Index (CI) are used to quantify the nature of the drug interaction.

Interpretation of FIC/CI Values:

  • Synergy: ≤ 0.5

  • Additive: > 0.5 to 4.0

  • Antagonism: > 4.0

Table 1: Synergistic Effect of this compound with Paclitaxel in Breast Cancer Cells

Cell LineDrug Combination (Concentration)Combination Index (CI)Observed EffectReference
MCF-7Paclitaxel (12.5 nM) + this compound (25 µM)0.66Synergism[4]
MDA-MB-231Paclitaxel (12.5 nM) + this compound (25 µM)Not explicitly stated, but synergistic effects reportedIncreased oxidative stress and genotoxicity[4]

Table 2: Synergistic Effect of this compound with Doxorubicin in Prostate Cancer Cells

Cell LineDrug CombinationObserved EffectReference
PC-3Doxorubicin + this compoundPotent synergistic effect, particularly in prostate cancer[2][3]

Table 3: Synergistic Effect of this compound with Fluconazole against Candida tropicalis

C. tropicalis IsolatesDrug CombinationFIC90 Index RangeObserved EffectReference
Clinical IsolatesFluconazole + this compound0.011 to 0.43Synergistic effects[5]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, or antagonistic effects of drug combinations.

3.1.1. Materials

  • This compound (stock solution of known concentration)

  • Partner drug (stock solution of known concentration)

  • Appropriate cell culture medium (e.g., RPMI 1640 for fungi, DMEM for cancer cells)

  • 96-well microtiter plates

  • Cell or microbial suspension (e.g., fungal inoculum or cancer cell line)

  • Incubator

  • Microplate reader (optional, for quantitative assessment)

3.1.2. Methodology

  • Prepare Drug Dilutions:

    • Prepare serial two-fold dilutions of this compound and the partner drug in the appropriate culture medium. The concentration range should span from above to below the Minimum Inhibitory Concentration (MIC) or IC50 of each drug.

  • Set up the Checkerboard Plate:

    • In a 96-well plate, add 50 µL of culture medium to each well.

    • Along the x-axis (columns), add 50 µL of each this compound dilution in decreasing concentrations.

    • Along the y-axis (rows), add 50 µL of each partner drug dilution in decreasing concentrations.

    • This creates a matrix of wells with various combinations of the two drugs.

    • Include control wells:

      • Drug-free wells (medium and inoculum only) for growth control.

      • Wells with each drug alone to determine the MIC/IC50 of each compound individually.

      • Medium-only wells for sterility control.

  • Inoculate the Plate:

    • Prepare the inoculum of the target organism or cells at the desired concentration (e.g., 0.5–2.5 x 10³ CFU/mL for fungi or a specific cell density for cancer cells).

    • Add 100 µL of the prepared inoculum to each well (except the sterility control wells).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).

  • Read Results and Calculate FIC Index:

    • Determine the MIC/IC50 for each drug alone and for each combination by visual inspection of turbidity or by measuring the optical density. The MIC is the lowest concentration that inhibits growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI):

      • FICI = FIC of Drug A + FIC of Drug B

Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drugs Prepare Serial Drug Dilutions (this compound & Partner Drug) setup_plate Set up 96-well Plate (Checkerboard Format) prep_drugs->setup_plate prep_inoculum Prepare Inoculum (Fungal/Cancer Cells) add_inoculum Inoculate Wells prep_inoculum->add_inoculum setup_plate->add_inoculum incubate Incubate Plate add_inoculum->incubate read_results Read MIC/IC50 incubate->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpret Interpret Synergy/ Additive/Antagonism calculate_fic->interpret

Caption: A streamlined workflow for the checkerboard assay.

Time-Kill Curve Assay Protocol

The time-kill curve assay provides a dynamic assessment of the antimicrobial or cytotoxic effects of drug combinations over time.

3.2.1. Materials

  • This compound and partner drug

  • Culture medium

  • Bacterial or fungal inoculum, or cancer cell suspension

  • Sterile tubes or flasks

  • Incubator (with shaking capabilities if required)

  • Apparatus for determining viable cell counts (e.g., plating supplies for CFU counting, hemocytometer for cell counting)

3.2.2. Methodology

  • Prepare Inoculum:

    • Prepare a standardized inoculum of the test organism or cells in the appropriate broth.

  • Test Setup:

    • Prepare sterile tubes or flasks containing the culture medium with the following conditions:

      • Growth control (no drug)

      • This compound alone (at a specific concentration, e.g., MIC)

      • Partner drug alone (at a specific concentration, e.g., MIC)

      • Combination of this compound and the partner drug (at synergistic concentrations determined from the checkerboard assay)

  • Inoculation and Incubation:

    • Inoculate each tube with the prepared inoculum to achieve a target starting density.

    • Incubate all tubes under appropriate conditions.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube.

    • Perform serial dilutions of the aliquots and plate them on agar (B569324) to determine the number of colony-forming units (CFU)/mL. For cancer cells, a viability assay such as trypan blue exclusion can be used.

  • Data Analysis:

    • Plot the log10 of the viable cell count (CFU/mL or cells/mL) against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in viable cell count by the combination compared with the most active single agent at a specific time point.

Workflow for Time-Kill Curve Assay

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Test Tubes prep_inoculum->inoculate prep_tubes Prepare Test Tubes with Drug Combinations prep_tubes->inoculate incubate Incubate Tubes inoculate->incubate sampling Collect Samples at Time Intervals incubate->sampling plating Perform Viable Cell Counts sampling->plating plot Plot Time-Kill Curves plating->plot interpret Determine Synergy plot->interpret

Caption: A step-by-step workflow for the time-kill curve assay.

Signaling Pathways Modulated by this compound

This compound's synergistic potential may be attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and metabolism.

ERK-p65 Signaling Pathway

This compound has been shown to inhibit the migration and invasion of hepatocellular carcinoma cells by repressing the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p65.[3]

ERK_p65_Pathway This compound This compound p_ERK p-ERK This compound->p_ERK inhibits ERK ERK ERK->p_ERK p_p65 p-p65 p_ERK->p_p65 activates p65 p65 p65->p_p65 EMT Epithelial-Mesenchymal Transition (EMT) p_p65->EMT promotes Metastasis Migration & Invasion EMT->Metastasis leads to

Caption: this compound's inhibition of the ERK-p65 signaling pathway.

PI3K/Akt Signaling Pathway

This compound can also inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][6]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits p_Akt p-Akt PI3K->p_Akt activates Akt Akt Akt->p_Akt Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival promotes

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

By understanding and applying these protocols, researchers can effectively evaluate the synergistic potential of this compound in combination with other drugs, paving the way for the development of novel and more effective therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Clotrimazole's Low Aqueous Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for working with clotrimazole, a compound notorious for its low aqueous solubility. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure reliable and reproducible results in your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous solutions like cell culture media?

This compound is a highly lipophilic (fat-loving) molecule, which is why it has poor aqueous solubility.[1] Its solubility in water is extremely low, reported as 0.49 mg/L.[1][2] This characteristic is a significant hurdle for in vitro experiments that require the compound to be in a dissolved state in an aqueous environment to interact with cells or enzymes.

Q2: What are the recommended organic solvents for creating a this compound stock solution?

The most common organic solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[3] It is crucial to first dissolve this compound in one of these solvents to create a concentrated stock solution before diluting it into your aqueous assay buffer or cell culture medium.

Q3: What is the primary mechanism of action of this compound that I should be aware of for my in vitro studies?

This compound's primary antifungal mechanism is the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane.[4][5][6] It specifically targets and binds to the enzyme lanosterol (B1674476) 14-α-demethylase, which is critical in the conversion of lanosterol to ergosterol.[4][5] This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately increasing the fungal cell membrane's permeability and leading to cell death.[4][5] Additionally, some studies report that this compound can induce the production of reactive oxygen species (ROS) and activate stress-response signaling pathways like the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) pathways in yeast.[7][8]

Quantitative Data Summary

For ease of comparison, the solubility of this compound in various common laboratory solvents is summarized below.

Table 1: Solubility of this compound in Common Organic Solvents

Solvent Reported Solubility (mg/mL)
Dimethylformamide (DMF) ~20[3]
Ethanol ~10[3]
Dimethyl Sulfoxide (DMSO) ~3[3]
DMSO (with sonication) 33.33[9]

| Propylene (B89431) Glycol | Solubility increases with concentration and temperature[10] |

Visualized Signaling Pathway

The following diagram illustrates the established mechanism of action for this compound in fungal cells.

Clotrimazole_Mechanism This compound This compound Enzyme Lanosterol 14-α-demethylase (CYP51) Target Enzyme This compound->Enzyme Inhibits Ergosterol Ergosterol ToxicSterols Accumulation of Toxic Sterols Enzyme->ToxicSterols Blockage leads to Lanosterol Lanosterol Lanosterol->Ergosterol Conversion via Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to Permeability Increased Membrane Permeability ToxicSterols->Permeability Causes Permeability->Death Contributes to

Caption: this compound inhibits ergosterol synthesis, leading to fungal cell death.

Troubleshooting Guide

Q4: My this compound precipitates out of solution when I add my stock to the cell culture medium. How can I prevent this?

Precipitation is a common issue that occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. The organic solvent from the stock gets diluted, reducing its power to keep the drug dissolved.

Common Causes & Solutions:

  • Final Concentration is Too High: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Insufficient Solvent Concentration: While increasing the final percentage of DMSO can help, most cell lines are sensitive to DMSO concentrations above 0.5%. Always run a solvent toxicity control.

  • Improper Mixing: Add the this compound stock solution dropwise to your medium while gently swirling or vortexing to facilitate rapid dispersion. Avoid adding the stock directly to cells or a small volume of liquid.

  • Temperature: Ensure your medium is at the appropriate temperature (e.g., 37°C) before adding the drug stock. Sometimes warming can help, but be cautious of temperature-sensitive media components.[11][12]

If these steps do not resolve the issue, you may need to consider an alternative solubilization strategy.

Q5: I'm concerned about the cellular toxicity of organic solvents. What are some effective alternatives to DMSO for solubilizing this compound?

Several methods can enhance the aqueous solubility of this compound, reducing the reliance on potentially toxic concentrations of organic solvents.

Table 2: Comparison of Alternative Solubilization Strategies

Method Mechanism of Action Advantages Disadvantages
Cyclodextrins Forms water-soluble inclusion complexes by encapsulating the hydrophobic this compound molecule.[1][13] Significant increase in solubility, generally low cellular toxicity.[1] Can be costly; may interact with cholesterol in cell membranes at high concentrations.
Co-solvents Using solvents like propylene glycol or Polyethylene Glycol 400 (PEG 400) in the final solution.[10][14] Simple to implement.[10] May still exhibit some level of cytotoxicity; requires optimization.
Nanoparticle Formulations Encapsulating this compound within nanoparticles (e.g., nanosponges, ufosomes, nanocapsules).[15][16][17] High drug loading, potential for controlled release, improved stability.[16][17] Requires complex formulation and characterization; may not be suitable for all assays.

| Solid Dispersions | Creating a solid mix of this compound with a carrier like polyvinylpyrrolidone (B124986) (PVP) to reduce drug crystallinity.[13][18] | Enhances dissolution rate.[13][18] | Primarily used for pharmaceutical formulation, not direct in vitro application. |

Visualized Troubleshooting Workflow

This workflow provides a logical sequence of steps to address this compound precipitation in your experiments.

Troubleshooting_Workflow Start Start: Precipitation Observed in Aqueous Medium Check_Conc Is the final drug concentration necessary? Start->Check_Conc Lower_Conc Action: Lower the final This compound concentration. Check_Conc->Lower_Conc No Check_Solvent Is the final solvent % (e.g., DMSO) < 0.1%? Check_Conc->Check_Solvent Yes Success Success: No Precipitation Lower_Conc->Success Increase_Solvent Action: Cautiously increase solvent % (stay below toxic limit, e.g., 0.5%). Run solvent control. Check_Solvent->Increase_Solvent Yes Check_Mixing Did you add stock slowly to pre-warmed, swirling medium? Check_Solvent->Check_Mixing No Increase_Solvent->Success Improve_Mixing Action: Optimize mixing protocol. (Dropwise addition, gentle vortex). Check_Mixing->Improve_Mixing No Alternative Problem Persists: Consider Alternative Solubilization Check_Mixing->Alternative Yes Improve_Mixing->Success Cyclodextrin Option 1: Use Cyclodextrins (e.g., HP-β-CD) Alternative->Cyclodextrin Other_Solvent Option 2: Try a different co-solvent (e.g., Ethanol, PEG 400) Alternative->Other_Solvent Cyclodextrin->Success Other_Solvent->Success

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder (crystalline solid)[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter

Method:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to make a 10 mg/mL stock (approx. 29 mM), weigh 10 mg of this compound.

  • Solvent Addition: Add the required volume of DMSO to achieve the target concentration. For 10 mg of powder, add 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex vigorously. If the powder does not fully dissolve, use a bath sonicator for 5-10 minutes until the solution is clear.[9]

  • Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This is particularly important if the initial materials were not handled in a sterile hood.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, where it should be stable for extended periods.[3]

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines a method for preparing a this compound-cyclodextrin inclusion complex to create a more water-soluble formulation.[1]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Stir plate and magnetic stir bars

  • 0.22 µm filter

Method:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.[13]

    • This compound MW: 344.8 g/mol

    • HP-β-CD average MW: ~1460 g/mol

  • Prepare Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in your aqueous buffer. For example, to make a 50 mM solution, dissolve ~73 mg of HP-β-CD per mL of buffer.

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution. The "excess" ensures that the solution becomes saturated.

  • Complexation: Seal the container and stir the mixture vigorously on a stir plate at room temperature for 24-48 hours. This extended time allows for the formation of the inclusion complexes.

  • Separation: After stirring, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.

  • Filtration: Carefully collect the supernatant and pass it through a 0.22 µm filter to remove any remaining undissolved particles.

  • Quantification: The resulting clear solution contains the solubilized this compound-cyclodextrin complex. The exact concentration of this compound in the solution must be determined analytically (e.g., via HPLC or UV-Vis spectrophotometry) before use in subsequent assays.

References

Troubleshooting Clotrimazole instability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Clotrimazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in a laboratory setting, with a focus on troubleshooting common instability issues in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is practically insoluble in water and aqueous buffers.[1][2] Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of poorly water-soluble drugs like this compound for in vitro assays.[3] Ethanol and dimethylformamide (DMF) are also suitable solvents.[4] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5% v/v) to avoid cytotoxicity.[5]

Q2: What are the typical signs of this compound instability or precipitation in my culture medium?

A2: Visual indicators of this compound instability or precipitation include:

  • Cloudiness or turbidity: The culture medium may appear hazy or cloudy immediately after adding the this compound solution or after a period of incubation.[5][6]

  • Visible particles: You may observe fine white or crystalline particles floating in the medium or settled at the bottom of the culture vessel.[7] These can sometimes be mistaken for microbial contamination, but under a microscope, they will appear as distinct crystals rather than motile bacteria or budding yeast.

  • "Flocculent" precipitation: In some cases, especially at high concentrations, a "cloud-like" or flocculent precipitate may form around cell aggregates.[8]

  • Color change of the medium: While less common for this compound itself, significant precipitation of media components can sometimes alter the pH, leading to a color change of the phenol (B47542) red indicator in the medium.[9]

Q3: Can I store this compound that has been diluted in aqueous culture medium?

A3: It is not recommended to store aqueous solutions of this compound for more than one day.[4] Due to its poor aqueous solubility and potential for degradation, it is best practice to prepare fresh dilutions of your this compound stock solution in culture medium for each experiment.

Q4: Why am I seeing inconsistent results in my experiments with this compound?

A4: Inconsistent results are often a consequence of solubility and stability issues. If this compound precipitates out of solution, the actual concentration your cells are exposed to will be lower and more variable than the intended concentration, leading to poor reproducibility.[10] It is crucial to ensure complete dissolution and stability of this compound in your culture medium throughout the duration of your experiment.

Troubleshooting Guide

Issue: Precipitation or cloudiness observed after adding this compound to culture medium.

This is a common problem arising from the poor aqueous solubility of this compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous environment of the culture medium, the drug can "crash out" of solution.[3]

Potential Cause Troubleshooting Steps & Solutions
Final concentration exceeds solubility limit Solution: Determine the maximum soluble concentration of this compound in your specific culture medium. Perform a serial dilution and visually inspect for precipitation. Use concentrations at or below this limit for your experiments.[11]
Improper dilution technique Solution: Pre-warm the culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. Avoid adding the aqueous medium directly to the concentrated DMSO stock.[5][7]
High final concentration of organic solvent Solution: Keep the final concentration of the organic solvent (e.g., DMSO) in your culture medium below 0.5% (v/v) to minimize its effect on solubility and to avoid solvent-induced cytotoxicity. This may require preparing a higher concentration stock solution.[5]
Interaction with media components Solution: The high salt concentration in some culture media can reduce the solubility of hydrophobic compounds. The presence of serum proteins can sometimes help to solubilize drugs, so if you are using serum-free media, you may face more significant solubility challenges. Consider using a different medium formulation or adding a solubilizing agent, but be sure to validate that the agent does not affect your experimental outcomes.[5]
Temperature fluctuations Solution: Always use pre-warmed (37°C) media for dilutions. Avoid repeated warming and cooling of media containing this compound.[6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityReference(s)
WaterPractically insoluble (0.49 mg/L)[2][12]
Ethanol~10 mg/mL[4]
DMSO~3 mg/mL[4]
Dimethylformamide (DMF)~20 mg/mL[4]
MethanolSoluble[13]
Propylene GlycolLess soluble[13]
1:4 DMF:PBS (pH 7.2)~0.2 mg/mL[4]

Note: Solubility can be influenced by temperature and the specific formulation of the solvent.

Table 2: Stability of this compound Under Different Conditions
ConditionObservationReference(s)
Aqueous Solution Storage Not recommended for more than one day.[4]
pH Stability Stable in the pH range of 1.2–7.5. Degrades in strongly acidic and basic media.[14]
Forced Degradation (Acidic) Degrades into imidazole (B134444) and (o-chlorophenyl) diphenyl methanol.[15]
Forced Degradation (Heat) Thermally stable up to 340°C.[16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath and sonicate for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.[5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. A crystalline solid of this compound is stable for at least 4 years at -20°C.[4]

Protocol 2: Treatment of Cultured Cells with this compound
  • Media Preparation: Pre-warm the required volume of complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

  • Serial Dilution: If a range of concentrations is being tested, perform serial dilutions of your high-concentration stock solution in DMSO to create intermediate stocks. This ensures that the same volume of DMSO solution is added to each well for a given experiment, keeping the final solvent concentration consistent.[5]

  • Final Dilution: Add a small volume of the final DMSO stock or intermediate dilutions directly to your pre-warmed culture medium with gentle swirling to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the appropriate concentration of this compound.

  • Incubation: Return the cells to the incubator and proceed with your experimental timeline.

  • Controls: Always include a "vehicle control" in your experiments, which consists of cells treated with the same concentration of DMSO as the highest concentration of this compound used.[3]

Visualizations

Signaling Pathways and Workflows

clotrimazole_troubleshooting_workflow start Start: this compound Experiment observe_precipitate Observe precipitation/ cloudiness in media? start->observe_precipitate check_concentration Is final concentration too high? observe_precipitate->check_concentration Yes proceed Proceed with experiment observe_precipitate->proceed No check_dilution Was dilution technique correct? check_concentration->check_dilution No action_concentration Action: Lower final concentration check_concentration->action_concentration Yes check_solvent Is final DMSO concentration >0.5%? check_dilution->check_solvent No action_dilution Action: Use pre-warmed media & add dropwise check_dilution->action_dilution Yes check_solvent->proceed No action_solvent Action: Adjust stock concentration check_solvent->action_solvent Yes resolve_issue Issue Resolved action_concentration->resolve_issue action_dilution->resolve_issue action_solvent->resolve_issue

A troubleshooting workflow for this compound precipitation.

clotrimazole_antifungal_pathway This compound This compound lanosterol_demethylase Lanosterol 14-alpha-demethylase (CYP51) This compound->lanosterol_demethylase Inhibits ergosterol_synthesis Ergosterol Synthesis lanosterol_demethylase->ergosterol_synthesis Catalyzes membrane_integrity Increased Permeability & Loss of Integrity lanosterol_demethylase->membrane_integrity ergosterol Ergosterol ergosterol_synthesis->ergosterol fungal_membrane Fungal Cell Membrane ergosterol->fungal_membrane Component of fungal_membrane->membrane_integrity cell_death Fungal Cell Death membrane_integrity->cell_death

Antifungal mechanism of this compound.

clotrimazole_cancer_pathways cluster_erk ERK Signaling cluster_apoptosis Apoptosis Pathway cluster_calcium Calcium Homeostasis This compound This compound erk p-ERK (Phosphorylated ERK) This compound->erk Inhibits Phosphorylation hk2 Hexokinase II (Mitochondrial) This compound->hk2 Induces Detachment ca_stores Intracellular Ca2+ Stores This compound->ca_stores Induces Depletion p65 p-p65 erk->p65 emt Epithelial-Mesenchymal Transition (EMT) p65->emt migration_invasion Cell Migration & Invasion emt->migration_invasion apoptosis Apoptosis cytochrome_c Cytochrome C Release hk2->cytochrome_c Prevents release caspases Caspase Activation cytochrome_c->caspases caspases->apoptosis ca_depletion Ca2+ Depletion ca_stores->ca_depletion

Key signaling pathways affected by this compound in cancer cells.

References

Technical Support Center: Addressing Clotrimazole Resistance in Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers investigating clotrimazole resistance in Candida albicans.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of this compound resistance in Candida albicans?

This compound resistance in C. albicans is a multifactorial phenomenon, primarily driven by the following mechanisms:

  • Overexpression of Efflux Pumps: The most common mechanism involves the upregulation of genes encoding drug efflux pumps. These pumps actively transport azole drugs out of the fungal cell, preventing them from reaching their target. The main pumps involved are:

    • ABC (ATP-Binding Cassette) Transporters: Cdr1p and Cdr2p, encoded by the CDR1 and CDR2 genes, are major contributors to azole resistance.[1][2] Their overexpression is often mediated by gain-of-function mutations in the transcription factor TAC1.[3][4][5]

    • MFS (Major Facilitator Superfamily) Transporters: Mdr1p, encoded by MDR1, is another efflux pump implicated in azole resistance, particularly to fluconazole (B54011), with some evidence of co-resistance.[1][2]

  • Alterations in the Drug Target: The target enzyme for azole antifungals is lanosterol (B1674476) 14-α-demethylase, encoded by the ERG11 gene.[6][7] Resistance can arise from:

    • Point Mutations: Specific mutations in the ERG11 gene can alter the enzyme's structure, reducing its binding affinity for this compound.[6][8]

    • Gene Overexpression: An increase in the expression of ERG11 leads to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.[7][9][10]

  • Alterations in the Ergosterol (B1671047) Biosynthesis Pathway: Mutations in other genes within the ergosterol pathway, such as ERG3, can also contribute to reduced susceptibility to azoles.[6]

Q2: How does biofilm formation contribute to this compound resistance?

Biofilm formation is a critical factor in the clinical persistence of C. albicans and its resistance to antifungal agents.[11][12] Biofilms are structured communities of yeast cells encased in a self-produced extracellular matrix.[13][14] This structure confers resistance through several mechanisms:

  • Reduced Drug Penetration: The dense extracellular matrix can physically block or slow the diffusion of this compound, preventing it from reaching the fungal cells embedded within the biofilm.[13]

  • Altered Cellular Physiology: Cells within a biofilm exhibit different metabolic states and growth rates compared to free-floating (planktonic) cells. This altered physiology can make them inherently less susceptible to antifungal action.[13]

  • Upregulation of Resistance Genes: The biofilm environment can trigger the increased expression of efflux pump genes like CDR1 and CDR2.[1]

  • Presence of "Persister" Cells: Biofilms harbor a subpopulation of metabolically dormant "persister" cells that are highly tolerant to antifungals.[13]

Q3: How are "susceptible" and "resistant" C. albicans strains defined for this compound?

Unlike fluconazole, official clinical breakpoints for this compound have not been established by major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). However, researchers often use proposed Minimum Inhibitory Concentration (MIC) values from published studies to categorize isolates. An MIC of ≥0.5 µg/mL or ≥1 µg/mL is frequently used as a cutoff to define this compound resistance in a research context.[15][16] It's crucial to note that extensive cross-resistance is common; isolates resistant to this compound are often resistant to other azoles like fluconazole and itraconazole.[1][15][16]

Quantitative Data Summary

The following table summarizes typical this compound MIC ranges for C. albicans, compiled from various studies. These values can serve as a general guide for interpreting experimental results.

Susceptibility Category This compound MIC Range (µg/mL) Reference
Wild-Type / Susceptible≤0.008 – 0.125[17][18]
Susceptible-Dose Dependent0.25 - 0.5[15]
Non-Wild-Type / Resistant≥1.0 – >8.0[15][17][18]

Note: MIC values can be method-dependent. Always include reference strains for quality control.

Troubleshooting Experimental Issues

Antifungal Susceptibility Testing (AST)

Q: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent across experiments. What could be the cause?

A: Inconsistent MICs are a common challenge. Several factors can contribute:

  • Inoculum Preparation: Inaccurate final inoculum concentration is a major source of variability. Ensure you are using a spectrophotometer or hemocytometer to standardize the initial cell suspension and perform serial dilutions carefully.

  • Media and Reagents: Use the recommended RPMI-1640 medium and ensure the quality and correct preparation of the this compound stock solution (typically in DMSO). The lot-to-lot variability of media can also play a role.

  • Incubation Conditions: Strict adherence to the recommended incubation time (24 or 48 hours) and temperature (35°C) is critical.[19] Variations can significantly affect yeast growth and, consequently, the MIC reading.

  • Reading Method: Subjectivity in visually determining the endpoint (e.g., ≥50% growth inhibition) can lead to inter-operator variability.[20] Consider using a plate reader for a more objective optical density measurement.

  • Trailing Growth: The "trailing effect," characterized by reduced but persistent growth at concentrations above the MIC, can complicate endpoint determination.[19]

Q: I'm observing a "trailing effect" (or paradoxical growth) in my broth microdilution assay. How should I interpret the MIC?

A: The trailing effect is a known phenomenon with azoles where a significant reduction in growth occurs at the MIC, but complete inhibition is not achieved at higher concentrations. For azoles, the MIC should be read as the lowest drug concentration that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.[20] It is important not to read the MIC as the lowest concentration with no growth (100% inhibition), as this can falsely classify a susceptible isolate as resistant.[19]

Molecular Analysis

Q: My RT-qPCR results show no overexpression of ERG11, CDR1, or CDR2 in a phenotypically resistant isolate. What other mechanisms should I investigate?

A: While ERG11, CDR1, and CDR2 are the most common culprits, other mechanisms can confer resistance. Consider the following:

  • Other Efflux Pumps: Investigate the expression of other transporter genes like MDR1 and FLU1.[21]

  • Transcription Factor Mutations: Sequence the TAC1 gene. Gain-of-function mutations in this transcription factor can lead to constitutive overexpression of CDR1 and CDR2 and are a key mechanism of resistance.[3][4]

  • ERG11 Gene Mutations: Even without overexpression, point mutations within the ERG11 gene itself can reduce drug affinity. Proceed with sequencing the ERG11 gene to check for known resistance-associated mutations.[8][22]

  • Alterations in Other Genes: Explore other genes in the ergosterol biosynthesis pathway (e.g., ERG3) or cell stress response genes that have been implicated in resistance.[6][10]

Q: I've sequenced the ERG11 gene but found no known resistance-conferring mutations in my resistant isolate. What's the next step?

A: The absence of common ERG11 mutations points towards other mechanisms. Your next steps should be:

  • Quantify Gene Expression: If you haven't already, perform RT-qPCR to measure the expression levels of ERG11, CDR1, CDR2, and MDR1. Overexpression of these genes is a very common cause of resistance.[10][16]

  • Sequence TAC1: As mentioned above, a mutated TAC1 gene is a frequent cause of efflux pump overexpression.[23][24]

  • Consider Biofilm Formation: Assess the isolate's ability to form biofilms. High biofilm-forming isolates can exhibit a resistant phenotype in vivo that may not be fully captured by planktonic MIC testing.[12][25]

Genotype-Phenotype Correlation

Q: An isolate has a known resistance mutation (e.g., in TAC1 or ERG11), but its this compound MIC is lower than expected. Why might this be?

A: This discrepancy can occur due to several reasons:

  • Multifactorial Nature of Resistance: High-level clinical resistance is often the result of multiple mechanisms accumulating over time.[10][26] A single mutation may only confer a modest increase in MIC, and other contributing factors may be absent in that particular isolate.

  • Genetic Background: The effect of a resistance mutation can be influenced by the overall genetic background of the C. albicans strain.

  • Experimental Conditions: The in vitro conditions of the MIC assay may not fully reflect the selective pressures that induce the resistance phenotype in vivo. Factors like growth phase or carbon source can influence susceptibility.[27]

  • Heteroresistance: The population of cells tested may not be uniformly resistant. A subpopulation of more susceptible cells could be influencing the overall MIC reading.

Diagrams: Pathways and Workflows

Tac1_Pathway cluster_cell Candida albicans Cell This compound This compound CDR1_pump Cdr1p Efflux Pump CDR2_pump Cdr2p Efflux Pump Erg11 Erg11p (Target Enzyme) This compound->Erg11 Inhibits Tac1_inactive Tac1p (Inactive) Tac1_active Tac1p (Active) Gain-of-Function Mutation Tac1_inactive->Tac1_active Mutation DRE DRE (Drug Responsive Element) Tac1_active->DRE Binds to CDR1_gene CDR1 Gene DRE->CDR1_gene Activates Transcription CDR2_gene CDR2 Gene DRE->CDR2_gene Activates Transcription CDR1_gene->CDR1_pump Translates to CDR2_gene->CDR2_pump Translates to CDR1_pump->this compound Efflux CDR2_pump->this compound Efflux Ergosterol Ergosterol Synthesis Erg11->Ergosterol

Caption: Tac1p-mediated upregulation of efflux pumps in azole resistance.

Resistance_Workflow start Start: C. albicans Isolate mic Perform Antifungal Susceptibility Testing (this compound MIC) start->mic phenotype Determine Phenotype mic->phenotype susceptible Susceptible phenotype->susceptible Low MIC resistant Resistant phenotype->resistant High MIC molecular Molecular Analysis resistant->molecular qpcr 1. Gene Expression (RT-qPCR) (ERG11, CDR1, CDR2, MDR1) molecular->qpcr sequencing 2. Gene Sequencing (ERG11, TAC1) qpcr->sequencing biofilm 3. Biofilm Assay sequencing->biofilm end Correlate Genotype with Phenotype biofilm->end

Caption: Experimental workflow for investigating this compound resistance.

MIC_Troubleshooting start Problem: Inconsistent MIC Results q1 Is the inoculum concentration standardized (OD600)? start->q1 a1_no Action: Standardize inoculum to 0.5-2.5 x 10^3 cells/mL. q1->a1_no No q2 Are incubation time (24/48h) and temperature (35°C) exact? q1->q2 Yes end Re-run Experiment a1_no->end a2_no Action: Use a calibrated incubator and a precise timer. q2->a2_no No q3 Is a quality control strain (e.g., ATCC 90028) included? q2->q3 Yes a2_no->end a3_no Action: Always run a QC strain to validate the assay. q3->a3_no No q4 Is the 'trailing effect' complicating the reading? q3->q4 Yes a3_no->end a4_yes Action: Read MIC at ~50% growth inhibition, not 100%. q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting flowchart for inconsistent MIC results.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is based on the CLSI M27 methodology.

  • Media and Reagents:

    • RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with MOPS.

    • This compound stock solution (e.g., 1600 µg/mL in 100% DMSO).

    • Sterile saline (0.85%).

  • Inoculum Preparation:

    • Subculture the C. albicans isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Harvest several colonies and suspend in 5 mL of sterile saline.

    • Adjust the yeast suspension to a 0.5 McFarland standard (or spectrophotometrically to an OD between 0.09-0.11 at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

    • Dispense 100 µL of RPMI-1640 into wells 2-11.

    • Add 200 µL of the working drug solution (e.g., 16 µg/mL) to well 1.

    • Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the drug-free growth control. Well 12 is the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the final yeast inoculum to wells 1-11. This brings the final volume to 200 µL and halves the drug concentration in each well.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that produces a prominent (≥50%) reduction in turbidity compared with the growth control well.

Protocol 2: RT-qPCR for Gene Expression Analysis (ERG11, CDR1, CDR2)

  • Cell Culture and RNA Extraction:

    • Grow susceptible and resistant C. albicans isolates in a suitable liquid medium (e.g., YPD) to mid-log phase (OD₆₀₀ ≈ 0.8-1.0).

    • Optionally, expose a subset of cultures to a sub-inhibitory concentration of this compound for a defined period (e.g., 1-2 hours) to assess inducible expression.

    • Harvest cells by centrifugation and immediately freeze in liquid nitrogen.

    • Extract total RNA using a hot phenol-based method or a commercial yeast RNA extraction kit. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (ERG11, CDR1, CDR2) and a reference gene (ACT1 or PMA1), and a suitable SYBR Green master mix.

    • Run the qPCR on a real-time PCR system with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Include a melt curve analysis to verify the specificity of the amplicons.

  • Data Analysis:

    • Calculate the relative expression of target genes using the 2-ΔΔCt method.

    • Normalize the Ct value of each target gene to the Ct value of the reference gene (ΔCt).

    • Calculate the fold change in expression in the resistant isolate relative to the susceptible (calibrator) isolate (ΔΔCt).

Protocol 3: Sanger Sequencing of the ERG11 Gene

  • Genomic DNA Extraction:

    • Grow C. albicans isolates overnight in YPD broth.

    • Harvest cells and extract genomic DNA using a standard yeast DNA extraction protocol (e.g., glass bead disruption followed by phenol:chloroform extraction or a commercial kit).

  • PCR Amplification:

    • Design primers to amplify the entire coding sequence of the ERG11 gene, potentially in overlapping fragments if the gene is long.

    • Perform PCR using a high-fidelity DNA polymerase to minimize amplification errors.

    • Run the PCR products on an agarose (B213101) gel to confirm the correct size and purity of the amplicons.

  • PCR Product Purification:

    • Purify the PCR products from the agarose gel or directly from the PCR reaction using a commercial purification kit to remove primers and dNTPs.

  • Sequencing Reaction:

    • Send the purified PCR products and the corresponding forward and reverse primers to a sequencing facility for Sanger sequencing.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain a consensus sequence for your amplicon.

    • Align the consensus sequence from your resistant isolate against a known wild-type C. albicans ERG11 reference sequence (e.g., from a public database) to identify any nucleotide substitutions, insertions, or deletions.

    • Translate the nucleotide sequence to an amino acid sequence to determine if any identified mutations result in an amino acid change.[22]

References

Technical Support Center: Optimizing Clotrimazole Efficacy in Antifungal Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficacy of clotrimazole in your antifungal bioassays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve accurate and reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with this compound.

Question Possible Causes Solutions
Why am I observing high variability between my this compound bioassay replicates? Inconsistent pipetting technique.Uneven distribution of fungal cells or membrane preparations."Edge effects" in microplates due to evaporation or temperature fluctuations.Inconsistent incubation conditions.Ensure you are using calibrated pipettes and proper technique to avoid air bubbles.[1]Gently swirl your cell or membrane suspension between pipetting steps to ensure homogeneity.[1]Avoid using the outer wells of microplates for experimental samples; instead, fill them with a sterile buffer or media.[1]Ensure consistent temperature and humidity throughout your incubator.[1]
Why is the observed potency (IC50/MIC) of my this compound lower than expected? Compound Integrity and Solubility: Degradation of this compound stock solution.Poor solubility of this compound in the assay medium, leading to precipitation.[1]Assay Conditions: Insufficient incubation time for this compound to reach its target.Competition from endogenous ligands in cell-based or tissue assays.[1]Inappropriate pH of the assay medium.[2][3]Biological System: High density of fungal cells in the inoculum.[4][5]Fungal strain may have inherent or acquired resistance.Ensure this compound stock solutions are fresh and have been stored correctly, protected from light and extreme temperatures.[1]Use a suitable solvent like DMSO to ensure complete solubilization before adding to the assay, and verify that the final solvent concentration does not impact the assay.[1] Consider using formulations like solid dispersions or inclusion complexes to improve solubility.[6][7]Ensure sufficient incubation time for the drug to interact with the fungal cells.[1]Thoroughly wash any tissue preparations to remove potential competing molecules.[1]Optimize the pH of the growth medium, as the efficacy of this compound can be pH-dependent.[2][3]Standardize the inoculum size as a larger inoculum can affect MIC results.[4][5]Verify the identity and expected susceptibility of your fungal strain.
Why am I observing a high background signal in my assay? Reagent Issues: Concentration of detection reagents (e.g., antibodies) may be too high, causing non-specific binding.Reagents may be expired or improperly stored.Contamination: Reagents or samples may be contaminated.Titrate detection reagents to their optimal concentration.[1]Ensure all reagents are within their expiry date and have been stored according to the manufacturer's instructions.[8]Use fresh, sterile reagents and pipette tips.
My standard curve for the assay is not linear. What should I do? Pipetting errors leading to inaccurate dilutions.Incorrect preparation of the working reagent.Improperly stored reagents that may have degraded.Remake the standard dilutions, ensuring careful and accurate pipetting.[8]Refer to the datasheet to ensure the working reagent was prepared correctly.[8]Check that reagents have been stored properly to prevent degradation.[8]

Quantitative Data Summary

The efficacy of this compound, often measured by the Minimum Inhibitory Concentration (MIC), can be significantly influenced by various experimental factors. The table below summarizes quantitative data on how different conditions can affect this compound's antifungal activity.

Factor Fungal Species Condition This compound MIC (mg/L) Fold Change in MIC Reference
pH Candida albicansStandard pH 70.03-[2]
Candida albicansAcidic pH 4.00.5016.7x increase[2]
Candida glabrataStandard pH 70.125 - 4-[3]
Candida glabrataAcidic pH 48- to 30-fold increase from pH 78-30x increase[3]
Combination with Chitosan Candida glabrataThis compound aloneVaries by strain-[3]
Candida glabrataThis compound + Chitosan SSynergistic effect, 90% growth inhibition even at half the MIC of this compoundPotentiation of activity[3]
Resistance Development Candida glabrataSusceptible Isolate4-[9]
Candida glabrataResistant Isolate82x increase[9]
Cross-Resistance Candida albicansThis compound MIC ≤0.06 µg/ml--[10]
Candida albicansThis compound MIC ≥0.5 µg/mlAssociated with high risk of cross-resistance to Fluconazole (≥64 µg/ml) and Itraconazole (≥1 µg/ml)-[10]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing for Candida spp. (Adapted from EUCAST and CLSI guidelines)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida species.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Culture Medium: Use RPMI 1640 medium buffered with MOPS and supplemented with 2% glucose.[11]

  • Fungal Inoculum:

    • Culture the Candida isolate on a suitable agar (B569324) plate for 18-24 hours at 35°C-37°C.[12]

    • Select 3-4 colonies and suspend them in sterile saline (0.85%).[12]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[12]

    • Further dilute the suspension in the culture medium to achieve the final desired inoculum concentration.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of the this compound stock solution in the microtiter plate using the culture medium to achieve the desired final concentration range (e.g., 0.008 to 8 mg/L).[11]

  • Inoculation: Add the prepared fungal inoculum to each well containing the this compound dilutions and to a growth control well (containing no drug).

  • Incubation: Incubate the plates at 35°C-37°C for 24-48 hours.[12]

3. Reading and Interpretation:

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[3] This can be assessed visually or by using a spectrophotometer to measure absorbance.[3]

  • Quality Control: Include a quality control strain with a known this compound MIC range in each assay run.

Visualizations

Mechanism of Action of this compound

Clotrimazole_Mechanism cluster_fungal_cell Fungal Cell Lanosterol (B1674476) Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Binds to Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Catalyzes conversion to Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Cell_Membrane Essential component of Fungal_Cell_Death Fungal Cell Death/ Growth Inhibition Fungal_Cell_Membrane->Fungal_Cell_Death Leads to This compound This compound This compound->14-alpha-demethylase Inhibits

Caption: Mechanism of action of this compound.

General Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Fungus 1. Isolate and Culture Fungal Strain Prepare_Inoculum 2. Prepare Standardized Fungal Inoculum Isolate_Fungus->Prepare_Inoculum Inoculate_Plate 4. Inoculate Microplate with Fungus and this compound Prepare_Inoculum->Inoculate_Plate Prepare_Drug 3. Prepare this compound Stock and Dilutions Prepare_Drug->Inoculate_Plate Incubate 5. Incubate at Controlled Temperature Inoculate_Plate->Incubate Read_Results 6. Read Results (Visually or Spectrophotometrically) Incubate->Read_Results Determine_MIC 7. Determine MIC Read_Results->Determine_MIC

Caption: General workflow for antifungal susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound inhibits the fungal enzyme lanosterol 14-alpha-demethylase, which is essential for the synthesis of ergosterol.[13][14][15] Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts the membrane's integrity, leading to fungal cell death or inhibition of growth.[14][15][16]

Q2: Is this compound fungicidal or fungistatic? A2: this compound is primarily fungistatic, meaning it inhibits fungal growth.[14] However, at higher concentrations, it can be fungicidal, meaning it actively kills fungal cells.[14]

Q3: What are the main factors that can affect the outcome of my this compound bioassay? A3: Several factors can influence the results, including the solubility of this compound in your assay medium, the pH of the medium, the size of the fungal inoculum, and the specific strain of fungus being tested.[2][3][4][5]

Q4: How can I improve the solubility of this compound for my in vitro assays? A4: this compound has low aqueous solubility.[7][17][18] To improve this, you can use co-solvents such as DMSO for stock solutions.[1] Other methods described in the literature include the use of solid dispersions with polymers like PVP or PEG, or forming inclusion complexes with cyclodextrins.[6][7]

Q5: Can this compound be used in combination with other agents to increase its efficacy? A5: Yes, studies have shown that combining this compound with other substances can have a synergistic effect. For example, its efficacy against Candida albicans has been shown to increase when combined with tea tree oil or propolis tincture.[19] Combining antifungals can broaden their coverage and increase their fungicidal effect.[20]

Q6: Are there established clinical breakpoints for this compound susceptibility testing? A6: Currently, there are no universally established interpretive breakpoint criteria from major standards organizations like CLSI or EUCAST to classify a fungal isolate as susceptible or resistant to this compound.[10] However, some studies suggest potential breakpoints based on clinical outcomes. For instance, one study suggested that a this compound MIC of ≥0.5 μg/ml for C. albicans may indicate clinical resistance.[10]

Q7: What should I do if I suspect my fungal isolate is resistant to this compound? A7: If you observe high MIC values, it's important to first rule out any experimental errors by repeating the assay with proper controls. If resistance is confirmed, it could be due to various mechanisms, such as the increased expression of drug efflux pumps.[9] It's also important to check for cross-resistance to other azole antifungals.[10]

References

Technical Support Center: Mitigating Experimental Variability in Clotrimazole Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate experimental variability in studies involving Clotrimazole.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

This compound is a broad-spectrum antifungal agent belonging to the imidazole (B134444) class.[1] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, which is a key enzyme in the biosynthesis of ergosterol (B1671047).[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] By inhibiting ergosterol synthesis, this compound disrupts the integrity and function of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, fungal cell death.[2][3]

Experimental Design & Setup

Q2: I am observing inconsistent results in my in vitro antifungal susceptibility tests with this compound. What are the common factors that can cause this variability?

Several factors can contribute to variability in in vitro antifungal susceptibility testing with this compound:

  • Inoculum Size: The number of fungal cells used in the assay can significantly impact the minimal inhibitory concentration (MIC) values. A higher inoculum may lead to apparently higher resistance.[4]

  • Growth Phase and Morphology: The susceptibility of fungi, such as Candida albicans, to this compound can depend on their growth phase and morphology.[5][6] For instance, logarithmic phase cells and hyphae are generally more susceptible than stationary (post-exponential) phase cells.[5][6]

  • Culture Media Composition: The components of the culture medium, including the carbon source (e.g., glucose vs. lactate), can influence fungal physiology and drug sensitivity.[5][6]

  • pH of the Medium: The pH of the experimental environment can affect both the stability of this compound and the physiology of the fungus.[5][7]

  • Formulation and Solubility: this compound is poorly soluble in water.[8][9] The formulation used to dissolve this compound (e.g., use of solvents like DMSO, or inclusion in creams, gels, or microemulsions) can significantly affect its local concentration and availability to the fungal cells.[8][10][11]

  • Incubation Time: The duration of incubation can influence the observed antifungal effect.[3]

Q3: My this compound solution appears to precipitate out during my cell culture experiment. How can I improve its solubility and stability?

This compound is a lipophilic compound with very low aqueous solubility.[8][9][11] To improve its solubility and prevent precipitation:

  • Use of Co-solvents: Propylene (B89431) glycol has been shown to be a suitable solvent to increase the solubility of this compound.[12] The solubility increases with higher concentrations of propylene glycol.[12]

  • pH Control: this compound is more stable in a pH range of 1.2–7.5 but degrades in strongly acidic or basic conditions.[7][13] Maintaining the pH of your experimental system within this range is crucial.

  • Formulation Strategies: For in vitro studies, consider using formulations like microemulsions or including surfactants that can enhance the solubility and stability of this compound.[9][14][15]

  • Preparation of Stock Solutions: Prepare concentrated stock solutions in an appropriate organic solvent like methanol (B129727) or DMSO and then dilute to the final working concentration in the culture medium.[11][16] Ensure the final concentration of the organic solvent is low enough to not affect the cells.

Data Interpretation

Q4: I am observing a discrepancy between in vitro susceptibility results and the expected in vivo efficacy of this compound. What could be the reasons?

Discrepancies between in vitro and in vivo results are common in drug studies and can be attributed to several factors:

  • Bioavailability: Following topical or oral administration, the amount of this compound that reaches the site of infection can be limited due to poor absorption.

  • Drug Resistance Mechanisms: Fungi can develop resistance to this compound through various mechanisms that may not be fully captured in standard in vitro tests. These include overexpression of efflux pumps (e.g., Cdr1, Cdr2, Mdr1) that actively remove the drug from the cell, and mutations in the target enzyme (Erg11p).[17][18][19]

  • Host Factors: The host's immune status and the specific microenvironment of the infection site can significantly influence the therapeutic outcome.

  • Biofilm Formation: Fungi growing in biofilms are phenotypically different from their planktonic (free-floating) counterparts and are often more resistant to antifungal agents.[20] Standard susceptibility tests using planktonic cells may not accurately predict the efficacy against biofilms.[20]

Q5: How can I investigate if my fungal isolates have developed resistance to this compound?

To investigate this compound resistance, you can:

  • Determine the Minimum Inhibitory Concentration (MIC): Perform standardized antifungal susceptibility testing (e.g., using CLSI or EUCAST guidelines) to determine the MIC of this compound for your isolates.[21][22] An increase in MIC over time or compared to reference strains may indicate resistance.

  • Gene Expression Analysis: Use techniques like quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes known to be involved in azole resistance, such as those encoding efflux pumps (CDR1, CDR2, MDR1) and the target enzyme (ERG11).[17][18]

  • Sequence Analysis: Sequence the ERG11 gene to identify point mutations that may alter the drug-binding site and confer resistance.[17]

  • Cross-Resistance Testing: Determine the susceptibility of your isolates to other azole antifungals (e.g., fluconazole, itraconazole). Cross-resistance is a common phenomenon.[23]

Troubleshooting Guides

Issue 1: High Variability in MIC Values
Symptom Possible Cause Troubleshooting Step
Inconsistent MIC values across replicate experiments.Inconsistent inoculum size.Standardize the inoculum preparation using a spectrophotometer or cell counting to ensure a consistent starting cell density.[21]
Fungal cells are in different growth phases.Always use cells from the same growth phase (preferably logarithmic phase) for your experiments.[5][6]
Precipitation of this compound in the culture medium.Prepare a fresh, concentrated stock solution of this compound in a suitable solvent (e.g., methanol) and ensure proper mixing when diluting into the final medium.[16] Visually inspect for any precipitation.
Inconsistent incubation conditions.Ensure consistent temperature and CO2 levels in the incubator. Avoid frequent opening of the incubator door.[24]
Issue 2: Poor or No Antifungal Activity Observed
Symptom Possible Cause Troubleshooting Step
This compound does not inhibit fungal growth at expected concentrations.Drug degradation.Check the expiration date of your this compound stock. Prepare fresh solutions. This compound is stable in a pH range of 1.2-7.5; ensure your medium's pH is within this range.[7]
Development of drug resistance in the fungal strain.Perform MIC testing to confirm resistance. Analyze the expression of resistance-related genes or sequence the target enzyme.[17][18]
Inappropriate formulation for the experimental setup.Ensure this compound is properly solubilized. For topical application models, the vehicle (cream, gel) can significantly impact drug delivery.[10][11]
High cell density in the assay.Reduce the inoculum size as a high density of cells can overwhelm the drug's effect.[4]
Issue 3: Cytotoxicity in Host Cell Models
Symptom Possible Cause Troubleshooting Step
This compound is showing toxicity to mammalian cells in a co-culture model.High concentration of the solvent used for the stock solution.Ensure the final concentration of the solvent (e.g., DMSO, methanol) in the culture medium is below the toxic level for your cell line. Run a solvent-only control.
Off-target effects of this compound.This compound can inhibit human cytochrome P450 enzymes.[25][26][27] Consider the potential impact on host cell metabolism. Titrate the this compound concentration to find a window that is effective against the fungus but minimally toxic to the host cells.

Quantitative Data Summary

Table 1: Solubility of this compound in Different Solvents
SolventSolubility (mg/mL)Reference
Water0.00049[8][9]
Oleic Acid180.7 ± 0.04[8][9]
Isopropyl Myristate14.9 ± 0.02[9]
Propylene GlycolSolubility increases with temperature and concentration of propylene glycol.[12][12]
Table 2: In Vitro Activity of this compound Against Various Fungi
Fungal SpeciesMIC Range (µg/mL)Reference
Blastomyces dermatitidis0.20 - 3.13[4]
Histoplasma capsulatum0.20 - 3.13[4]
Sporothrix schenckii0.20 - 3.13[4]
Cryptococcus neoformans0.20 - 3.13[4]
Coccidioides immitis0.20 - 3.13[4]
Candida albicansMIC for 90% of strains was 0.5 µg/mL in one study of HIV-infected children.[23][23]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts

This protocol is adapted from the CLSI M27-A guidelines.

1. Preparation of Inoculum: a. Subculture the yeast isolate on a suitable agar (B569324) plate and incubate for 24-48 hours at 35°C. b. Select 3-4 well-isolated colonies and suspend them in sterile 0.85% saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD at 530 nm of 0.08-0.10). d. Dilute the adjusted inoculum in the test medium (e.g., RPMI-1640) to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[20]

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in methanol or DMSO. b. Perform serial twofold dilutions of the this compound stock solution in the test medium in a 96-well microtiter plate to achieve the desired final concentration range.

3. Inoculation and Incubation: a. Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. b. Include a drug-free well as a positive growth control and an uninoculated well as a negative control. c. Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the drug-free growth control. The endpoint can be read visually or with a spectrophotometer.

Protocol 2: Quantification of this compound by HPLC

This is a general protocol; specific parameters may need optimization.

1. Preparation of Standard Solutions: a. Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 500 µg/mL). b. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[16]

2. Sample Preparation: a. For liquid samples (e.g., plasma, culture supernatant), perform a liquid-liquid extraction. For example, add acetonitrile (B52724) to the sample, vortex, centrifuge, and collect the supernatant.[28] b. Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase. c. Filter the reconstituted sample through a 0.45 µm filter before injection.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column.[16]
  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate (B84403) buffer). An example is acetonitrile and 0.05 M phosphate-buffered saline (pH 8.0) in a 60:40 v/v ratio.[16]
  • Flow Rate: 1.0 - 1.5 mL/min.[16]
  • Detection: UV detector at an appropriate wavelength (e.g., 190 nm or 254 nm).[16]
  • Injection Volume: 20 µL.[16]

4. Data Analysis: a. Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations. b. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

Clotrimazole_Mechanism_of_Action This compound This compound Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (Erg11p) This compound->Lanosterol_Demethylase Inhibits Disrupted_Membrane Disrupted Membrane Integrity (Increased Permeability) This compound->Disrupted_Membrane Leads to Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Check Reagents & Solutions (e.g., this compound solubility, medium pH) Start->Check_Reagents Check_Protocol Review Experimental Protocol (e.g., inoculum size, incubation time) Start->Check_Protocol Check_Culture Assess Fungal Culture (e.g., growth phase, morphology, resistance) Start->Check_Culture Precipitation Precipitation Observed? Check_Reagents->Precipitation Inoculum_Standardized Inoculum Standardized? Check_Protocol->Inoculum_Standardized Resistance_Suspected Resistance Suspected? Check_Culture->Resistance_Suspected Precipitation->Check_Protocol No Optimize_Solubility Optimize Solubility (e.g., co-solvents, formulation) Precipitation->Optimize_Solubility Yes Inoculum_Standardized->Check_Culture Yes Standardize_Inoculum Standardize Inoculum (e.g., McFarland standard) Inoculum_Standardized->Standardize_Inoculum No Perform_MIC Perform MIC Testing & Gene Expression Analysis Resistance_Suspected->Perform_MIC Yes Inconsistent_Results Results Still Inconsistent Resistance_Suspected->Inconsistent_Results No Consistent_Results Consistent Results Achieved Optimize_Solubility->Consistent_Results Standardize_Inoculum->Consistent_Results Perform_MIC->Consistent_Results

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Clotrimazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Clotrimazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the in vivo bioavailability of this compound?

This compound, an imidazole (B134444) derivative with broad-spectrum antifungal activity, faces significant bioavailability challenges primarily due to its poor aqueous solubility (0.49 mg/L) and lipophilic nature (logP 4.1).[1][2] Following oral administration, it exhibits variable absorption.[3] For topical and vaginal applications, its low solubility limits its penetration and local availability.[4][5][6][7][8]

Q2: What are the main strategies to enhance the bioavailability of this compound?

Several formulation strategies have been successfully employed to overcome the low bioavailability of this compound. These can be broadly categorized as:

  • Inclusion Complexation: Utilizing cyclodextrins to form inclusion complexes that enhance aqueous solubility and dissolution rate.[3][9][10][11]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix to improve its wettability and dissolution.[1][2][12][13]

  • Nanoformulations: Reducing the particle size to the nanometer range to increase surface area and dissolution velocity. This includes:

    • Solid Lipid Nanoparticles (SLNs)[14][15]

    • Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)[16][17][18][19][20][21]

    • Vesicular Systems (e.g., Ufosomes)[4][6][7][8]

    • Chitosan (B1678972) Nanoparticles[22]

  • Mucoadhesive Formulations: Incorporating mucoadhesive polymers to prolong the residence time of the formulation at the site of application, thereby increasing drug absorption.[23][24][25]

Q3: How does forming an inclusion complex with β-cyclodextrin improve the oral bioavailability of this compound?

The formation of an inclusion complex with β-cyclodextrin significantly enhances the oral bioavailability of this compound by increasing its aqueous solubility and dissolution rate.[11] Studies in rats have shown that the inclusion complex leads to significantly higher initial plasma concentrations, maximum plasma concentration (Cmax), and area under the curve (AUC) compared to this compound alone.[3][9][11] For instance, one study reported that the AUC of this compound from an inclusion compound was approximately 3-fold higher than that from this compound alone.[3]

Troubleshooting Guides

Issue 1: Low Entrapment Efficiency in Solid Lipid Nanoparticles (SLNs)

Problem: You are preparing this compound-loaded SLNs using a hot homogenization technique but are consistently observing low entrapment efficiency.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Drug partitioning into the external aqueous phase Optimize the lipid matrix. Select a lipid in which this compound has high solubility. Consider using a mixture of solid and liquid lipids (NLCs) to create a less perfect crystal lattice, which can accommodate more drug.[26]
Drug expulsion during lipid crystallization Employ a rapid cooling process (e.g., cold homogenization or high-pressure homogenization) to quickly solidify the lipid nanoparticles. This can trap the drug before it has a chance to be expelled.
Insufficient surfactant concentration Increase the concentration of the surfactant to ensure adequate stabilization of the newly formed nanoparticles and prevent drug leakage.
Inappropriate homogenization parameters Optimize the homogenization speed and time. Insufficient energy input may lead to larger particles with lower drug loading.
Issue 2: Phase Separation or Cracking of Nanoemulsion during Storage

Problem: Your this compound nanoemulsion appears stable initially but shows signs of phase separation or cracking after a few days of storage.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Ostwald Ripening Select an oil phase in which this compound is highly soluble to minimize the concentration gradient between droplets. Use a combination of surfactants to create a more robust interfacial film.
Coalescence Increase the concentration of the emulsifier or use a combination of a primary surfactant and a co-surfactant to enhance the stability of the interfacial film.
Incorrect Surfactant-to-Oil Ratio Optimize the surfactant-to-oil ratio by constructing a pseudo-ternary phase diagram to identify the stable nanoemulsion region for your specific components.[16]
Temperature Fluctuations Store the nanoemulsion at a constant, controlled temperature. Avoid freeze-thaw cycles.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)

FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
This compound Powder0.25 ± 0.044.01.8 ± 0.3[11]
This compound-β-cyclodextrin Inclusion Complex0.85 ± 0.121.55.2 ± 0.7[11]

Table 2: Solubility Enhancement of this compound by Different Carriers

CarrierDrug:Carrier RatioSolubility (mg/L)Fold IncreaseReference
None-0.49-[1][2]
β-Cyclodextrin1:1 (molar)--[1]
PEG 40001:10 (w/w)--[1]
PVP k-171:10 (w/w)--[1]
PVP k-251:10 (w/w)--[1]
PVP k-301:10 (w/w)--[1]

Note: Specific solubility values were not provided in a consistent format across all cited sources for a direct comparison in this table.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersions by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) k-17

  • Ethanol (B145695)

  • Rotary evaporator

  • Vacuum desiccator

  • Sieve (250-μm)

Procedure:

  • Accurately weigh this compound and PVP k-17 in the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).[1]

  • Dissolve both the drug and the polymer in a sufficient volume of ethanol in a round-bottom flask.[1]

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under vacuum at 65°C and 80 rpm until a dry mass is formed.[1]

  • Transfer the dried mass to a vacuum desiccator and store until a constant weight is achieved.[1]

  • Pulverize the dried mass and pass it through a 250-μm sieve to obtain a uniform powder.[1]

Protocol 2: Preparation of this compound-Loaded Ufosomes by Thin Film Hydration Method

Objective: To encapsulate this compound into ufosomes for enhanced topical delivery.

Materials:

Procedure:

  • Accurately weigh this compound, cholesterol, and sodium oleate in the desired ratio (e.g., 1:2:2 w/w).[4][6]

  • Dissolve the weighed components in a mixture of chloroform and methanol in a round-bottom flask.[4]

  • Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask for 2 hours.[4]

  • Sonicate the resulting vesicular dispersion for 5 minutes in a bath sonicator to obtain ufosomes with a uniform size.[4]

Visualizations

Experimental_Workflow_Solid_Dispersion A Weigh this compound and PVP B Dissolve in Ethanol A->B C Solvent Evaporation (Rotary Evaporator) B->C D Drying in Vacuum Desiccator C->D E Pulverization and Sieving D->E F Characterization (Dissolution, DSC, XRD) E->F

Caption: Workflow for the preparation of this compound solid dispersions.

Bioavailability_Enhancement_Strategies cluster_strategies Enhancement Strategies cluster_nano Nanoformulation Types This compound This compound (Poor Solubility) InclusionComplex Inclusion Complexation (e.g., β-Cyclodextrin) This compound->InclusionComplex SolidDispersion Solid Dispersions (e.g., PVP, PEG) This compound->SolidDispersion Nanoformulation Nanoformulations This compound->Nanoformulation Mucoadhesion Mucoadhesive Formulations This compound->Mucoadhesion ImprovedBioavailability Enhanced In Vivo Bioavailability InclusionComplex->ImprovedBioavailability SolidDispersion->ImprovedBioavailability SLN SLNs Nanoformulation->SLN Nanoemulsion Nanoemulsions/SNEDDS Nanoformulation->Nanoemulsion Vesicles Vesicular Systems (Ufosomes) Nanoformulation->Vesicles Nanoformulation->ImprovedBioavailability Mucoadhesion->ImprovedBioavailability

Caption: Strategies to enhance the in vivo bioavailability of this compound.

References

Technical Support Center: Resolving Clotrimazole Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with clotrimazole precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for preparing this compound stock solutions?

A1: this compound is a lipophilic compound with poor aqueous solubility.[1] Common organic solvents for preparing stock solutions include dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[2][3] Due to its low solubility in water, dissolving this compound directly in aqueous buffers is not recommended.[2][4]

Q2: Why does my this compound stock solution precipitate when diluted in aqueous media?

A2: This phenomenon, known as solvent-shifting precipitation, is common for hydrophobic compounds like this compound. When a concentrated stock solution in an organic solvent is added to an aqueous buffer or cell culture medium, the solvent environment changes rapidly. This shift in polarity reduces the solubility of this compound, causing it to precipitate out of the solution.

Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5%. It is crucial to always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any potential effects of the solvent on the cells.

Q4: How does pH affect the solubility of this compound?

A4: this compound's solubility is pH-dependent. As an imidazole (B134444) derivative, its solubility tends to increase in more acidic conditions due to the protonation of the imidazole ring.[5][6]

Q5: Can I store this compound stock solutions at room temperature?

A5: It is not recommended to store this compound stock solutions at room temperature for extended periods. For long-term storage, stock solutions should be aliquoted into single-use vials and stored at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.[7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference
Dimethyl Sulfoxide (DMSO)~3Room Temperature[2]
Dimethyl Sulfoxide (DMSO)33.33Not Specified[7]
Dimethylformamide (DMF)~20Room Temperature[2]
Ethanol~10Room Temperature[2]
Chloroform50Not Specified[3]
Water< 0.1Not Specified[7]
PBS (pH 7.2) with 20% DMF~0.2Room Temperature[2]

Table 2: Temperature-Dependent Solubility of this compound in N-Methyl-2-Pyrrolidone (NMP) and Water Mixtures

NMP Mass FractionSolubility (mol fraction x 10³) at 293.2 KSolubility (mol fraction x 10³) at 313.2 K
0.00.00002420.000142
0.20.0280.091
0.40.451.15
0.62.505.38
0.811.221.1
1.041.578.9
Data adapted from a study on this compound solubility in NMP/water mixtures.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (FW: 344.84 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance and weigh paper

  • Pipettes

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.

  • Weigh this compound: Accurately weigh out 3.45 mg of this compound powder.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Visually inspect the solution against a dark background to ensure no particulates are present.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium for Cell Culture

Objective: To minimize precipitation when introducing the this compound stock solution into an aqueous cell culture medium.

Procedure:

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • In a sterile tube, add a small volume of the pre-warmed medium.

    • Add the required volume of the 10 mM this compound DMSO stock to this small volume of medium.

    • Gently mix by flicking the tube or brief vortexing.

  • Final Dilution:

    • While gently swirling or vortexing the main volume of pre-warmed cell culture medium, add the intermediate dilution (or the stock solution directly if not using an intermediate step) dropwise.

    • This gradual addition helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.

  • Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation or cloudiness. If observed, consider optimizing the protocol by lowering the final concentration of this compound or using a co-solvent.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound via inhibition of ergosterol (B1671047) synthesis.

Experimental Workflow

Troubleshooting_Precipitation_Workflow start Precipitation Observed in Aqueous Solution check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_dilution_technique Was the dilution performed correctly? check_concentration->check_dilution_technique No lower_concentration->check_dilution_technique resolved Precipitation Resolved lower_concentration->resolved improve_dilution Add stock solution dropwise to pre-warmed, stirring medium check_dilution_technique->improve_dilution No check_solvent_concentration Is the final solvent concentration optimal? check_dilution_technique->check_solvent_concentration Yes improve_dilution->check_solvent_concentration improve_dilution->resolved adjust_solvent Ensure final DMSO is <0.5%. Consider a co-solvent if precipitation persists. check_solvent_concentration->adjust_solvent No check_ph Is the pH of the aqueous medium optimal? check_solvent_concentration->check_ph Yes adjust_solvent->check_ph adjust_solvent->resolved adjust_ph Consider using a slightly more acidic buffer if compatible with the experiment check_ph->adjust_ph No check_ph->resolved Yes adjust_ph->resolved

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

References

Technical Support Center: Optimizing Long-Term Clotrimazole Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Clotrimazole in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound in cancer cell lines?

While traditionally known as an antifungal agent that inhibits ergosterol (B1671047) synthesis, this compound's anticancer properties stem from different mechanisms.[1][2] In cancer cells, it primarily works by inhibiting mitochondrial-bound glycolytic enzymes and calmodulin, which effectively starves the cancer cells of energy.[2] Additionally, it interferes with calcium (Ca2+) metabolism and can block Ca2+-activated potassium (IK) channels, leading to reduced cancer cell proliferation.[2] Studies have shown that this compound can induce a G1 phase cell cycle arrest and promote apoptosis.[2]

2. What is the solubility and stability of this compound in cell culture media?

This compound is a lipophilic molecule with low solubility in water (0.49 mg/L). It is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF). For cell culture applications, it is recommended to prepare a stock solution in DMSO. When diluting the DMSO stock into aqueous culture media, it is crucial to minimize the final DMSO concentration, ideally keeping it below 0.5%, to avoid solvent-induced cytotoxicity and drug precipitation. Aqueous solutions of this compound are not recommended for storage for more than a day. The stability of this compound is pH-dependent, and it is reported to be stable in a pH range of 1.2–7.5 but may degrade in strongly acidic or basic conditions.

3. What are the typical effective concentrations of this compound in vitro?

The effective concentration of this compound is highly dependent on the cell line and the duration of treatment. It is crucial to perform a dose-response study for each specific cell line. For instance, in breast cancer cell lines, concentrations between 25 µM and 100 µM have been shown to inhibit cell proliferation.[2] The IC50 value for A375 human melanoma cells has been reported to be approximately 10 μM after 48 hours of treatment.[3] For long-term studies, it is advisable to use sub-lethal concentrations to study chronic effects without causing acute, widespread cell death.

4. How should I design a long-term this compound treatment experiment?

Long-term in vitro drug treatment studies require careful planning. A general approach involves continuous exposure of cells to a specific concentration of the drug over multiple passages. This often entails replacing the medium with fresh drug-containing medium every 2-3 days. It is essential to have a parallel control group of cells treated with the vehicle (e.g., DMSO) at the same concentration as the this compound-treated group. Key considerations include the stability of this compound in the culture medium over time and the potential for cells to develop resistance.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in culture medium. This compound has poor aqueous solubility. The concentration may be too high, or the final DMSO concentration after dilution may be insufficient to maintain solubility.- Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. - Ensure the final DMSO concentration in the culture medium is as low as possible (ideally <0.5%) but sufficient to maintain solubility.[1] - Visually inspect the medium for any signs of precipitation after adding this compound and before applying it to the cells.[1] - Consider using a co-solvent system if precipitation persists.[1]
High levels of cell death in early stages of long-term treatment. The chosen concentration of this compound may be too high for the specific cell line, leading to acute cytotoxicity rather than allowing for the study of long-term effects.- Perform a preliminary dose-response experiment (e.g., MTT or CCK-8 assay) to determine the IC50 value. - For long-term studies, select a concentration below the IC50 value that induces the desired biological effect without causing excessive cell death.
Loss of this compound efficacy over time. - Drug Degradation: this compound may not be stable in the culture medium at 37°C for extended periods.[4] - Cellular Resistance: Cells may develop resistance to this compound over prolonged exposure.[5]- For Drug Degradation: Increase the frequency of media changes with freshly prepared this compound-containing medium (e.g., every 24-48 hours). - For Cellular Resistance: Monitor for changes in cell morphology, proliferation rate, and expression of drug resistance markers. Consider increasing the drug concentration in a stepwise manner to model acquired resistance.
Inconsistent or non-reproducible results. This can be a sign of solubility problems where the actual concentration of dissolved this compound is variable.[1] It can also be due to inconsistencies in cell seeding density or passage number.- Always visually confirm the absence of precipitation in your drug-containing media.[1] - Standardize your cell culture procedures, including using cells within a consistent range of passage numbers and ensuring accurate cell counts for seeding.
Changes in cell morphology unrelated to apoptosis. Long-term exposure to a chemical agent can induce cellular stress, leading to changes in cell shape and attachment.- Document any morphological changes with regular microscopy. - Assess markers of cellular stress (e.g., heat shock proteins) to determine if the observed changes are part of a stress response.

Quantitative Data Summary

Table 1: Inhibitory Concentrations of this compound on Cancer Cell Lines

Cell LineAssayParameterConcentrationDurationReference
MCF10A (non-tumorigenic breast)BrdU IncorporationProliferation Inhibition (98%)25 µM24 hours[2]
MCF-7 (breast cancer)Glucose UptakeKi77.1 µMNot specified[2]
MDA-MB-231 (breast cancer)Glucose UptakeKi37.8 µMNot specified[2]
A375 (melanoma)Cell ViabilityIC50~10 µM48 hours[3]
MM.1S, NCI-H929, KMS-11, U266 (multiple myeloma)CCK-8Proliferation Inhibition10-100 µM24-48 hours[6]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the effect of long-term this compound treatment on cell viability.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Long-Term Treatment:

    • Prepare fresh culture medium containing the desired concentrations of this compound and a vehicle control medium.

    • Replace the medium in the wells with the treatment or control media.

    • Continue the incubation for the desired long-term duration (e.g., 7, 14, or 21 days).

    • Replace the medium with fresh treatment or control media every 2-3 days.

    • For viability assessment at intermediate time points, have separate plates for each time point.

  • MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells after long-term this compound treatment.

Materials:

  • Cells treated with this compound and vehicle control

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: After the long-term treatment period, harvest the cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Clotrimazole_Experimental_Workflow cluster_setup Experiment Setup cluster_long_term Long-Term Culture cluster_analysis Endpoint Analysis start Seed Cells treatment Add this compound (or Vehicle) start->treatment incubation Incubate (2-3 days) treatment->incubation media_change Change Medium with Fresh Drug incubation->media_change Repeat for desired duration media_change->incubation viability Cell Viability Assay (e.g., MTT) media_change->viability apoptosis Apoptosis Assay (e.g., Annexin V) media_change->apoptosis cell_cycle Cell Cycle Analysis media_change->cell_cycle

Caption: Experimental workflow for long-term this compound treatment and analysis.

Clotrimazole_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound IK_channel IK Channel This compound->IK_channel Inhibits Calmodulin Calmodulin This compound->Calmodulin Inhibits PI3K PI3K This compound->PI3K Inhibits ERK ERK This compound->ERK Inhibits Phosphorylation Glycolysis Glycolytic Enzymes This compound->Glycolysis Inhibits Proliferation Cell Proliferation IK_channel->Proliferation Reduces Calmodulin->Proliferation Reduces Akt Akt PI3K->Akt Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibits Akt->Apoptosis Inhibits Akt->Proliferation Promotes p65 p65 ERK->p65 Activates p65->Proliferation Promotes Glycolysis->Proliferation Reduces

Caption: Simplified signaling pathways affected by this compound in cancer cells.

Troubleshooting_Logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered precipitation Drug Precipitation start->precipitation high_death High Initial Cell Death start->high_death loss_effect Loss of Efficacy start->loss_effect check_dmso Optimize DMSO % precipitation->check_dmso lower_conc Lower Drug Concentration high_death->lower_conc fresh_media Increase Media Change Frequency loss_effect->fresh_media check_resistance Assess for Resistance loss_effect->check_resistance

Caption: A logical flowchart for troubleshooting common issues in this compound treatment.

References

Identifying and controlling for Clotrimazole's non-specific binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and control for Clotrimazole's non-specific binding in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a broad-spectrum antifungal agent.[1][2][3] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2]

Q2: What are the known off-target effects of this compound?

This compound is known to interact with several host-cell targets, which can lead to non-specific effects in experiments. These include:

  • Inhibition of mammalian CYP enzymes: this compound can also inhibit human cytochrome P450 enzymes, including the human homolog of its fungal target, CYP51.[4]

  • Disruption of Calcium Homeostasis: It inhibits the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to the depletion of intracellular calcium stores.[5][6][7]

  • Inhibition of Glycolysis: this compound can inhibit key glycolytic enzymes such as hexokinase and phosphofructokinase, leading to a reduction in cellular ATP levels.[8][9][10][11]

  • Calmodulin Antagonism: It has been shown to act as a calmodulin antagonist.[8]

Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?

Distinguishing between on-target and off-target effects is crucial for the correct interpretation of experimental results. Key strategies include:

  • Dose-response analysis: Correlate the effective concentration in your assay with the known Ki or IC50 values for both on- and off-targets.

  • Use of control compounds: Employ a structurally similar but inactive analog of this compound as a negative control. An ideal control would not inhibit the intended fungal target but would retain the chemical properties that might lead to non-specific binding.

  • Target knockdown/knockout experiments: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the putative off-target protein and observe if the effect of this compound is diminished.

  • Washout experiments: For cellular assays, performing a washout step after treatment can help differentiate between reversible non-specific binding and more stable target engagement.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating non-specific binding of this compound in your experiments.

Problem: Unexpected or inconsistent experimental results with this compound.

Is the observed effect occurring at a concentration consistent with known off-target activities?

Refer to the following table for a comparison of reported binding affinities and inhibitory concentrations of this compound for its primary target and known off-targets.

TargetOrganism/SystemAffinity (Kd/Ki) / IC50Reference
On-Target
Lanosterol 14α-demethylase (CYP51)Candida albicans10 - 56 nM (Kd)[4]
Lanosterol 14α-demethylase (CYP51)Saprolegnia parasitica~1 µM (IC50)[12]
Off-Targets
Lanosterol 14α-demethylase (CYP51)Homo sapiens42 - 131 nM (Kd)[4]
SERCA PumpRabbit Skeletal Muscle35 µM (Ki)[5]
Glucose Uptake InhibitionHuman Breast Cancer Cells (MDA-MB-231)37.8 ± 4.2 µM (Ki)[13]
Glucose Uptake InhibitionHuman Breast Cancer Cells (MCF-7)77.1 ± 7.8 µM (Ki)[13]
Glucose Uptake InhibitionHuman Breast Non-tumorigenic Cells (MCF10A)114.3 ± 11.7 µM (Ki)[13]

Workflow for Investigating Non-Specific Binding

G start Unexpected Experimental Results with this compound dose_response Perform Dose-Response Experiment start->dose_response compare_ki Compare EC50 to Known On- and Off-Target Ki/IC50 Values dose_response->compare_ki on_target Observed effect is likely on-target. compare_ki->on_target EC50 aligns with on-target Ki off_target Observed effect may be due to non-specific binding. compare_ki->off_target EC50 aligns with off-target Ki or is in a high concentration range interpret Interpret Results and Refine Experiment on_target->interpret control_exp Conduct Control Experiments off_target->control_exp washout Washout Experiment control_exp->washout inactive_analog Inactive Analog Control control_exp->inactive_analog cetsa Cellular Thermal Shift Assay (CETSA) control_exp->cetsa biophysical Biophysical Assays (ITC, SPR) control_exp->biophysical washout->interpret inactive_analog->interpret cetsa->interpret biophysical->interpret G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis a Treat cells with This compound or Vehicle b Heat cells across a temperature gradient a->b c Lyse cells and separate soluble proteins b->c d Detect target protein (e.g., Western Blot) c->d e Analyze thermal shift d->e G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase Glycolysis Further Glycolytic Steps F16BP->Glycolysis ATP_out ATP Glycolysis->ATP_out This compound This compound Hexokinase Hexokinase This compound->Hexokinase Phosphofructokinase Phosphofructokinase This compound->Phosphofructokinase G ER Endoplasmic Reticulum (High [Ca2+]) SERCA SERCA Pump Cytosol Cytosol (Low [Ca2+]) Cytosol->ER Ca2+ uptake Downstream Downstream Ca2+ Signaling Cytosol->Downstream This compound This compound This compound->SERCA

References

Technical Support Center: Troubleshooting Clotrimazole Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clotrimazole cytotoxicity assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure reliable and consistent results in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent IC50 values for this compound across different experiments?

A1: Inconsistent IC50 values for this compound can arise from several factors:

  • Cell Line Variability: this compound's cytotoxic effects are highly dependent on the cell line being used. Different cell types exhibit varying sensitivity to the drug due to differences in their metabolic profiles and expression of target proteins.[1][2][3] For instance, the inhibitory effects of this compound are more pronounced in breast cancer cells with a more aggressive phenotype.[1][2]

  • Drug Solubility and Stability: this compound is poorly soluble in aqueous solutions. Improper dissolution or precipitation of the compound during the experiment can lead to variability in the effective concentration. Ensure the stock solution is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration of the solvent in the culture medium is consistent and non-toxic to the cells.

  • Assay Protocol Variations: Minor variations in experimental protocols, such as incubation times, cell seeding density, and passage number, can significantly impact results.[4] Standardize your protocol and ensure consistency across all experiments.

  • Metabolism of this compound: this compound is metabolized by cytochrome P450 enzymes.[5] Differences in the metabolic activity of your cell line can alter the effective concentration of this compound over time.

Q2: My cell viability readings (e.g., OD values in an MTT assay) are increasing at higher concentrations of this compound. What could be the cause?

A2: This is a known phenomenon in MTT and related tetrazolium-based assays and can be caused by:

  • Compound Interference: this compound might directly interact with the MTT reagent, causing its chemical reduction to formazan (B1609692), independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable.[6] To check for this, include a control well with the highest concentration of this compound and MTT reagent in cell-free media.

  • Induction of Cellular Metabolism: At certain concentrations, some compounds can induce a stress response in cells that temporarily increases their metabolic rate, leading to higher formazan production and an apparent increase in viability.[6] It is crucial to examine cell morphology under a microscope to confirm cell death at higher concentrations.

Q3: The formazan crystals in my MTT assay are not dissolving completely. How can I fix this?

A3: Incomplete solubilization of formazan crystals is a common issue that leads to inaccurate absorbance readings.

  • Choice of Solubilizing Agent: While DMSO is commonly used, it may not always be sufficient. Consider using an acidified isopropanol (B130326) solution or a solution containing sodium dodecyl sulfate (B86663) (SDS) for more effective solubilization.[7]

  • Proper Mixing: Ensure thorough mixing after adding the solubilizing agent. Pipetting up and down or using a plate shaker can help.

  • Incubation Time: Allow sufficient time for the formazan to dissolve completely. This may require overnight incubation depending on the solubilizing agent used.[7]

Q4: I am observing high variability between replicate wells. What are the likely causes?

A4: High replicate variability can be attributed to several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Pipetting Errors: Inaccurate pipetting can lead to variations in the volume of cell suspension, drug solution, or assay reagents. Calibrate your pipettes regularly and use proper pipetting techniques.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent IC50 Values Cell line variability, inconsistent passage number, poor drug solubility, variations in incubation time.Use a consistent cell passage number. Ensure complete dissolution of this compound in a suitable solvent (e.g., DMSO) and maintain a low, consistent final solvent concentration. Standardize all incubation times.
Increased Viability at High Concentrations Direct reduction of MTT reagent by this compound, induction of cellular stress and metabolism.Run a cell-free control with this compound and MTT to check for chemical interference. Visually inspect cells for signs of cytotoxicity. Consider using an alternative cytotoxicity assay (e.g., Trypan Blue exclusion, LDH release).
Incomplete Formazan Solubilization Ineffective solubilizing agent, insufficient mixing.Use a stronger solubilizing agent like acidified isopropanol or SDS. Ensure thorough mixing and allow adequate time for complete dissolution.[7]
High Background Absorbance Contamination of reagents or media, interference from phenol (B47542) red in the media.Use fresh, sterile reagents. Consider using a phenol red-free medium for the assay incubation steps.
High Variability Between Replicates Uneven cell seeding, edge effects, pipetting errors.Ensure a homogenous cell suspension. Avoid using the outer wells of the plate. Calibrate pipettes and use consistent pipetting techniques.

Quantitative Data Summary

The cytotoxic and inhibitory effects of this compound can vary significantly depending on the cell line and the specific biological process being assayed. The following table summarizes some reported values.

Cell Line / TargetAssay TypeParameterValueReference
Multiple Myeloma (NCI-H929)Cell ViabilityIC50 (24h)35.04 ± 1.63 µM[3]
Multiple Myeloma (MM.1S)Cell ViabilityIC50 (24h)40.05 ± 1.23 µM[3]
Multiple Myeloma (KMS-11)Cell ViabilityIC50 (24h)38.76 ± 1.3 µM[3]
Multiple Myeloma (U266)Cell ViabilityIC50 (24h)35.79 ± 1.91 µM[3]
Human Breast Cancer (MCF-7)Glucose UptakeKi77.1 ± 7.8 µM[1]
Human Breast Cancer (MDA-MB-231)Glucose UptakeKi37.8 ± 4.2 µM[1]
Non-tumorigenic Breast (MCF10A)Glucose UptakeKi114.3 ± 11.7 µM[1]
Human Carboxylesterase 2 (hCE2)Enzyme InhibitionKi0.483 µM (FD substrate)[8]
Connexin 50 (Cx50)Channel InhibitionIC50~5 µM[9]

Experimental Protocols

Standard MTT Assay Protocol for this compound Cytotoxicity

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Prepare a single-cell suspension in a complete culture medium.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% and is consistent across all wells.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 N HCl) to each well.

    • Mix thoroughly by gentle pipetting or by using a plate shaker to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Troubleshooting_Workflow start Inconsistent Results in this compound Assay q1 High variability between replicates? start->q1 a1_1 Check cell seeding uniformity q1->a1_1 Yes q2 Increased viability at high concentrations? q1->q2 No a1_2 Mitigate edge effects a1_1->a1_2 a1_3 Verify pipette accuracy a1_2->a1_3 a1_3->q2 a2_1 Run cell-free control for compound interference q2->a2_1 Yes q3 Inconsistent IC50 values? q2->q3 No a2_2 Visually inspect cell morphology a2_1->a2_2 a2_3 Consider alternative assay a2_2->a2_3 a2_3->q3 a3_1 Standardize cell line and passage number q3->a3_1 Yes end Consistent and Reliable Results q3->end No a3_2 Ensure complete drug solubilization a3_1->a3_2 a3_3 Maintain consistent protocol parameters a3_2->a3_3 a3_3->end

Caption: A troubleshooting workflow for inconsistent results in this compound cytotoxicity assays.

Clotrimazole_Signaling_Pathway This compound This compound glycolysis Glycolysis Inhibition This compound->glycolysis mitochondria Mitochondrial Dysfunction This compound->mitochondria cyp450 Cytochrome P450 Inhibition This compound->cyp450 ion_channels Ca++/K+ Channel Modulation This compound->ion_channels atp Decreased ATP Production glycolysis->atp mmp Decreased Mitochondrial Membrane Potential mitochondria->mmp proliferation Decreased Cell Proliferation ion_channels->proliferation atp->proliferation caspase Caspase Activation mmp->caspase apoptosis Apoptosis caspase->apoptosis apoptosis->proliferation

Caption: A simplified diagram of signaling pathways affected by this compound leading to cytotoxicity.

References

Technical Support Center: Enhancing the Antifungal Activity of Clotrimazole with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the synergistic effects of adjuvants with Clotrimazole. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in overcoming antifungal resistance and enhancing therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a broad-spectrum imidazole (B134444) antifungal agent.[1] Its primary mechanism of action is the inhibition of the enzyme lanosterol (B1674476) 14-α-demethylase, which is a key enzyme in the biosynthesis of ergosterol (B1671047).[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1] By disrupting ergosterol synthesis, this compound increases the permeability and fluidity of the fungal cell membrane, leading to the leakage of intracellular contents and ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect at higher concentrations).[1][3][4]

Q2: Why should I consider using adjuvants with this compound?

A2: The use of adjuvants with this compound can offer several advantages. Fungal resistance to this compound is a growing concern, and combination therapy can help overcome these resistance mechanisms.[5] Adjuvants can act synergistically with this compound, meaning the combined effect is greater than the sum of their individual effects.[6] This can lead to a lower required dose of this compound, potentially reducing dose-related toxicity and minimizing the development of further resistance.[6]

Q3: What are some examples of adjuvants that have shown synergistic effects with this compound?

A3: Several natural and synthetic compounds have been investigated as adjuvants for this compound. Notably, high-molecular-weight chitosan (B1678972) has demonstrated synergistic antifungal activity with this compound, particularly against Candida glabrata strains under acidic conditions.[7] Other natural substances that have shown promising results in combination with this compound include tea tree oil and propolis tincture.[5]

Q4: How is synergy between this compound and an adjuvant quantified?

A4: The most common method for quantifying synergy is the checkerboard microdilution assay, which is used to calculate the Fractional Inhibitory Concentration Index (FICI).[6] The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each compound in the combination. An FICI of ≤ 0.5 typically indicates synergy.[8] Other interpretations are additivity/indifference (FICI > 0.5 to 4.0) and antagonism (FICI > 4.0).[8]

Q5: What are the main experimental assays to evaluate the enhanced antifungal activity?

A5: The key in vitro assays to evaluate the synergistic effects of this compound and an adjuvant are:

  • Checkerboard Microdilution Assay: To quantify the synergy and determine the Fractional Inhibitory Concentration Index (FICI).[6]

  • Time-Kill Curve Assay: To assess the dynamic interaction between the compounds and determine the rate of fungal killing over time.[6][9]

  • Biofilm Formation/Inhibition Assay: To evaluate the efficacy of the combination in preventing the formation of or eradicating established fungal biofilms, which are often associated with drug resistance.

Data on Synergistic Combinations

The following tables summarize quantitative data from studies investigating the synergistic effects of adjuvants with this compound.

Table 1: In Vitro Synergy of this compound with Chitosan against Candida glabrata

Fungal StrainConditionThis compound MIC Alone (mg/L)Chitosan S MIC Alone (mg/L)This compound MIC in Combination (mg/L)Chitosan S MIC in Combination (mg/L)FICIInterpretation
C. glabrata 769pH 4815.60.257.80.072Synergy
C. glabrata 773pH 4815.60.57.80.0796Synergy
C. glabrata 1941pH 4415.617.80.2644Synergy

Data sourced from a study on the antifungal activity of this compound-chitosan combinations.[7]

Experimental Protocols

Checkerboard Microdilution Assay

This protocol is for determining the in vitro synergy between this compound and an adjuvant against a fungal isolate.

Workflow for Synergy Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Confirmation (Optional) Prepare Inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) Prepare Drug Dilutions Prepare Serial Dilutions of this compound & Adjuvant Prepare Inoculum->Prepare Drug Dilutions Plate Setup Create Drug Matrix in 96-Well Plate Prepare Drug Dilutions->Plate Setup Inoculation Inoculate with Fungal Suspension Plate Setup->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Determine MICs Read MICs Visually or with Spectrophotometer Incubation->Determine MICs Calculate FICI Calculate Fractional Inhibitory Concentration Index Determine MICs->Calculate FICI Interpret Results Synergy (FICI ≤ 0.5) Indifference (0.5 < FICI ≤ 4.0) Antagonism (FICI > 4.0) Calculate FICI->Interpret Results Animal Model Select Appropriate Animal Model Interpret Results->Animal Model Treatment Administer Compounds Alone and in Combination Animal Model->Treatment Outcome Assessment Measure Fungal Burden, Survival, etc. Treatment->Outcome Assessment

Caption: Workflow for evaluating antifungal synergy.

Materials:

  • 96-well flat-bottom microtiter plates

  • This compound stock solution

  • Adjuvant stock solution

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[10]

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.[6]

    • Prepare serial twofold dilutions of this compound along the x-axis (columns) and the adjuvant along the y-axis (rows).[6] This creates a matrix of drug combinations.

    • Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Designate a growth control well (no compounds) and a sterility control well (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control.[11]

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[6]

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of the compound(s) that causes a significant inhibition of visible growth compared to the growth control.

    • Calculate the FIC for each compound: FIC = MIC of compound in combination / MIC of compound alone.[12]

    • Calculate the FICI by summing the FICs of this compound and the adjuvant.[12]

    • Interpret the results: Synergy (FICI ≤ 0.5), Indifference (0.5 < FICI ≤ 4.0), or Antagonism (FICI > 4.0).[8]

Time-Kill Curve Assay

This assay assesses the rate of fungal killing over time.

Materials:

  • Sterile culture tubes or flasks

  • Orbital shaker

  • Sabouraud Dextrose Agar (SDA) plates

  • Other materials as listed for the checkerboard assay.

Procedure:

  • Prepare Inoculum:

    • Prepare a fungal suspension as described for the checkerboard assay, but adjust the final concentration to approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.[13][14]

  • Assay Setup:

    • Prepare tubes with the following conditions:

      • Growth control (no compounds)

      • This compound alone (at a relevant concentration, e.g., MIC)

      • Adjuvant alone (at a relevant concentration, e.g., MIC)

      • Combination of this compound and adjuvant at the same concentrations.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C in an orbital shaker.[10]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.[10]

  • Colony Counting:

    • Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the number of colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at a specific time point (e.g., 24 hours) by the combination compared to the most active single agent.[8][13]

Biofilm Inhibition Assay

This protocol is for assessing the ability of the combination to inhibit the formation of Candida albicans biofilms.

Materials:

  • 96-well flat-bottom polystyrene plates

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%)

  • Microplate reader

  • Other materials as listed for the checkerboard assay.

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension of C. albicans adjusted to 1 x 10⁶ cells/mL in RPMI 1640 medium.

  • Biofilm Formation:

    • Add 100 µL of the fungal suspension to each well of a 96-well plate.

    • Add 100 µL of the test compounds (this compound, adjuvant, and their combination) at desired concentrations. Include a growth control without any compounds.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • After incubation, gently wash the wells twice with PBS to remove non-adherent cells.

    • Air dry the plate.

    • Stain the biofilms by adding 100 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

    • Wash the wells with distilled water to remove excess stain and air dry.

    • Solubilize the stained biofilm by adding 200 µL of 95% ethanol to each well.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition for each treatment compared to the growth control.

Troubleshooting Guides

Checkerboard Assay

IssuePossible Cause(s)Suggested Solution(s)
No growth in control wells Inoculum viability issue; Incorrect medium preparation; Incubation error.Verify the viability of the fungal stock; Ensure the medium is correctly prepared and sterilized; Double-check incubator temperature and conditions.[15]
Precipitation of compounds in wells Poor solubility of the adjuvant or this compound at the tested concentrations.Check the solubility of your compounds in the test medium; Consider using a co-solvent like DMSO (ensure the final concentration is not inhibitory to the fungus).[16]
High variability between replicates Pipetting errors during serial dilutions; Inconsistent inoculum density; Edge effects in the microtiter plate.Use calibrated pipettes and be meticulous with dilutions; Ensure a homogenous inoculum suspension; Fill the outer wells of the plate with sterile PBS or medium to create a moisture barrier.[16]

Time-Kill Curve Assay

IssuePossible Cause(s)Suggested Solution(s)
Bacterial regrowth at higher concentrations after initial decline (Paradoxical effect) This can occur with some antifungal agents and may be related to the induction of resistance mechanisms at high concentrations.This is a known phenomenon for some drugs; document the observation. Further investigation into resistance mechanisms may be warranted.[15]
Antifungal carryover Residual antifungal agent from the culture tube inhibits growth on the agar plate, leading to an overestimation of killing.Evaluate for carryover by plating a known number of viable fungi with a sample from a high-concentration, zero-timepoint tube. If carryover is detected, consider methods like filtration to remove the drug before plating.[14]
Inconsistent killing curves between experiments Variation in starting inoculum density; Different growth phases of the initial culture.Standardize the inoculum preparation carefully, ensuring the same density and that the culture is in the logarithmic growth phase.[14]

Biofilm Assay

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent washing (overly aggressive washing can remove biofilm); Uneven inoculum distribution; Edge effects.Implement a gentle and consistent washing protocol; Ensure proper mixing of the inoculum before plating; Avoid using the outer wells of the plate or create a humidified environment.[17][18]
Poor biofilm formation in control wells The fungal strain may be a poor biofilm former; Inappropriate growth medium or incubation conditions.Use a known biofilm-forming strain as a positive control; Optimize the growth medium and incubation parameters (time, temperature).[17]
Inconsistent staining with crystal violet Inconsistent staining and solubilization times.Standardize the timing for adding and removing the crystal violet and for the solubilization step with ethanol.[17]

Signaling Pathways

Ergosterol Biosynthesis Pathway and this compound's Mechanism of Action

G Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha- demethylase (Erg11p) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Increased Permeability\n& Cell Death Increased Permeability & Cell Death Fungal Cell Membrane->Increased Permeability\n& Cell Death This compound This compound This compound->Lanosterol Inhibits

Caption: Inhibition of ergosterol biosynthesis by this compound.

This compound's Effect on Fungal Stress Response Pathways

G cluster_this compound cluster_effects Cellular Effects cluster_pathways Signaling Pathways cluster_response Fungal Response This compound This compound Ergosterol Depletion Ergosterol Depletion This compound->Ergosterol Depletion ROS Production ROS Production This compound->ROS Production Induces HOG Pathway HOG Pathway (Hog1 MAPK) ROS Production->HOG Pathway Activates CWI Pathway Cell Wall Integrity Pathway (Slt2 MAPK) ROS Production->CWI Pathway Activates Stress Adaptation Stress Adaptation HOG Pathway->Stress Adaptation Cell Wall Remodeling Cell Wall Remodeling CWI Pathway->Cell Wall Remodeling

Caption: this compound induces stress, activating HOG and CWI pathways.

References

Technical Support Center: Navigating the Use of Clotrimazole in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the application of Clotrimazole in cancer therapy.

Troubleshooting Guides

Issue 1: Inconsistent Anti-proliferative Effects or Lack of Reproducibility

  • Question: My results for this compound's anti-proliferative effects are inconsistent across experiments. What could be the cause?

    Answer: Inconsistent results with this compound can stem from several factors:

    • Solubility and Stability: this compound has very low aqueous solubility (approximately 0.49 mg/L in water) and can precipitate in cell culture media, leading to variations in the effective concentration.[1] It is crucial to ensure complete solubilization of your stock solution and to check for precipitation upon dilution into your final culture medium.

    • Cell Line Specificity: The efficacy of this compound can be highly dependent on the cancer cell line being used, due to differences in their metabolic profiles and expression of target proteins.[2][3] Effects observed in one cell line may not be directly translatable to another.

    • Cell Density and Growth Phase: The metabolic state of the cells at the time of treatment can influence their sensitivity to this compound. It is recommended to standardize cell seeding density and to treat cells during the logarithmic growth phase for consistent results.

  • Question: I am not observing the expected level of cytotoxicity in my cancer cell line. What should I check?

    Answer: If this compound is not inducing the expected level of cell death, consider the following:

    • Concentration Range: The effective concentration of this compound can vary significantly between cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific model. Effective doses in vitro have been reported to range from 10 µM to 100 µM.[2][4]

    • Duration of Exposure: The cytotoxic effects of this compound are time-dependent. An exposure time that is too short may not be sufficient to induce apoptosis. Experiments often require incubation periods of 24 to 72 hours.[5][6]

    • Mechanism of Action: this compound's primary anti-cancer mechanisms include the inhibition of glycolysis and disruption of calcium homeostasis.[1] Cell lines that are less reliant on glycolysis or have robust mechanisms to buffer intracellular calcium may be more resistant.

    • Drug Resistance: Some cancer cells may exhibit resistance to this compound. This can be due to mechanisms such as the overexpression of drug efflux pumps like MRP1.[7]

Issue 2: Solubility and Compound Precipitation

  • Question: How can I improve the solubility of this compound in my cell culture medium?

    Answer: Due to its lipophilic nature, this compound is practically insoluble in water.[8] To improve its solubility for in vitro experiments:

    • Use of Organic Solvents: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[9] A common practice is to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the cell culture medium. The final concentration of the organic solvent should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

    • Novel Drug Delivery Systems: For in vivo studies or to enhance bioavailability in vitro, consider using drug delivery systems such as nanomicellar formulations or inclusion complexes with cyclodextrins.[10][11]

    • Preparation of Working Solutions: When diluting the stock solution, add it to the medium dropwise while vortexing to facilitate dispersion and minimize precipitation. It is also advisable to prepare fresh working solutions for each experiment.

  • Question: I observe a precipitate in my culture wells after adding this compound. How can I address this?

    Answer: The formation of a precipitate indicates that the concentration of this compound has exceeded its solubility limit in the culture medium.

    • Visual Inspection: Always inspect your culture plates under a microscope after adding the drug to check for any signs of precipitation.

    • Lowering the Concentration: The most straightforward solution is to use a lower final concentration of this compound.

    • Solvent Concentration: Ensure that the final concentration of the organic solvent from your stock solution is not too high, as this can also contribute to precipitation when mixed with the aqueous medium.

Issue 3: Off-Target Effects and Data Interpretation

  • Question: I am observing unexpected morphological changes in my cells or effects on cell adhesion. Are these known off-target effects of this compound?

    Answer: Yes, this compound can induce morphological changes and affect cell adhesion.

    • Morphological Changes: In some cancer cell lines, such as glioblastoma, this compound has been reported to cause changes in cellular structure towards a more differentiated form.[12]

    • Cell Adhesion: this compound can inhibit the expression of adhesion molecules like ICAM-1 and VCAM-1, which may affect cell-cell and cell-matrix interactions.[13] When interpreting your results, it is important to consider that the observed phenotype may be a combination of its direct cytotoxic effects and these off-target activities.

  • Question: How can I be sure that the observed effects are due to this compound's action on its intended targets?

    Answer: To confirm the mechanism of action in your experimental system, you can:

    • Assess Glycolytic Activity: Measure key indicators of glycolysis, such as glucose uptake and lactate (B86563) production, to confirm that this compound is inhibiting this pathway in your cells.

    • Measure Intracellular Calcium: Use fluorescent calcium indicators to assess whether this compound is disrupting intracellular calcium homeostasis.

    • Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in signaling pathways known to be affected by this compound, such as the PI3K/Akt and ERK-p65 pathways.[14]

Frequently Asked Questions (FAQs)

General

  • What is the primary anti-cancer mechanism of this compound? this compound exerts its anti-cancer effects through multiple mechanisms. The primary modes of action are the inhibition of mitochondrial-bound glycolytic enzymes (like hexokinase and phosphofructokinase) and calmodulin, which leads to energy depletion in cancer cells.[1] It also disrupts calcium ion metabolism and blocks Ca2+-activated potassium channels, which can induce apoptosis.[1][6]

  • In which cancer types has this compound shown promise? Preclinical studies have demonstrated the anti-cancer efficacy of this compound in various cancer cell lines, including breast cancer, glioblastoma, melanoma, lung carcinoma, and colon adenocarcinoma.[1][15]

Experimental Design

  • What is a typical starting concentration for in vitro experiments? A typical starting point for dose-response studies is in the range of 10-50 µM.[4][6] However, it is crucial to determine the IC50 value for your specific cell line.

  • What solvents are recommended for preparing this compound stock solutions? DMSO, ethanol, and DMF are commonly used solvents for preparing this compound stock solutions.[9]

  • How should I store my this compound stock solution? this compound stock solutions are typically stored at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Data Interpretation

  • Why do different cell lines show varying sensitivity to this compound? The differential sensitivity of cancer cell lines to this compound can be attributed to their unique metabolic dependencies. For instance, cancer cells that are highly reliant on glycolysis (the "Warburg effect") are generally more susceptible to this compound's inhibitory effects on this pathway.[2]

  • Can this compound be used in combination with other anti-cancer agents? Yes, studies have shown that this compound can act synergistically with other chemotherapeutic agents like cisplatin (B142131) and paclitaxel, as well as with radiation therapy.[2][7] This suggests its potential use in combination therapies to enhance treatment efficacy.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A375Melanoma9.88 ± 0.36[16]
CAL27Oral Squamous Cell Carcinoma~30-40[6]
SCC25Oral Squamous Cell Carcinoma~30-40[6]
UM1Oral Squamous Cell Carcinoma~30-40[6]
U87MGGlioblastoma13[10]
PC-3Prostate Cancer20.24[7]
UM-UC-5Bladder Cancer20.24[7]

Table 2: Inhibition of Glucose Uptake (Ki values) by this compound in Breast Cancer Cell Lines

Cell LinePhenotypeKi (µM)Reference
MCF10ANon-tumorigenic114.3 ± 11.7[3][17]
MCF-7Tumorigenic77.1 ± 7.8[3][17]
MDA-MB-231Highly metastatic37.8 ± 4.2[3][17]

Table 3: Induction of Apoptosis by this compound

Cell LineTreatmentApoptosis InductionReference
U-87 MG40 µM for 24h~10% increase over background[5]
U-87 MG40 µM for 72h~20% increase over background[5]
CAL2740 µM for 24h12.3 ± 0.9%[6]
SCC2540 µM for 24h12.6 ± 1.1%[6]
UM140 µM for 24h13.0 ± 1.9%[6]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1-20 µM).

  • Treatment: Replace the culture medium with the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 40 µM) for 24, 48, or 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Hexokinase Activity Assay

  • Cell Treatment: Treat cells with this compound (e.g., 10 µM) for 48 hours.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • Enzyme Assay: Perform a coupled enzyme assay where glucose is converted to glucose-6-phosphate by hexokinase. This product is then oxidized by glucose-6-phosphate dehydrogenase to generate NADH.

  • Measurement: Measure the change in absorbance at 340 nm to determine the rate of NADH production, which is proportional to hexokinase activity.

Visualizations

Clotrimazole_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion K_channel Ca2+-activated K+ Channel Apoptosis Apoptosis K_channel->Apoptosis Blockage promotes This compound This compound This compound->K_channel Inhibits HK Hexokinase (HK) This compound->HK Inhibits PFK Phosphofructokinase (PFK) This compound->PFK Inhibits PI3K PI3K This compound->PI3K Inhibits ERK ERK This compound->ERK Modulates Calmodulin Calmodulin This compound->Calmodulin Inhibits Ca_stores Intracellular Ca2+ Stores This compound->Ca_stores Depletes Mito_HK Mitochondrial HK This compound->Mito_HK Detaches Glycolysis Glycolysis Glycolysis->Apoptosis Inhibition leads to HK->Glycolysis PFK->Glycolysis Akt Akt PI3K->Akt Akt->Apoptosis Inhibition promotes p65 p65 ERK->p65 p65->Apoptosis Modulation affects Ca_cytosol Cytosolic Ca2+ Calmodulin->Ca_cytosol Regulates Ca_stores->Ca_cytosol Release Ca_cytosol->K_channel Activates Mito_HK->Apoptosis Detachment promotes

Caption: Signaling pathways affected by this compound in cancer cells.

Experimental_Workflow start Start: Cancer Cell Culture prep Prepare this compound Stock (e.g., in DMSO) start->prep treat Treat Cells with this compound (Dose-response & Time-course) prep->treat endpoint Endpoint Assays treat->endpoint viability Cell Viability (e.g., MTT) endpoint->viability apoptosis Apoptosis (e.g., Annexin V/PI) endpoint->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) endpoint->cell_cycle mechanism Mechanistic Studies endpoint->mechanism data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis glycolysis_assay Glycolysis Assays (Glucose uptake, Lactate production) mechanism->glycolysis_assay western_blot Western Blot (Signaling proteins) mechanism->western_blot glycolysis_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for in vitro studies of this compound.

Troubleshooting_Logic issue Issue Encountered (e.g., Inconsistent Results) check_solubility Check for Precipitation in Media issue->check_solubility check_concentration Verify Final Drug Concentration issue->check_concentration check_solvent Assess Vehicle Control for Cytotoxicity issue->check_solvent check_cell_line Consider Cell Line Specificity issue->check_cell_line optimize_protocol Optimize Protocol (Dose, Duration) check_solubility->optimize_protocol check_concentration->optimize_protocol check_solvent->optimize_protocol confirm_mechanism Confirm Mechanism of Action in Your System check_cell_line->confirm_mechanism solution Solution/Next Steps optimize_protocol->solution confirm_mechanism->solution

Caption: Logical troubleshooting workflow for this compound experiments.

References

Refining electrophysiology protocols for studying Clotrimazole's ion channel effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the effects of Clotrimazole on ion channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on ion channels?

A1: this compound is widely recognized as an inhibitor of several types of ion channels. Its primary antifungal action involves inhibiting the biosynthesis of ergosterol, which damages the fungal cytoplasmic membrane's permeability barrier.[1] In mammalian cells, it is a known blocker of various ion channels, most notably the intermediate-conductance Ca2+-activated potassium channel (KCa3.1), also known as the Gardos channel.[2][3][4] The inhibitory action is often a direct blockade of the channel pore, reducing ion flux.[5][6]

Q2: Is the imidazole (B134444) ring of this compound necessary for its channel-blocking activity?

A2: No, the imidazole ring, while crucial for its antimycotic activity, is not required for the inhibition of certain channels like the Gardos channel.[7] The major metabolite of this compound, 2-chlorophenyl-bis-phenyl-methanol, which lacks the imidazole ring, is also a potent blocker of this channel.[7][8]

Q3: Which ion channels are known to be affected by this compound?

A3: this compound exhibits a broad spectrum of activity and can inhibit multiple ion channels, often with varying potencies. These include:

  • Ca2+-activated K+ channels: It is a potent inhibitor of the intermediate-conductance KCa3.1 (Gardos channel) and also affects large-conductance BKCa (KCa1.1) channels.[2][5]

  • Cardiac K+ currents: It inhibits several key cardiac repolarization currents, including the transient outward K+ current (Ito1), the ultra-rapid delayed rectifier K+ current (IKur), the hERG channel current (IKr), and the slow delayed rectifier K+ current (IKs).[3][9]

  • Voltage-gated K+ channels: It has been shown to block channels like Kv1.5.[10]

  • Other channels: this compound has also been reported to inhibit TRPM2 channels and NMDA receptor-gated channels.[11][12]

Q4: How does serum in the cell culture medium affect this compound's potency?

A4: The effective concentration of this compound can be significantly reduced in the presence of serum because it binds to serum proteins.[13] This means that higher concentrations of the drug may be needed in cellular viability or migration assays compared to direct electrophysiology experiments (like patch-clamp) where serum is typically absent.[13]

Troubleshooting Guide

Problem: Difficulty achieving a stable Giga-ohm (GΩ) seal.

  • Possible Cause 1: Unhealthy Cells. Cell membranes may be fragile if cells are unhealthy or have been over-exposed to dissociation enzymes like trypsin.[14]

    • Solution: Optimize your cell dissociation protocol by reducing enzyme concentration or incubation time. Ensure cell cultures are healthy and have been properly maintained with constant oxygenation and correct pH.[14][15]

  • Possible Cause 2: Dirty Pipette or Solutions. Dust or precipitates in the internal solution can clog the pipette tip.[15]

    • Solution: Always filter your internal and external solutions (e.g., with a 0.22 µm filter) on the day of the experiment. Use fresh aliquots of internal solution daily.[14]

  • Possible Cause 3: Incorrect Pipette Resistance. Pipette resistance is critical for seal formation. A tip that is too large (low resistance) or too small (high resistance) can make sealing difficult.[15]

    • Solution: Fabricate pipettes with a resistance of 3-7 MΩ. For whole-cell recordings, a lower resistance (3-4 MΩ) is often better for series resistance but can make sealing more challenging.[15]

Problem: Recorded current "runs down" or decreases over time after establishing whole-cell configuration.

  • Possible Cause 1: Washout of Intracellular Components. Dialysis of the cell's cytoplasm with the pipette's internal solution can lead to the loss of essential signaling molecules or second messengers required for channel activity.

    • Solution: Switch to the perforated patch-clamp technique using agents like Amphotericin B or Gramicidin. This method preserves endogenous intracellular signaling pathways. Alternatively, supplement your whole-cell internal solution with components known to support channel function, such as ATP and GTP.

  • Possible Cause 2: Channel Inactivation. Some channels exhibit intrinsic inactivation that can be exacerbated by experimental conditions.

    • Solution: Review the biophysical properties of the channel you are studying. Adjust your voltage protocols, such as the holding potential or the duration between sweeps, to allow for sufficient recovery from inactivation.

Problem: Inconsistent or irreversible effects of this compound.

  • Possible Cause 1: Compound Precipitation. this compound has low aqueous solubility and can precipitate out of solution, especially at higher concentrations or in certain buffers, leading to inconsistent effective concentrations.

    • Solution: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO daily. When diluting into your external recording solution, ensure vigorous mixing and do not exceed the solubility limit. Visually inspect the solution for any signs of precipitation.

  • Possible Cause 2: Slow Washout. The drug may have slow binding/unbinding kinetics or may partition into the lipid membrane, making washout difficult.

    • Solution: Perfuse the cell with a drug-free external solution for an extended period (10+ minutes). Note that for some channels, the effects of this compound may only be partially reversible.[3]

Problem: Suspected voltage-clamp artifacts in recordings.

  • Possible Cause: Poor Series Resistance (Rs) Compensation. Inadequate compensation for the series resistance between the pipette and the cell interior can lead to errors in the measured membrane voltage, distorting the current's kinetics and amplitude.[16] This is especially critical when recording large, fast-activating currents.[17]

    • Solution: Monitor Rs throughout the experiment and ensure it is compensated by at least 70-80%. If Rs increases significantly, the recording may become unreliable. Discard recordings where Rs is unstable or excessively high. Using lower resistance pipettes can help minimize the initial Rs.[15]

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Channels

Ion Channel / CurrentCell TypeIC50 Value (µM)Reference
KCa3.1 (Gardos Channel) Human Erythrocytes~0.65 (in vivo, apparent)[7]
BKCa (KCa1.1) Rat Pituitary GH3 Cells3[5]
IKur (Kv1.5) Human Atrial Myocytes7.6[9]
hERG (IKr) HEK 293 Cells3.6[9]
IKs (KCNQ1/KCNE1) HEK 293 Cells15.1[9]
Ito1 Human Atrial Myocytes29.5[9]
K+ Channels Leishmania donovani12.75 (intracellular amastigotes)[18]

Experimental Protocols

Detailed Methodology: Whole-Cell Voltage-Clamp Recording

This protocol describes a standard procedure for assessing the effect of this compound on a Ca2+-activated K+ current in a cultured cell line (e.g., HEK 293 cells expressing the channel of interest).

1. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and calculated CaCl2 to achieve a desired free Ca2+ concentration (e.g., 1 µM) to activate the channel. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store in small aliquots at -20°C. On the day of the experiment, thaw an aliquot and dilute it into the external solution to the final desired concentrations (e.g., 1, 3, 10 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent effects.

2. Cell Preparation:

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[15]

  • Mount the pipette in the holder, apply positive pressure, and approach a target cell.

  • Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (resistance > 1 GΩ).

  • Set the holding potential to a value where the channel of interest is typically closed (e.g., -80 mV).

  • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for 3-5 minutes before starting recordings.

  • Apply a voltage protocol (e.g., a series of depolarizing steps) to elicit the ionic current.

  • Record stable baseline currents for several minutes.

4. Drug Application:

  • Switch the perfusion system to an external solution containing the desired concentration of this compound.

  • Continue recording using the same voltage protocol to observe the drug's effect on the current amplitude and kinetics.

  • Allow sufficient time for the drug effect to reach a steady state (typically 5-10 minutes).

  • To test for reversibility, switch the perfusion back to the drug-free external solution and record for an additional 5-10 minutes.[3]

5. Data Analysis:

  • Measure the peak current amplitude at a specific voltage step before (control), during, and after (washout) drug application.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the concentration-response data and fit it with the Hill equation to determine the IC50 value.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture & Plating C Mount Coverslip & Locate Cell A->C B Solution & Pipette Preparation B->C D Achieve GΩ Seal C->D E Establish Whole-Cell Configuration D->E F Record Baseline Currents E->F G Perfusion with This compound F->G H Record Drug Effect G->H I Data Extraction (Amplitude, Kinetics) H->I J Concentration-Response Curve Generation I->J K Calculate IC50 J->K G channel KCa Channel (e.g., Gardos/BK) k_out K⁺ Efflux (Hyperpolarization) channel->k_out Mediates This compound This compound This compound->channel block Blockade ca_ion Intracellular Ca²⁺ ca_ion->channel Activates

References

Technical Support Center: Ensuring Reproducibility of In Vitro Experiments with Clotrimazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of in vitro experiments with Clotrimazole.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the use of this compound in in vitro settings.

1. What is the primary mechanism of action of this compound?

This compound's primary antifungal mechanism of action is the inhibition of the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately damaging the fungal cell membrane's integrity and function, leading to cell death.[1]

2. What are the known "off-target" effects of this compound on mammalian cells?

Beyond its antifungal activity, this compound can exert several "off-target" effects on mammalian cells, which are critical to consider for data interpretation. These include:

  • Inhibition of cell proliferation: this compound can inhibit the proliferation of various cell types, including cancer cells, in a dose-dependent manner.[2]

  • Induction of apoptosis and cell cycle arrest: It has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G0/G1 phase, in cancer cell lines.[3]

  • Modulation of ion channels: this compound is known to inhibit Ca2+-activated K+ channels.[4]

  • Alteration of cellular signaling pathways: It can affect signaling pathways such as the NF-κB pathway.[3]

3. How soluble is this compound in common cell culture media?

This compound is poorly soluble in aqueous solutions, including cell culture media.[5] Its solubility in water is reported to be around 0.49 mg/L.[6] To achieve desired concentrations in cell culture, it is typically first dissolved in an organic solvent like DMSO, ethanol, or DMF to create a stock solution, which is then further diluted in the culture medium.[7] The final concentration of the organic solvent in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. The presence of serum proteins in the culture medium can affect the free concentration and activity of this compound.

4. How stable is this compound in solution?

This compound's stability in solution is influenced by factors such as pH and temperature. It is known to undergo degradation under acidic conditions.[8] Studies have shown that it is thermally stable up to high temperatures in its solid form, but its stability in aqueous solutions at 37°C over extended periods, typical for cell culture experiments, may be limited.[9] It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent activity.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during in vitro experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or not reproducible results between experiments. 1. Variability in this compound stock solution: Degradation of the stock solution over time or improper storage. 2. Incomplete dissolution of this compound in media: Precipitation of the compound upon dilution from the stock solution. 3. Adsorption of this compound to plasticware: Loss of active compound due to binding to microplates, tubes, or flasks. 4. Fluctuation in serum concentration: Serum proteins can bind to this compound, affecting its free concentration and activity.1. Stock Solution: Prepare fresh stock solutions regularly in an appropriate organic solvent (e.g., DMSO), aliquot into single-use volumes, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Dissolution: Ensure complete dissolution of the stock solution before further dilution. When diluting into aqueous media, vortex or mix thoroughly. Visually inspect for any precipitate. Consider using a pre-warmed medium for dilution. 3. Plasticware Adsorption: For hydrophobic compounds like this compound, consider using low-binding plasticware. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help. Be consistent with the type of plasticware used across all experiments. 4. Serum Consistency: Use the same batch of fetal bovine serum (FBS) for a set of related experiments to minimize variability. If changing batches, a new dose-response curve should be generated.
Higher than expected cell death in control (vehicle-treated) groups. 1. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high. 2. Contamination: Bacterial or fungal contamination in the cell culture.1. Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is below the toxic threshold for your specific cell line (typically ≤0.5% for DMSO). Run a vehicle-only control with the highest concentration of the solvent used in the experiment. 2. Aseptic Technique: Maintain strict aseptic technique during all experimental procedures. Regularly check cultures for signs of contamination.
Unexpected or off-target effects observed. 1. This compound's known off-target effects: Inhibition of ion channels or modulation of signaling pathways unrelated to its primary antifungal action. 2. Interference with assay components: this compound may directly interact with assay reagents.1. Literature Review: Be aware of the known non-canonical effects of this compound on mammalian cells and consider how they might influence your experimental system.[2][3][10] 2. Assay Controls: Include appropriate controls to test for direct interference of this compound with your assay. For example, in a fluorescence-based assay, test if this compound autofluoresces at the excitation/emission wavelengths used.
Difficulty in achieving complete dissolution of this compound in aqueous media. 1. Poor aqueous solubility: this compound is a hydrophobic molecule with very low water solubility.[6] 2. Precipitation upon dilution: The compound may precipitate out of solution when the organic stock is diluted into the aqueous culture medium.1. Use of Organic Solvents: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or DMF.[7] 2. Serial Dilutions: Perform serial dilutions of the stock solution in the culture medium. Ensure vigorous mixing at each dilution step. Avoid preparing large volumes of diluted this compound that will be stored for extended periods.

Section 3: Experimental Protocols

This section provides a detailed methodology for a common in vitro assay performed with this compound.

Protocol: Cell Viability Measurement using MTT Assay

This protocol outlines the steps for assessing the effect of this compound on the viability of adherent mammalian cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with FBS and antibiotics

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include the following controls:

      • Untreated Control: Cells in a complete medium only.

      • Vehicle Control: Cells in a complete medium with the same concentration of DMSO as the highest this compound concentration well.

      • Medium Blank: Wells with a complete medium but no cells (to measure background absorbance).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the medium blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Section 4: Data Presentation

This section provides tables summarizing key quantitative data for this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water~0.49 mg/L[6]
Ethanol~10 mg/mL[7]
DMSO~3 mg/mL[7]
Dimethylformamide (DMF)~20 mg/mL[7]
Chloroform50 mg/mLSigma-Aldrich Product Information
Oleic Acid180.7 ± 0.04 mg/mL[11]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended DurationReference
Stock SolutionDMSO, DMF, Ethanol-20°C or -80°CUp to 6 months (aliquoted)General Lab Practice
Aqueous DilutionsCell Culture Media2-8°CPrepare fresh for each experiment[7]

Section 5: Visualizations

This section provides diagrams to illustrate key concepts and workflows.

experimental_workflow General Workflow for In Vitro this compound Experiment cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_media Prepare Serial Dilutions in Cell Culture Medium prep_stock->prep_media treat_cells Treat Cells with This compound Dilutions prep_media->treat_cells seed_cells Seed Cells in 96-well Plate incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach incubate_attach->treat_cells incubate_treat Incubate for Treatment Period treat_cells->incubate_treat add_reagent Add Assay Reagent (e.g., MTT) incubate_treat->add_reagent incubate_assay Incubate for Reagent Reaction add_reagent->incubate_assay read_plate Read Plate on Microplate Reader incubate_assay->read_plate calc_viability Calculate Percent Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve & Calculate IC50 calc_viability->plot_curve

A general experimental workflow for assessing the in vitro effects of this compound.

signaling_pathway Simplified Overview of this compound's Cellular Effects cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects This compound This compound ergosterol Ergosterol Synthesis (in fungi) This compound->ergosterol Inhibits ion_channels Ca2+/K+ Channels (in mammalian cells) This compound->ion_channels Inhibits cell_cycle G0/G1 Cell Cycle Arrest This compound->cell_cycle Induces nf_kb NF-κB Pathway Inhibition This compound->nf_kb Inhibits apoptosis Apoptosis Induction ion_channels->apoptosis Leads to troubleshooting_flowchart Troubleshooting Inconsistent In Vitro Results with this compound start Inconsistent Results check_stock Check this compound Stock Solution start->check_stock check_dissolution Verify Complete Dissolution in Media check_stock->check_dissolution Stock OK solution_stock Prepare Fresh Stock, Aliquot, Store Properly check_stock->solution_stock Issue Found check_plasticware Assess Adsorption to Plasticware check_dissolution->check_plasticware Dissolution OK solution_dissolution Vortex Thoroughly, Use Pre-warmed Media check_dissolution->solution_dissolution Issue Found check_serum Evaluate Serum Variability check_plasticware->check_serum Adsorption OK solution_plasticware Use Low-Binding Plates, Be Consistent check_plasticware->solution_plasticware Issue Found solution_serum Use Same Serum Batch, Re-validate with New Batch check_serum->solution_serum Issue Found

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Clotrimazole and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of two widely used azole antifungal agents: Clotrimazole, an imidazole, and Fluconazole, a triazole. The information presented herein is intended to be an objective resource for researchers, scientists, and professionals involved in the development of new antifungal therapies. This comparison is based on available experimental data and focuses on the in vitro efficacy and mechanisms of action of these two compounds.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Both this compound and Fluconazole exert their antifungal effects by disrupting the integrity of the fungal cell membrane. Their primary target is the enzyme lanosterol (B1674476) 14-alpha-demethylase, a key component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[3][4]

By inhibiting lanosterol 14-alpha-demethylase, these azole antifungals prevent the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a critical step in the production of ergosterol.[5] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterols in the fungal cell membrane.[5] The altered membrane composition disrupts its normal function, leading to increased permeability and, ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[1][2]

Caption: Mechanism of action of this compound and Fluconazole targeting the fungal ergosterol biosynthesis pathway.

In Vitro Antifungal Efficacy: A Quantitative Comparison

The in vitro efficacy of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and the diameter of the zone of inhibition in agar (B569324) diffusion assays. Below is a summary of quantitative data compiled from various studies.

Fungal SpeciesAntifungal AgentMIC (µg/mL)MFC (µg/mL)Zone of Inhibition (mm)Reference(s)
Candida albicansThis compound0.008 - 81 - >8-[6][7]
Fluconazole0.25 - 64--[8][9]
Candida glabrataThis compound0.25 - 1--[9]
Fluconazole8 - 16--[9]
Candida tropicalisThis compound---[8]
Fluconazole---[8]
Dermatophytes (e.g., Trichophyton spp.)This compound--High susceptibility (e.g., 96-97.5% sensitive)[10][11][12]
Fluconazole--Low susceptibility (e.g., 8-16% sensitive)[10][11][12]

Note: MIC and MFC values can vary significantly depending on the specific isolate, testing methodology, and laboratory conditions. The data presented here are ranges reported in the literature. A direct comparison of absolute values across different studies should be made with caution.

Experimental Protocols

The determination of in vitro antifungal efficacy relies on standardized experimental procedures. The most widely accepted methods are those established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (CLSI M27-A3/M38-A)

This method is used to determine the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism.

start Start: Fungal Isolate prep_inoculum Prepare Fungal Inoculum (Standardized Cell Density) start->prep_inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Microtiter Plate serial_dilution Perform Serial Dilution of Antifungal Agent in Broth prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate at Controlled Temperature and Time inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End: MIC Value read_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density, typically verified by spectrophotometry.[13][14][15]

  • Drug Dilution: The antifungal agent is serially diluted in the broth medium within the wells of a 96-well microtiter plate to create a range of concentrations.[14]

  • Inoculation: Each well is then inoculated with the standardized fungal suspension.[14]

  • Incubation: The plate is incubated under controlled conditions (e.g., temperature, time) to allow for fungal growth.[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure turbidity.[13][14]

Agar Disk Diffusion Method for Zone of Inhibition

This method provides a qualitative or semi-quantitative measure of antifungal susceptibility.

  • Agar Plate Preparation: A standardized inoculum of the fungal isolate is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue).

  • Disk Application: Paper disks impregnated with a known concentration of the antifungal agent are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions to allow for fungal growth and diffusion of the antifungal agent from the disk into the agar.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where fungal growth is inhibited is measured in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the fungus to the antifungal agent.

Summary of Efficacy

Based on the available in vitro data, both this compound and Fluconazole are effective against a range of fungal pathogens, particularly Candida species. However, some key differences in their efficacy profiles have been observed:

  • Against Candida albicans : Both drugs show activity, but some studies suggest that this compound can have a lower MIC than Fluconazole against certain isolates.[7]

  • Against non-albicans Candida species : Fluconazole resistance is more commonly reported in species like Candida glabrata.[9]

  • Against Dermatophytes : Studies have shown that this compound generally exhibits greater in vitro activity against dermatophytes compared to Fluconazole.[10][11][12]

It is important to note that in vitro susceptibility does not always directly correlate with clinical outcomes, as factors such as drug pharmacokinetics, host immune status, and the site of infection play a significant role. However, in vitro data provides a crucial foundation for understanding the potential efficacy of antifungal compounds and for guiding the development of new therapeutic strategies.

References

Clotrimazole vs. Ketoconazole: A Comparative Analysis in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer research is continually evolving, with a growing interest in repurposing existing drugs for oncological applications. Among these, the azole antifungals clotrimazole and ketoconazole (B1673606) have emerged as promising candidates, exhibiting notable anticancer properties beyond their established use. This guide provides a comprehensive comparison of their performance in cancer research, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Executive Summary

Both this compound and ketoconazole, while structurally similar, exhibit distinct primary mechanisms of anticancer activity. This compound primarily disrupts cancer cell metabolism by inhibiting glycolysis and interfering with calcium signaling. In contrast, ketoconazole's main anticancer effects are mediated through the induction of cell cycle arrest and apoptosis via p53-dependent pathways and modulation of mitophagy. This guide delves into the experimental evidence supporting these differences, offering a clear comparison for researchers in the field.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the anticancer effects of this compound and ketoconazole from various studies. It is important to note that these values are compiled from different experiments and cell lines, and direct comparisons should be made with caution.

Table 1: Cytotoxicity (IC50) and Inhibitory Constants (Ki)

DrugCancer Cell LineAssayIC50 / Ki ValueReference
This compound MCF-7 (Breast)Glucose UptakeKi: 77.1 ± 7.8 µM[1]
MDA-MB-231 (Breast)Glucose UptakeKi: 37.8 ± 4.2 µM[1]
PC-3 (Prostate)Cell ViabilityIC50: 14.08 µM[2]
UM-UC-5 (Bladder)Cell ViabilityIC50: 20.24 µM[2]
Ketoconazole HT29-S-B6 (Colon)Cell ProliferationIC50: ~2.5 µM[3]
MDA-MB-231 (Breast)[3H]thymidine incorporationIC50: ~13 µM[3]
Evsa-T (Breast)[3H]thymidine incorporationIC50: ~2 µM[3]

Table 2: Effects on Cell Cycle and Apoptosis

DrugCancer Cell LineEffectObservationReference
This compound VariousCell Cycle ArrestInduces G1 phase arrest.[4]
Human Colon CancerApoptosisInduces apoptosis at 25-35 µmol/L.
Ketoconazole Colorectal & Hepatocellular CarcinomaCell Cycle ArrestInduces G0/G1 phase arrest.[5]
Colorectal & Hepatocellular CarcinomaApoptosisInduces apoptosis via a p53-dependent pathway.

Mechanisms of Action: A Tale of Two Azoles

While both are azole antifungals, their pathways to inducing cancer cell death diverge significantly.

This compound: Targeting Cellular Metabolism and Calcium Homeostasis

This compound exerts its anticancer effects primarily by crippling the cancer cell's energy production and disrupting crucial signaling pathways.[6] Its main mechanisms include:

  • Inhibition of Glycolysis: this compound targets key glycolytic enzymes such as hexokinase, phosphofructokinase, and aldolase.[1] This disruption of glycolysis starves cancer cells of the energy required for their rapid proliferation.[6]

  • Calmodulin and Calcium Signaling Interference: this compound acts as a calmodulin antagonist and disrupts cellular calcium homeostasis. This interference with Ca2+ signaling can trigger apoptosis and inhibit cell proliferation.[4]

Clotrimazole_Pathway cluster_glycolysis Glycolysis Inhibition cluster_calcium Calcium Signaling Disruption This compound This compound Hexokinase Hexokinase This compound->Hexokinase inhibits Phosphofructokinase Phosphofructokinase This compound->Phosphofructokinase inhibits Aldolase Aldolase This compound->Aldolase inhibits Calmodulin Calmodulin This compound->Calmodulin inhibits Ca2_channels Ca2+ Channels This compound->Ca2_channels blocks Apoptosis Apoptosis Hexokinase->Apoptosis Phosphofructokinase->Apoptosis Aldolase->Apoptosis Cell_Cycle_Arrest G1 Phase Arrest Calmodulin->Cell_Cycle_Arrest Ca2_channels->Apoptosis

Caption: this compound's anticancer mechanism.

Ketoconazole: A Master of Apoptosis and Cell Cycle Regulation

Ketoconazole's anticancer strategy revolves around activating programmed cell death and halting the cell division cycle.[5] Its key mechanisms are:

  • p53-Dependent Apoptosis: Ketoconazole induces the nuclear accumulation of the p53 tumor suppressor protein. This leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately triggering caspase activation and apoptosis.

  • G0/G1 Cell Cycle Arrest: By elevating levels of p21 and p27 and decreasing cyclin D3 and CDK4, ketoconazole effectively halts the cell cycle in the G0/G1 phase, preventing cancer cell proliferation.[5]

  • Mitophagy-Mediated Apoptosis: In hepatocellular carcinoma, ketoconazole has been shown to downregulate COX-2, leading to PINK1/Parkin-mediated mitophagy that results in mitochondrial dysfunction and apoptosis.[7][8]

Ketoconazole_Pathway cluster_p53 p53-Dependent Pathway cluster_cellcycle Cell Cycle Regulation Ketoconazole Ketoconazole p53 p53 Ketoconazole->p53 activates p21_p27 p21/p27 Ketoconazole->p21_p27 upregulates CyclinD3_CDK4 Cyclin D3/CDK4 Ketoconazole->CyclinD3_CDK4 downregulates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Cell_Cycle_Arrest G0/G1 Phase Arrest p21_p27->Cell_Cycle_Arrest CyclinD3_CDK4->Cell_Cycle_Arrest

Caption: Ketoconazole's anticancer mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for key experiments cited in the research of this compound and ketoconazole.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat cells with various concentrations of this compound or ketoconazole for a specified duration (e.g., 24, 48, 72 hours).[9]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound or Ketoconazole A->B C Add MTT solution and incubate B->C D Add solubilization solution C->D E Read absorbance at 570 nm D->E

Caption: MTT Assay Workflow.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the desired compounds, then harvest both adherent and floating cells.[11]

  • Washing: Wash the cells with cold PBS.[12]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[12]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.[11][12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[11][12]

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol, typically for at least 2 hours on ice.[6][8]

  • Washing: Wash the fixed cells with PBS.[6]

  • RNAse Treatment: Treat the cells with RNase A to prevent the staining of RNA.[7]

  • PI Staining: Resuspend the cells in a solution containing propidium iodide.[7]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[6][8]

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and control cells to extract total protein.[5]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[5]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[5]

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, Bax, Bcl-2), followed by incubation with a corresponding secondary antibody.[5][13][14]

  • Detection: Detect the protein bands using a suitable detection method (e.g., chemiluminescence).

Conclusion

This compound and ketoconazole, two established antifungal agents, present compelling and distinct profiles as potential anticancer drugs. This compound's ability to target fundamental metabolic processes like glycolysis makes it an attractive candidate for cancers with a high metabolic rate. Ketoconazole's targeted induction of apoptosis and cell cycle arrest through well-defined signaling pathways offers another strategic avenue for therapeutic intervention. While direct comparative studies are limited, the existing body of research provides a strong foundation for further investigation into their individual and potentially synergistic roles in cancer therapy. The detailed experimental protocols provided herein should facilitate the design of future studies aimed at further elucidating their anticancer potential and comparative efficacy.

References

A Comparative Analysis of the Mechanisms of Action of Clotrimazole and Miconazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Clotrimazole and Miconazole, both imidazole (B134444) antifungal agents, have long been mainstays in the treatment of superficial mycoses. While clinically often used interchangeably, a deeper understanding of their distinct and overlapping mechanisms of action is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed comparative analysis of their molecular and cellular effects, supported by experimental data and detailed methodologies for key assays.

Primary Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Both this compound and Miconazole exert their primary antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol.[1][2][3][4][5] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[2][3]

The inhibition of lanosterol 14α-demethylase disrupts the conversion of lanosterol to ergosterol.[2][3][4] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[6][7] The consequences of this disruption are twofold: the altered sterol composition increases the permeability of the cell membrane, leading to the leakage of essential intracellular components, and it impairs the activity of membrane-bound enzymes, ultimately resulting in the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[2][6]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound and Miconazole.

AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol FourteenDemethylLanosterol 14-demethyl lanosterol Lanosterol->FourteenDemethylLanosterol Lanosterol 14α-demethylase (CYP51) DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Enzyme Dysfunction) Lanosterol->DisruptedMembrane Accumulation of 14α-methylated sterols Ergosterol Ergosterol FourteenDemethylLanosterol->Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Inhibition This compound & Miconazole Lanosterol -> FourteenDemethylLanosterol Lanosterol -> FourteenDemethylLanosterol Inhibition->Lanosterol -> FourteenDemethylLanosterol

Figure 1. Inhibition of Ergosterol Biosynthesis Pathway.

Quantitative Comparison of Potency

The efficacy of this compound and Miconazole in inhibiting their primary target can be quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Kd). While direct comparative studies on the same fungal CYP51 enzyme are limited, available data suggest a high affinity for both drugs.

DrugTarget EnzymeOrganismPotency MetricValueReference
This compound Sterol 14α-demethylase (CYP51)Saprolegnia parasiticaIC50~1 µM[8]
Sterol 14α-demethylase (CYP51)Candida albicansKd10 nM[9]
Miconazole Sterol 14α-demethylase (CYP51)Candida albicansKd10-26 µM[10]

Table 1: Comparative Potency against Fungal Lanosterol 14α-demethylase (CYP51)

Secondary and Off-Target Mechanisms of Action

Beyond their primary mechanism, both drugs, particularly Miconazole, exhibit additional effects that contribute to their antifungal activity.

Miconazole: Miconazole has been shown to inhibit peroxidases, leading to the accumulation of reactive oxygen species (ROS) within the fungal cell, which causes oxidative damage to cellular components and contributes to its fungicidal activity.[6][11] Furthermore, it can affect the synthesis of triglycerides and fatty acids.[4]

This compound: this compound has been reported to have effects independent of ergosterol synthesis inhibition, including the inhibition of sarcoplasmic reticulum Ca2+-ATPase and the blockade of calcium-dependent potassium channels. These actions can disrupt cellular signaling and ion homeostasis in fungi.

In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's in vitro activity. The following table summarizes the MIC values of this compound and Miconazole against a range of clinically relevant fungal species.

Fungal SpeciesThis compound MIC (µg/mL)Miconazole MIC (µg/mL)Reference
Candida albicans0.50 (at pH 7.0)0.25 (at pH 7.0)[12]
Candida parapsilosis-< 0.5[12]
Cryptococcus neoformans-< 0.5[12]
Trichophyton mentagrophytes-interdigitale complex10.06[12]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) against Various Fungal Species

Inhibition of Human Cytochrome P450 Enzymes

An important consideration in drug development is the potential for interaction with human enzymes. Both this compound and Miconazole are known inhibitors of various human cytochrome P450 (CYP) isoforms, which can lead to drug-drug interactions.

DrugHuman CYP IsoformPotency MetricValue
This compound CYP3A4Ki0.02 µM
Miconazole CYP2B6Ki0.05 µM
CYP2C19Ki0.05 µM
CYP2D6Ki0.70 µM
CYP3A4Ki0.03 µM

Table 3: Inhibitory Activity against Human Cytochrome P450 Isoforms

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducible research.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the reduction in ergosterol content in fungal cells following treatment with antifungal agents.

cluster_0 Fungal Culture and Treatment cluster_1 Ergosterol Extraction cluster_2 Quantification FungalCulture 1. Grow fungal culture to mid-log phase Treatment 2. Treat with varying concentrations of This compound/Miconazole FungalCulture->Treatment Incubation 3. Incubate for a defined period Treatment->Incubation Harvest 4. Harvest fungal cells Incubation->Harvest Saponification 5. Saponify with alcoholic KOH Harvest->Saponification Extraction 6. Extract sterols with n-heptane or hexane Saponification->Extraction Analysis 7. Analyze by UV-Vis Spectrophotometry (240-300 nm) or HPLC Extraction->Analysis Calculation 8. Calculate % inhibition of ergosterol synthesis Analysis->Calculation

Figure 2. Workflow for Ergosterol Biosynthesis Inhibition Assay.

Methodology:

  • Fungal Culture: Grow the desired fungal strain in a suitable liquid medium to the mid-logarithmic phase.

  • Antifungal Treatment: Aliquots of the fungal culture are treated with a serial dilution of this compound or Miconazole (and a vehicle control).

  • Incubation: The treated cultures are incubated for a specific duration (e.g., 4-24 hours) under appropriate growth conditions.

  • Cell Harvesting: Fungal cells are harvested by centrifugation and washed.

  • Saponification: The cell pellet is resuspended in an alcoholic potassium hydroxide (B78521) solution and heated to saponify cellular lipids.

  • Sterol Extraction: Non-saponifiable lipids (including ergosterol) are extracted using an organic solvent like n-heptane or hexane.

  • Quantification: The extracted sterols are quantified. A common method is UV-Vis spectrophotometry, where the characteristic absorbance spectrum of ergosterol between 240 and 300 nm is measured.[13] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification.[14]

  • Data Analysis: The percentage inhibition of ergosterol biosynthesis is calculated by comparing the ergosterol content in treated samples to the vehicle control.

Fungal Plasma Membrane Permeability Assay (SYTOX Green Uptake)

This assay measures the integrity of the fungal plasma membrane by assessing the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.

Start Start PrepareCells Prepare fungal cell suspension Start->PrepareCells AddDye Add SYTOX Green to cell suspension PrepareCells->AddDye IncubateDark Incubate in the dark AddDye->IncubateDark AddAntifungal Add varying concentrations of This compound/Miconazole IncubateDark->AddAntifungal MeasureFluorescence Measure fluorescence at Ex/Em ~485/520 nm over time AddAntifungal->MeasureFluorescence AnalyzeData Analyze data to determine the rate and extent of membrane permeabilization MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Figure 3. Experimental Workflow for SYTOX Green Uptake Assay.

Methodology:

  • Cell Preparation: Prepare a suspension of fungal cells in a suitable buffer.

  • Dye Addition: Add SYTOX Green to the cell suspension to a final concentration of approximately 0.2-1 µM.

  • Incubation: Incubate the mixture in the dark for a short period to allow for baseline fluorescence measurement.

  • Antifungal Addition: Add serial dilutions of this compound or Miconazole to the wells of a microplate containing the cell and dye mixture.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation ~485 nm, Emission ~520 nm) over time using a fluorescence plate reader.

  • Data Analysis: An increase in fluorescence indicates membrane permeabilization. The rate and extent of permeabilization can be calculated and compared between the two drugs.

Potassium Ion Leakage Assay

This assay directly measures the leakage of intracellular potassium ions (K+) as an indicator of membrane damage.

Methodology:

  • Cell Preparation and Treatment: Fungal cells are grown, harvested, washed, and resuspended in a potassium-free buffer. The cells are then treated with different concentrations of this compound or Miconazole.

  • Incubation: The cell suspensions are incubated for a defined period.

  • Separation of Cells: The cells are separated from the supernatant by centrifugation or filtration.

  • Potassium Measurement: The concentration of potassium ions in the supernatant is measured using an ion-selective electrode or atomic absorption spectrophotometry.

  • Data Analysis: The amount of potassium leakage is calculated relative to a control (untreated cells) and a positive control (cells lysed to release total intracellular potassium).

Conclusion

This compound and Miconazole share a primary mechanism of action, the inhibition of ergosterol biosynthesis via the targeting of lanosterol 14α-demethylase. Quantitative data suggests that both compounds are potent inhibitors of this enzyme. However, Miconazole possesses a well-documented secondary mechanism involving the induction of reactive oxygen species, which contributes to its fungicidal activity. While both drugs are effective against a broad spectrum of fungi, subtle differences in their in vitro activity against specific species exist. Furthermore, their potential for drug-drug interactions through the inhibition of human cytochrome P450 enzymes warrants consideration in clinical settings and during drug development. The experimental protocols provided herein offer a framework for further comparative studies to elucidate the nuanced differences in the antifungal profiles of these two important imidazole agents.

References

An In Vitro Comparative Analysis of Clotrimazole and Other Azole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of clotrimazole with other prominent azole antifungals. The data presented herein is curated from various scientific studies to offer an objective overview of their relative performance. This document focuses on key antifungal metrics, detailed experimental methodologies, and visual representations of underlying mechanisms and workflows to support research and development in mycology and drug discovery.

Data Presentation: In Vitro Antifungal Activity

The in vitro efficacy of azole antifungals is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and other azoles against various clinically relevant fungal species. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Other Azoles against Candida Species

Fungal SpeciesThis compound MIC (µg/mL)Miconazole (B906) MIC (µg/mL)Ketoconazole MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole (B182144) MIC (µg/mL)
Candida albicans<0.015 - 8[1]0.03[2]1[3]0.25 - 4[4]0.015 - 0.25[4][5]
Candida glabrata≤0.06 - >4[1]--≥32 (often resistant)[6]-
Candida krusei0.125 - 0.5[1]----
Candida parapsilosis-----
Candida tropicalis-----

Note: A lower MIC value indicates greater potency. Data is compiled from multiple sources and reflects a range of reported values.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound vs. Other Azoles against Dermatophytes

Fungal SpeciesThis compound MIC (µg/mL)Miconazole MIC (µg/mL)Econazole (B349626) MIC (µg/mL)
Trichophyton rubrum> econazole & miconazole[7]-< this compound[7]
Trichophyton mentagrophytes> econazole & miconazole[7]-< this compound[7]
Microsporum canis> econazole & miconazole[7]-< this compound[7]
Epidermophyton floccosum> econazole & miconazole[7]-< this compound[7]

Note: One study indicated the rank order of activity against 64 dermatophyte isolates was this compound > econazole nitrate (B79036) > miconazole nitrate.[7]

Inhibition of Biofilm Formation

Fungal biofilms are a significant clinical challenge due to their increased resistance to antimicrobial agents. Several studies have investigated the efficacy of azoles in preventing and eradicating biofilms.

This compound has been shown to inhibit the formation of Candida albicans biofilms and reduce the viability of pre-formed biofilms.[8][9] In combination with other compounds like quercetin, the anti-biofilm activity of this compound can be enhanced.[10] Some studies suggest that econazole may have a higher activity against fungal biofilm formation compared to other azoles.[11]

Experimental Protocols

The following are standardized methodologies for key in vitro antifungal assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the MIC of antifungal agents and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (0.5 to 2.5 x 10³ cells/mL)

  • RPMI-1640 medium

  • Antifungal stock solutions

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antifungal Dilutions: Serial twofold dilutions of the antifungal agents are prepared in the microtiter plates using RPMI-1640 medium.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to the desired concentration.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no antifungal agent) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[16] This can be assessed visually or by using a spectrophotometer.[17]

Disk Diffusion Method for Antifungal Susceptibility Testing

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution.[12][14]

Objective: To assess the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition.

Materials:

  • Mueller-Hinton agar (B569324) plates supplemented with glucose and methylene (B1212753) blue

  • Standardized fungal inoculum

  • Paper disks impregnated with a known concentration of the antifungal agent

  • Sterile swabs

Procedure:

  • Inoculum Preparation: A standardized fungal suspension is prepared.

  • Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of the agar plate.

  • Application of Disks: Antifungal-impregnated disks are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C for 24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of no growth around each disk is measured in millimeters. The size of the zone of inhibition correlates with the susceptibility of the fungus to the antifungal agent.[18]

Visualizing Mechanisms and Workflows

Mechanism of Action of Azole Antifungals

Azole antifungals, including this compound, share a common mechanism of action. They are broad-spectrum antimycotic agents that inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] This is achieved by targeting the fungal cytochrome P450 enzyme, 14α-demethylase.[2]

Azole_Mechanism cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Increased Permeability Azole Azole Antifungal (e.g., this compound) Azole->Lanosterol MIC_Workflow cluster_Preparation Preparation Phase cluster_Assay_Setup Assay Setup cluster_Incubation_and_Reading Incubation & Reading cluster_Result Result A Prepare Antifungal Stock Solution C Serial Dilution of Antifungal in Microplate A->C B Prepare Standardized Fungal Inoculum D Inoculate Wells with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48 hours D->E F Read Results Visually or Spectrophotometrically E->F G Determine MIC: Lowest Concentration with ≥50% Growth Inhibition F->G

References

The Synergistic Potential of Clotrimazole in Combination with Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs with well-established safety profiles presents a promising and efficient strategy in oncology. Clotrimazole, a widely used antifungal agent, has garnered significant attention for its potential anticancer properties. This guide provides a comprehensive evaluation of the synergistic effects of this compound when combined with conventional anticancer drugs, supported by experimental data and detailed methodologies.

Unveiling the Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a multi-pronged approach, primarily by disrupting fundamental cellular processes that are often dysregulated in cancer cells.[1][2] Key mechanisms include:

  • Inhibition of Glycolysis: Cancer cells heavily rely on glycolysis for energy production. This compound inhibits key glycolytic enzymes such as hexokinase and phosphofructokinase, leading to a reduction in ATP production and inducing metabolic stress in tumor cells.[1][2]

  • Disruption of Calcium Homeostasis: this compound interferes with Ca2+-dependent potassium (K+) channels, leading to an imbalance in intracellular calcium levels. This disruption can trigger apoptotic pathways and inhibit cell proliferation.

  • Modulation of Signaling Pathways: this compound has been shown to modulate critical signaling pathways involved in cancer progression, including the ERK-p65 pathway, which is implicated in cell migration and invasion.[1]

Synergistic Effects with Conventional Anticancer Drugs: A Quantitative Comparison

The true potential of this compound in oncology may lie in its ability to enhance the efficacy of standard chemotherapeutic agents. The following tables summarize the synergistic effects observed in preclinical studies. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug Combination Cancer Type Cell Line This compound IC50 (µM) Anticancer Drug IC50 Combination Concentration Combination Index (CI) Reference
This compound + PaclitaxelBreast CancerMCF-751.5253.68 nM (Paclitaxel)25 µM (this compound) + 12.5 nM (Paclitaxel)< 1 (Synergistic)
MDA-MB-231Not specifiedNot specified25 µM (this compound) + 12.5 nM (Paclitaxel)< 1 (Synergistic)
This compound + DoxorubicinProstate CancerPC-314.088 µM (Doxorubicin)VariousNot explicitly calculated, but synergy demonstrated
Bladder CancerUM-UC-520.240.2016 µM (Doxorubicin)VariousNot explicitly calculated, but synergy demonstrated
This compound + Cisplatin (B142131)GlioblastomaA172, T98GNot specifiedNot specifiedNot specifiedSynergistic effect reported, but quantitative CI not provided in abstract[1]

Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches and the molecular mechanisms underlying the observed synergy, the following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for evaluating drug synergy.

cluster_clotrimazole_action This compound's Anticancer Mechanisms This compound This compound Glycolysis Glycolysis (Hexokinase, PFK) This compound->Glycolysis Inhibits Ca_Channels Ca2+ dependent K+ Channels This compound->Ca_Channels Disrupts ERK_p65 ERK-p65 Pathway This compound->ERK_p65 Modulates Apoptosis Apoptosis Glycolysis->Apoptosis Induces Ca_Channels->Apoptosis Induces Cell_Proliferation Cell Proliferation & Invasion ERK_p65->Cell_Proliferation Inhibits Apoptosis->Cell_Proliferation Inhibits

Caption: Mechanisms of this compound's anticancer activity.

cluster_workflow Experimental Workflow for Synergy Evaluation start Cancer Cell Culture drug_treatment Treat with this compound, Anticancer Drug, and Combination start->drug_treatment viability_assay Cell Viability Assay (e.g., MTT Assay) drug_treatment->viability_assay mechanism_studies Mechanism of Action Studies (Western Blot, Apoptosis Assays) drug_treatment->mechanism_studies ic50_determination Determine IC50 Values viability_assay->ic50_determination ci_calculation Calculate Combination Index (CI) ic50_determination->ci_calculation end Evaluate Synergy ci_calculation->end mechanism_studies->end

Caption: General workflow for evaluating drug synergy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments cited in the evaluation of this compound's synergistic effects.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and should be optimized for specific cell lines and experimental conditions.

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Drug Treatment:

  • Prepare serial dilutions of this compound and the anticancer drug of interest (e.g., Paclitaxel, Doxorubicin, Cisplatin) in culture medium.

  • Aspirate the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells. For combination studies, add both drugs simultaneously at predetermined ratios.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition and Incubation:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from the wells.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each drug and the combination using dose-response curves.

  • Calculate the Combination Index (CI) using the Chou-Talalay method to determine the nature of the drug interaction.

Western Blot Analysis for Apoptosis Markers (Bax and Bcl-2)

This protocol outlines the general steps for detecting changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

1. Cell Lysis:

  • After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.

2. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the expression of Bax and Bcl-2 to the loading control.

Conclusion

The preclinical data strongly suggest that this compound holds significant promise as a synergistic agent in cancer therapy. Its ability to disrupt key cellular processes in cancer cells, combined with its favorable safety profile, makes it an attractive candidate for further investigation in combination with a range of anticancer drugs. The quantitative data and detailed protocols provided in this guide aim to facilitate further research in this exciting area of drug repurposing, with the ultimate goal of developing more effective and less toxic cancer treatments.

References

Validation of Clotrimazole as a selective TRPM8 ion channel inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, known for its role in cold sensation, has emerged as a significant therapeutic target for various conditions, including chronic pain, inflammation, and cancer. This guide provides a comprehensive validation of the antifungal drug Clotrimazole as a potent and selective inhibitor of TRPM8, comparing its performance with other known TRPM8 antagonists. Experimental data, detailed protocols, and signaling pathway visualizations are presented to support its utility in research and drug development.

Comparative Efficacy of TRPM8 Inhibitors

This compound demonstrates high potency in inhibiting TRPM8 channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used TRPM8 inhibitors, providing a quantitative comparison of their efficacy.

CompoundTargetIC50 (nM)SpeciesAssayReference(s)
This compound TRPM8 (inward current)~200HumanElectrophysiology[1][2][3]
BCTCTRPM8Not explicitly foundHuman-[4]
AMTBTRPM8580RatCalcium influx[5]
PF-05105679TRPM8103HumanElectrophysiology[6][7][8][9]
RQ-00203078TRPM88.3HumanCalcium imaging[10][11][12][13]

Note: IC50 values can vary depending on the experimental conditions, such as the cell type, agonist concentration, and specific assay used.

Selectivity Profile of this compound

An ideal inhibitor should exhibit high selectivity for its target to minimize off-target effects. This compound has been shown to also interact with other TRP channels, particularly TRPV1 and TRPA1, where it acts as an activator[1][2][14]. This is a critical consideration for its application as a selective TRPM8 inhibitor. In contrast, compounds like RQ-00203078 and PF-05105679 demonstrate greater selectivity for TRPM8 over other TRP channels[6][8][10].

Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies for the key experiments are provided below.

Patch-Clamp Electrophysiology for TRPM8 Inhibition

This technique allows for the direct measurement of ion channel activity.

1. Cell Preparation:

  • Use a stable cell line heterologously expressing human TRPM8 (e.g., HEK293 or CHO cells).

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

3. Recording Procedure:

  • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -60 mV.

  • Elicit TRPM8 currents by applying a TRPM8 agonist, such as 100 µM menthol, to the external solution.

  • Once a stable baseline current is established, co-apply the agonist with varying concentrations of the test inhibitor (e.g., this compound).

  • Record the inhibition of the menthol-induced current.

4. Data Analysis:

  • Measure the peak inward and outward currents in the presence and absence of the inhibitor.

  • Construct a dose-response curve by plotting the percentage of inhibition against the inhibitor concentration.

  • Calculate the IC50 value from the dose-response curve.

Calcium Imaging Assay for TRPM8 Antagonist Screening

This high-throughput method measures changes in intracellular calcium concentration upon channel activation and inhibition.

1. Cell Preparation:

  • Seed HEK293 cells stably expressing human TRPM8 in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well.

  • Incubate for 24 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Aspirate the culture medium and add 100 µL of the loading buffer to each well.

  • Incubate at 37°C for 60 minutes in the dark.

3. Compound Application:

  • Wash the cells twice with HBSS.

  • Add 100 µL of HBSS to each well.

  • Use a fluorescence plate reader with an automated liquid handling system to measure baseline fluorescence.

  • Add the test inhibitor at various concentrations and incubate for a specified period.

  • Add a TRPM8 agonist (e.g., icilin (B1674354) or menthol) to activate the channel.

4. Data Analysis:

  • Measure the fluorescence intensity before and after the addition of the agonist and inhibitor.

  • Normalize the fluorescence data to the baseline.

  • Calculate the percentage of inhibition and determine the IC50 value.

TRPM8 Signaling Pathway and Inhibition

Activation of the TRPM8 channel by cold or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of an action potential. This signaling cascade can be modulated by various intracellular pathways. The following diagram illustrates the key components of the TRPM8 signaling pathway and the points of inhibition.

TRPM8_Signaling_Pathway cluster_activation Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition cluster_regulation Cellular Regulation Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Cold Sensation) Action_Potential->Cellular_Response This compound This compound This compound->TRPM8 Inhibits Gq Gq Protein PLC PLC Gq->PLC Activates PIP2 PIP₂ Hydrolysis PLC->PIP2 PKC PKC PLC->PKC Activates PIP2->TRPM8 Inhibits PKC->TRPM8 Inhibits

Caption: Simplified signaling pathway of TRPM8 activation and inhibition.

Experimental Workflow for Screening TRPM8 Inhibitors

The following diagram outlines a typical workflow for the screening and validation of novel TRPM8 inhibitors.

TRPM8_Inhibitor_Screening_Workflow start Compound Library primary_screen Primary Screen (e.g., High-Throughput Calcium Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response secondary_assay Secondary Assay (e.g., Patch-Clamp Electrophysiology) dose_response->secondary_assay selectivity_screen Selectivity Screening (vs. TRPV1, TRPA1, etc.) secondary_assay->selectivity_screen lead_candidate Lead Candidate selectivity_screen->lead_candidate

Caption: A typical workflow for screening and validating TRPM8 inhibitors.

References

Clotrimazole's Anti-Cancer Activity: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Clotrimazole's Performance and Supporting Experimental Data for Researchers and Drug Development Professionals.

This compound, a broad-spectrum antifungal agent, has garnered significant attention for its potential as a repurposed anti-cancer therapeutic.[1][2][3][4] Extensive research has demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines.[1][2][3] This guide provides a comparative analysis of this compound's effects on different cancer cell lines, supported by experimental data, to inform further research and drug development.

The primary anti-cancer mechanisms of this compound are multifaceted, primarily revolving around the disruption of cancer cell metabolism and signaling pathways.[4][5] It has been shown to inhibit mitochondrial-bound glycolytic enzymes, such as hexokinase and phosphofructokinase, thereby starving cancer cells of energy.[2][4][6][7] Additionally, this compound acts as a calmodulin antagonist, disrupting calcium homeostasis, and modulates key signaling cascades including the ERK-p65 and PI3K/Akt pathways.[2][4][5][8]

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound vary across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values obtained from various studies. A lower IC50 value indicates a higher potency of the compound.

Cancer TypeCell LineIC50 (µM)Noteworthy FindingsReference
Melanoma A3759.88 ± 0.36Induced apoptosis and cell cycle arrest at the G1-S phase. Showed selectivity for cancer cells over normal human keratinocytes.[9][10]
Prostate Cancer PC-314.08Synergistic effects observed when combined with Doxorubicin.[5]
Bladder Cancer UM-UC-520.24[5]
Breast Cancer MDA-MB-231Ki (glucose uptake) = 37.8 ± 4.2More sensitive to this compound than less aggressive breast cancer cell lines. Showed inhibition of migration.[7][11]
MCF-7Ki (glucose uptake) = 77.1 ± 7.8Inhibition of migration was observed.[7][11]
MCF10A (non-tumoral)Ki (glucose uptake) = 114.3 ± 11.7Significantly less sensitive to this compound's effects.[7][11]
Colon Cancer CCL22925-35Induced apoptosis in a dose and time-dependent manner.[12]
HCT-15Not specifiedCytotoxic activity observed with metal complexes of this compound.[2]
Cervical Cancer HeLaNot specifiedCytotoxic activity observed with metal complexes of this compound.[2]
Lung Carcinoma Not specifiedNot specifiedThis compound decreases glycolysis and viability.[1]
Glioblastoma Not specifiedNot specifiedIn vivo studies showed inhibition of tumor growth.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the log of the drug concentration.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Cells are treated with this compound at a concentration around the IC50 value for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, Annexin V positive/PI positive cells are late apoptotic/necrotic, and Annexin V negative/PI negative cells are live.

  • Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.

Cell Migration Assay (Wound Healing/Scratch Assay)

  • Cell Monolayer: Cells are grown to a confluent monolayer in a multi-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or "wound" in the monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with medium containing this compound at a non-lethal concentration.

  • Image Acquisition: Images of the scratch are captured at time zero and at subsequent time points (e.g., 12, 24 hours).

  • Analysis: The closure of the wound is measured over time to assess the effect of this compound on cell migration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

G cluster_this compound This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound IK_channel IK Channel This compound->IK_channel Inhibition Calmodulin Calmodulin This compound->Calmodulin Inhibition Glycolysis Glycolytic Enzymes (Hexokinase, PFK) This compound->Glycolysis Inhibition PI3K PI3K This compound->PI3K Inhibition ERK ERK This compound->ERK Inhibition IK_channel->Calmodulin Ca2+ Influx Modulation Akt Akt Calmodulin->Akt Modulation Mito Mitochondrial Apoptotic Pathway Glycolysis->Mito Energy Deprivation PI3K->Akt Akt->Mito Inhibition of Apoptosis p65 p65 ERK->p65 p65->Mito Modulation of Apoptosis Apoptosis Apoptosis Mito->Apoptosis

Caption: this compound's multifaceted mechanism of action in cancer cells.

G cluster_invitro In Vitro Studies start Select Cancer Cell Lines viability Cell Viability (MTT Assay) start->viability apoptosis Apoptosis Assay (Flow Cytometry) viability->apoptosis migration Cell Migration (Wound Healing) apoptosis->migration pathway Signaling Pathway Analysis (Western Blot) migration->pathway end Comparative Data Analysis pathway->end

Caption: A generalized experimental workflow for evaluating this compound.

References

Head-to-head comparison of Clotrimazole and Miconazole for dermatophytosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, in-vitro activity, and mechanism of action of two leading topical azole antifungals.

This guide provides a detailed analysis of clotrimazole and miconazole (B906), two widely utilized imidazole (B134444) antifungal agents for the treatment of dermatophytosis. The information presented herein is curated from peer-reviewed clinical and in-vitro studies to offer an objective comparison of their performance, supported by experimental data.

Executive Summary

Both this compound and miconazole are effective topical treatments for dermatophytosis, exerting their antifungal effect by inhibiting the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. Clinical studies suggest comparable efficacy in treating various forms of tinea, with some evidence indicating this compound may offer faster symptomatic relief. In-vitro studies demonstrate that this compound often exhibits lower Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) against common dermatophytes compared to miconazole, suggesting a potentially higher intrinsic antifungal potency.

Mechanism of Action

This compound and miconazole, like other azole antifungals, interfere with the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial in the ergosterol biosynthesis pathway, responsible for converting lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. By inhibiting this step, azoles lead to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and cell death.[1]

Azole Antifungal Mechanism of Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action Drug Action cluster_outcome Cellular Outcome Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-\n8,14,24-trienol 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-\n8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-\n8,14,24-trienol->Ergosterol Multiple Steps Azoles Azoles Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Azoles->Lanosterol 14α-demethylase\n(CYP51) Inhibition Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Disrupted Membrane Integrity & Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation Toxic Sterol Accumulation Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Mechanism of action of azole antifungals.

Clinical Efficacy

Head-to-head clinical trials provide valuable insights into the comparative efficacy of this compound and miconazole in real-world settings.

StudyConditionTreatment RegimenKey Efficacy OutcomesAdverse Events
Saha, 1989[2]Dermatophytosis (n=100)Miconazole vs. This compound (specific formulations and application frequency not detailed) for up to 12 weeks.Cure Rate at 6 weeks: - Miconazole: 75%- this compound: 56%Not detailed.
Vishwanath & Khunger, 2015[3]Tinea corporis and Tinea cruris (n=255)This compound 1% cream vs. Miconazole 2% gel, applied for an average of 12 days.Symptomatic Improvement: - Pruritus relief: this compound 54% vs. Miconazole 46% (p<0.05)- Erythema improvement: this compound 45% vs. Miconazole 39% (p<0.05)Clearance of Lesions (Large improvement and cured): - this compound: 66%- Miconazole: 61% (p<0.05)No adverse events were reported for either group.

In-Vitro Activity

In-vitro susceptibility testing provides a quantitative measure of the intrinsic antifungal activity of a compound against specific fungal isolates. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while the Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in microbial death.

Dermatophyte SpeciesAntifungal AgentMIC (µg/mL)MFC (µg/mL)Reference
Trichophyton rubrumThis compound0.51.0Patankar et al.
Miconazole0.22.0Patankar et al.
Trichophyton mentagrophytesThis compound0.51.0Patankar et al.
Miconazole0.54.0Patankar et al.
Epidermophyton floccosumThis compoundNot ReportedNot Reported
MiconazoleNot ReportedNot Reported

Note: In-vitro data can vary between studies due to differences in methodology and the specific strains tested. A study by Fernández-Torres et al. (2001) found the geometric mean MIC of this compound against 508 dermatophyte strains to be 0.17 µg/mL, while the geometric mean MIC for miconazole was 0.28 µg/mL, suggesting a generally higher in-vitro potency for this compound across a broad range of dermatophytes.[4]

Experimental Protocols

Clinical Trial Methodology (Representative)

The following is a representative experimental design for a clinical trial comparing topical antifungal agents for dermatophytosis, based on the principles of the studies cited.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment cluster_endpoints Endpoints P Patient Population with Clinically Diagnosed Dermatophytosis C Inclusion/Exclusion Criteria (e.g., age, no prior antifungal use) P->C IC Informed Consent C->IC R Randomization (Double-blind, parallel group) IC->R T1 This compound Cream (e.g., 1%) Applied twice daily R->T1 T2 Miconazole Cream (e.g., 2%) Applied twice daily R->T2 A2 Follow-up Assessments (e.g., Weeks 2, 4, 6, 12) T1->A2 T2->A2 A1 Baseline Assessment (Clinical scoring, Mycological sampling) A3 End-of-Treatment Assessment A2->A3 A4 Post-Treatment Follow-up A3->A4 E1 Primary: Mycological Cure (Negative KOH & culture) A4->E1 E2 Secondary: Clinical Cure (Resolution of signs & symptoms) A4->E2 E3 Safety Assessment (Adverse events) A4->E3

Caption: Representative clinical trial workflow.

Key Methodological Considerations:

  • Patient Population: Patients with a clinical diagnosis of tinea corporis, tinea cruris, or tinea pedis, confirmed by mycological examination (potassium hydroxide (B78521) [KOH] preparation and fungal culture).

  • Treatment Allocation: Patients are randomly assigned to receive either this compound or miconazole cream in a double-blind manner.

  • Application: The assigned cream is typically applied to the affected area and a surrounding margin of healthy skin twice daily for a specified duration (e.g., 2 to 4 weeks).

  • Efficacy Evaluation: Clinical assessments (e.g., scoring of erythema, scaling, and pruritus) and mycological examinations are performed at baseline and at specified follow-up intervals.

  • Outcome Measures: The primary outcome is typically mycological cure (negative KOH and culture). Secondary outcomes include clinical cure (complete resolution of signs and symptoms) and the incidence of adverse events.

In-Vitro Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent against a specific fungal isolate. The following protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[5]

Materials:

  • Dermatophyte isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes)

  • Antifungal agents (this compound, Miconazole)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Dermatophyte colonies are grown on a suitable agar (B569324) medium (e.g., potato dextrose agar) to promote sporulation. The conidia are harvested and suspended in sterile saline. The suspension is then adjusted to a specific concentration (e.g., 1-5 x 10³ CFU/mL) using a spectrophotometer.

  • Drug Dilution: Serial twofold dilutions of this compound and miconazole are prepared in RPMI-1640 medium in the wells of a 96-well microtiter plate.

  • Inoculation: Each well containing the antifungal dilution is inoculated with the standardized fungal suspension. A growth control well (fungal suspension without antifungal) and a sterility control well (medium only) are included on each plate.

  • Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days), or until growth is visible in the control well.

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth control.

  • MFC Determination (Optional): An aliquot from each well showing no visible growth is subcultured onto an antifungal-free agar plate. The plates are incubated, and the MFC is determined as the lowest drug concentration from which no fungal growth occurs.

Conclusion

Both this compound and miconazole are effective topical treatments for dermatophytosis. Clinical evidence suggests that while both drugs achieve comparable cure rates, this compound may offer a faster onset of symptomatic relief. This clinical observation is supported by in-vitro data, where this compound frequently demonstrates lower MIC and MFC values against common dermatophytes, indicating a higher intrinsic antifungal potency. The choice between these two agents may be guided by factors such as the specific clinical presentation, patient preference, and cost. Further large-scale, double-blind, randomized controlled trials with standardized outcome measures would be beneficial to more definitively delineate the comparative advantages of each agent in the treatment of dermatophytosis.

References

Navigating Azole Cross-Resistance: A Comparative Analysis of Clotrimazole

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the cross-resistance profile of clotrimazole with other azole antifungal agents. This report synthesizes key experimental data, outlines methodologies for resistance assessment, and visualizes the underlying molecular pathways.

The widespread use of azole antifungals, including the topical agent this compound, has led to a significant increase in the emergence of drug-resistant fungal strains, particularly within the Candida species. A critical concern in clinical practice and drug development is the phenomenon of cross-resistance, where resistance to one azole confers resistance to other drugs in the same class. This guide provides a comprehensive assessment of this compound's cross-resistance profile, supported by experimental data and detailed methodologies to aid in the development of more robust antifungal strategies.

Quantitative Assessment of Cross-Resistance

Understanding the minimum inhibitory concentration (MIC) of various azoles against fungal isolates is fundamental to determining cross-resistance patterns. The following tables summarize in vitro susceptibility data from studies on clinical Candida isolates, highlighting the correlation between reduced susceptibility to this compound and other systemically used azoles.

Table 1: Cross-resistance between this compound, Fluconazole (B54011), and Itraconazole in Candida albicans

This compound MIC (µg/mL)Fluconazole MIC (µg/mL)Itraconazole MIC (µg/mL)Interpretation
≤ 0.06< 8< 1Susceptible
≥ 0.5≥ 64≥ 1Resistant

Data synthesized from studies on HIV-infected children with oropharyngeal candidiasis. A this compound MIC of ≥0.5 μg/ml was significantly associated with cross-resistance to fluconazole and itraconazole[1][2][3].

Table 2: Correlation of this compound and Fluconazole Resistance in Candida glabrata

Isolate CategoryNumber of IsolatesThis compound Resistant (MIC ≥ 1 µg/mL)Fluconazole Resistant (MIC > 32 µg/mL)
Total Clinical Isolates13889 (64.5%)9 (6.5%)
This compound Resistant8989 (100%)9 (10.1%)
Fluconazole Resistant99 (100%)9 (100%)

This table illustrates that while this compound resistance is more prevalent, all fluconazole-resistant isolates were also resistant to this compound, indicating a strong one-way cross-resistance relationship in this cohort of C. glabrata clinical isolates[4][5].

Unraveling the Mechanisms of Azole Cross-Resistance

Cross-resistance among azole antifungals is primarily driven by a limited number of molecular mechanisms that affect the entire class of drugs. These mechanisms can act independently or in concert to produce high levels of resistance.[6][7]

The primary mechanisms include:

  • Target Site Modification: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, can reduce the binding affinity of all azole drugs.[8][9][10] Certain "hot spot" regions within the ERG11 gene are frequently mutated in azole-resistant clinical isolates.[11]

  • Overexpression of the Target Enzyme: Increased production of Erg11p, often due to gain-of-function mutations in the transcription factor Upc2, can titrate the drug, requiring higher concentrations for inhibition.[8][10][11]

  • Efflux Pump Overexpression: Increased expression of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) leads to the active removal of azole drugs from the fungal cell.[8] This is a major mechanism of high-level azole resistance and often confers cross-resistance to multiple azoles.[12]

Common Signaling Pathways of Azole Resistance Azoles Azole Antifungals (e.g., this compound) Erg11 Erg11p (Lanosterol 14α-demethylase) Azoles->Erg11 Ergosterol_synthesis Ergosterol Synthesis Erg11->Ergosterol_synthesis Catalyzes Erg11_mutation ERG11 Gene Mutation Erg11_mutation->Erg11 Alters Target Erg11_overexpression ERG11 Gene Overexpression Erg11_overexpression->Erg11 Increases Target Efflux_pumps Efflux Pump Overexpression (CDR1, MDR1) Efflux_pumps->Azoles Reduces Intracellular Drug Concentration Fungal_cell_membrane Fungal Cell Membrane Integrity Ergosterol_synthesis->Fungal_cell_membrane Experimental Workflow for Assessing Cross-Resistance start Start isolate_culture Culture Fungal Isolate start->isolate_culture inoculum_prep Prepare Inoculum isolate_culture->inoculum_prep inoculation Inoculate Microtiter Plate inoculum_prep->inoculation drug_dilution Prepare Azole Dilution Series (this compound, Fluconazole, etc.) drug_dilution->inoculation incubation Incubate at 35°C inoculation->incubation mic_determination Determine MICs incubation->mic_determination data_analysis Analyze Cross-Resistance Pattern mic_determination->data_analysis end End data_analysis->end Logical Relationship of Azole Cross-Resistance cluster_mechanisms Primary Resistance Mechanisms cluster_resistance_patterns Resulting Resistance Patterns erg11_mutation ERG11 Mutation broad_azole_resistance Broad Azole Cross-Resistance (Itraconazole, Voriconazole, etc.) erg11_mutation->broad_azole_resistance Often leads to efflux_overexpression Efflux Pump Overexpression efflux_overexpression->broad_azole_resistance Strongly associated with clotrimazole_resistance This compound Resistance fluconazole_resistance Fluconazole Resistance fluconazole_resistance->clotrimazole_resistance Often implies broad_azole_resistance->clotrimazole_resistance Includes broad_azole_resistance->fluconazole_resistance Includes

References

A Comparative Analysis of the Cytotoxic Effects of Clotrimazole and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cytotoxic effects of Clotrimazole, an antifungal agent repurposed for cancer therapy, and cisplatin (B142131), a conventional chemotherapeutic drug. This objective comparison, supported by experimental data, aims to inform researchers and drug development professionals on their respective mechanisms of action and potential therapeutic applications.

Introduction

This compound, an imidazole (B134444) derivative, has demonstrated promising anticancer properties, primarily through the disruption of cellular metabolism. Cisplatin, a platinum-based compound, is a widely used chemotherapeutic agent that exerts its cytotoxic effects by inducing DNA damage. Understanding the distinct and overlapping mechanisms of these two compounds is crucial for developing novel cancer treatment strategies.

Mechanism of Action

This compound primarily targets cellular metabolism. It has been shown to inhibit mitochondrial-bound glycolytic enzymes, such as hexokinase, leading to a depletion of cellular ATP and inducing a state of metabolic stress.[1][2] This disruption of glycolysis is a key factor in its cytotoxic and pro-apoptotic effects. Additionally, this compound can interfere with intracellular calcium homeostasis, further contributing to cell death.

Cisplatin , on the other hand, exerts its cytotoxic effects predominantly through its interaction with DNA.[3] It forms intra- and inter-strand DNA adducts, which obstruct DNA replication and transcription. This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, if the damage is too severe to be repaired.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the cytotoxic effects of this compound and cisplatin across various cancer cell lines. It is important to note that a meta-analysis has highlighted significant variability in the published IC50 values for cisplatin, likely due to differences in experimental protocols.[4]

DrugCell LineIC50 (µM)Treatment Duration (h)Citation
This compound MDA-MB-231 (Breast Cancer)37.8 ± 4.2 (Ki for glucose uptake inhibition)Not Specified[5][6]
MCF-7 (Breast Cancer)77.1 ± 7.8 (Ki for glucose uptake inhibition)Not Specified[5][6]
NCI-H929 (Multiple Myeloma)35.04 ± 1.6324[7]
MM.1S (Multiple Myeloma)40.05 ± 1.2324[7]
KMS-11 (Multiple Myeloma)38.76 ± 1.324[7]
U266 (Multiple Myeloma)35.79 ± 1.9124[7]
Cisplatin A549 (Non-small cell lung cancer)16.4824[8]
A549/CDDP (Cisplatin-resistant)33.8524[8]
HeLa (Cervical Cancer)22.424[9]
HepG2 (Hepatocellular Carcinoma)25.524[9]
MCF-7 (Breast Cancer)~20 µg/ml (~66.6 µM)24[10][11]

Table 1: Comparative IC50 Values of this compound and Cisplatin in Various Cancer Cell Lines.

DrugCell LineApoptosis RateTreatment ConditionsCitation
This compound A375 (Melanoma)Predominantly early apoptosis10 µM for 48h[12]
CAL27, SCC25, UM1 (Oral Squamous Cell Carcinoma)Concentration-dependent increase in early and late apoptosis30 and 40 µM for 24h[13]
Cisplatin A375 (Melanoma)Both apoptosis and necrosisNot specified[12]
MCF-7 (Breast Cancer)59%LD50 concentration for 24h[10][11]
A549 (Non-small cell lung cancer)5.19%Not specified[8]
A549/CDDP (Cisplatin-resistant)7.73%Not specified[8]

Table 2: Comparative Apoptosis Induction by this compound and Cisplatin.

DrugCell LineEffect on Cell CycleCitation
This compound A172 and T98G (Glioblastoma)Accumulation in G0/G1 phase[14]
MM.1S and NCI-H929 (Multiple Myeloma)G0/G1 arrest[7]
Cisplatin A549 (Non-small cell lung cancer)51.3% increase in G0/G1 arrest[8]
A549/CDDP (Cisplatin-resistant)33.01% increase in G0/G1 arrest[8]

Table 3: Comparative Effects of this compound and Cisplatin on the Cell Cycle.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

Clotrimazole_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Ca_Homeostasis Disruption of Ca2+ Homeostasis This compound->Ca_Homeostasis Hexokinase Hexokinase Mitochondria->Hexokinase Inhibits Glycolysis Glycolysis Inhibition ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion Hexokinase->Glycolysis Metabolic_Stress Metabolic Stress ATP_Depletion->Metabolic_Stress Ca_Homeostasis->Metabolic_Stress Apoptosis Apoptosis Metabolic_Stress->Apoptosis

Caption: Signaling Pathway of this compound-Induced Cytotoxicity.

Cisplatin_Signaling_Pathway Cisplatin Cisplatin Cell_Membrane Cell Membrane Cisplatin->Cell_Membrane Enters Cell DNA Nuclear DNA Cisplatin->DNA Binds to DNA_Adducts DNA Adducts DNA->DNA_Adducts Replication_Block Replication/Transcription Block DNA_Adducts->Replication_Block DNA_Damage_Response DNA Damage Response (p53) Replication_Block->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest (G1/S/G2-M) DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: Signaling Pathway of Cisplatin-Induced Cytotoxicity.

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Seed Cancer Cells in a 96-well plate Drug_Treatment Treat cells with varying concentrations of this compound or Cisplatin Cell_Culture->Drug_Treatment Incubation Incubate for a defined period (e.g., 24, 48h) Drug_Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis Analysis) Incubation->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle Analysis) Incubation->Cell_Cycle_Assay Spectrophotometry Measure Absorbance at 570nm MTT_Assay->Spectrophotometry Flow_Cytometry1 Analyze by Flow Cytometry Apoptosis_Assay->Flow_Cytometry1 Flow_Cytometry2 Analyze by Flow Cytometry Cell_Cycle_Assay->Flow_Cytometry2 Data_Interpretation Determine IC50, Apoptosis Rate, and Cell Cycle Distribution Spectrophotometry->Data_Interpretation Flow_Cytometry1->Data_Interpretation Flow_Cytometry2->Data_Interpretation

Caption: General Experimental Workflow for Cytotoxicity Assays.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or cisplatin and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or cisplatin for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

This comparative analysis reveals that this compound and cisplatin induce cytotoxicity through distinct mechanisms. This compound's targeting of cancer cell metabolism presents a promising alternative or complementary approach to traditional DNA-damaging agents like cisplatin. The synergistic enhancement of cisplatin's antitumor effect when combined with this compound in glioblastoma cells suggests potential for combination therapies.[14] Further research, particularly direct comparative studies across a wider range of cancer cell lines, is warranted to fully elucidate the therapeutic potential of this compound, both as a standalone agent and in combination with existing chemotherapeutics. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the cytotoxic properties of these and other anticancer compounds.

References

Validating the in vivo anticancer efficacy of Clotrimazole in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticancer efficacy of the antifungal drug Clotrimazole in various animal models. While direct head-to-head in vivo comparisons with standard chemotherapeutics are limited in publicly available literature, this guide summarizes the existing data on this compound's standalone performance and provides context with established alternatives.

The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of new cancer therapies. This compound, a widely used imidazole-based antifungal agent, has garnered significant interest for its potential anticancer properties.[1] In vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and disrupt key cellular processes essential for tumor growth.[1][2][3] This guide synthesizes the available preclinical data to validate its in vivo anticancer efficacy.

Quantitative Analysis of In Vivo Efficacy

The in vivo anticancer effects of this compound have been evaluated in several preclinical cancer models. The most comprehensive quantitative data comes from studies on oral squamous cell carcinoma (OSCC).

Cancer ModelAnimal ModelTreatment RegimenKey Findings
Oral Squamous Cell Carcinoma (OSCC) Nude mice with CAL27 cell xenografts150 mg/kg/day this compound via intraperitoneal injection- 57.9% reduction in tumor volume - 53.6% reduction in tumor weight - Increased number of apoptotic tumor cells- 1.5-fold decrease in Bcl-2 expression- 2.0-fold increase in Bax expression[4]
Melanoma Severe Combined Immunodeficiency (SCID) mice with MM-RU human melanoma cellsDaily subcutaneous injections (dosage not specified)- Significant reduction in the number of lung metastases [2]
Glioblastoma Rat model with intracranial gliomasNot specified- Inhibition of tumor growth [4]

Comparative Landscape: this compound vs. Standard Chemotherapeutics

For context, the following table summarizes the general in vivo efficacy of Doxorubicin (B1662922) and Paclitaxel in relevant animal models. It is crucial to note that these results are not from direct comparative studies with this compound and are provided for general reference.

DrugCancer ModelAnimal ModelKey Findings (Illustrative)
Doxorubicin B16 MelanomaMice- Active against B16 melanoma[5]
Paclitaxel B16F10 MelanomaMouse model- Greater anti-cancer efficacy than Abraxane at equivalent doses[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for establishing animal models for the cancer types discussed.

Oral Squamous Cell Carcinoma (OSCC) Xenograft Model
  • Animal Model: Nude mice.

  • Cell Line: CAL27 human oral squamous cell carcinoma cells.

  • Implantation: Subcutaneous injection of CAL27 cells into the flank of the mice.

  • Treatment: Intraperitoneal injections of this compound.[4]

Melanoma Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD SCID or NSG mice).[7]

  • Cell Line/Tissue: A375 human melanoma cells or patient-derived xenograft (PDX) tissue.[8][9]

  • Implantation: Subcutaneous injection of a single-cell suspension mixed with an artificial extracellular matrix or surgical implantation of tumor fragments into the flank.[8][10]

  • Tumor Growth Monitoring: Regular measurement of tumor dimensions with calipers.[8]

Intracranial Glioblastoma Xenograft Model in Rats
  • Animal Model: Immunocompromised rats (e.g., administered with immunosuppressants like rapamycin (B549165) and cyclosporin (B1163) A).[11]

  • Cell Line: Human glioblastoma cell lines (e.g., U87-MG).[11]

  • Implantation: Stereotactic intracranial injection of tumor cells into the brain.[12][13]

  • Tumor Growth Monitoring: Near-infrared fluorescence optical imaging.[11]

Signaling Pathways and Mechanisms of Action

This compound's anticancer activity is attributed to its multifaceted effects on various cellular signaling pathways.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical experimental workflow for evaluating the in vivo anticancer efficacy of a compound like this compound.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., CAL27, A375, U87-MG) animal_model Animal Model Selection (e.g., Nude Mice, SCID Mice, Rats) cell_culture->animal_model implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) animal_model->implantation randomization Randomization into Treatment Groups implantation->randomization treatment_admin Drug Administration (e.g., this compound, Vehicle Control) randomization->treatment_admin monitoring Tumor Growth Monitoring (e.g., Caliper Measurement, Imaging) treatment_admin->monitoring data_collection Endpoint Data Collection (Tumor Volume/Weight, Survival) monitoring->data_collection ex_vivo Ex Vivo Analysis (Immunohistochemistry, Western Blot) data_collection->ex_vivo statistical_analysis Statistical Analysis ex_vivo->statistical_analysis G cluster_this compound This compound cluster_effects Cellular Effects cluster_outcomes Anticancer Outcomes This compound This compound glycolysis Inhibition of Glycolytic Enzymes (Hexokinase, PFK) This compound->glycolysis ca_homeostasis Disruption of Ca2+ Homeostasis (Inhibition of Ca2+ pumps, Calmodulin) This compound->ca_homeostasis atp_depletion ATP Depletion glycolysis->atp_depletion apoptosis Induction of Apoptosis (↓Bcl-2, ↑Bax) ca_homeostasis->apoptosis cell_cycle_arrest G0/G1 Cell Cycle Arrest atp_depletion->cell_cycle_arrest proliferation Decreased Cell Proliferation apoptosis->proliferation cell_cycle_arrest->proliferation metastasis Reduced Metastasis

References

A Comparative Analysis of Clotrimazole and Other Antifungal Agents Against Fungal Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. This guide provides a detailed comparison of the efficacy of clotrimazole and other prominent antifungal agents against fungal biofilms, supported by experimental data. We delve into the mechanisms of action, quantitative susceptibility data, and the intricate signaling pathways governing biofilm formation.

Executive Summary

This compound, a broad-spectrum imidazole (B134444) antifungal, is a widely used topical agent for various fungal infections. Its primary mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. While effective against planktonic fungal cells, its efficacy against the complex and resilient structure of biofilms is a subject of ongoing research. This guide compares this compound with other major antifungal classes, including other azoles (fluconazole, ketoconazole, miconazole), polyenes (amphotericin B, nystatin), allylamines (terbinafine), echinocandins, and others like griseofulvin, to provide a comprehensive overview of their anti-biofilm properties.

Data Presentation: Quantitative Comparison of Antifungal Biofilm Activity

The following tables summarize the minimum inhibitory concentrations (MIC) and minimum biofilm inhibitory/eradication concentrations (MBIC/MBEC) of various antifungal agents against fungal biofilms, primarily focusing on Candida species, a common cause of biofilm-associated infections. These values represent the concentration of the drug required to inhibit or eradicate the biofilm and are crucial indicators of antifungal efficacy in a biofilm context.

Table 1: Comparative Efficacy of Azole Antifungals against Candida albicans Biofilms

Antifungal AgentPlanktonic MIC₅₀ (µg/mL)Biofilm MIC₅₀ (MBIC/SMIC₅₀) (µg/mL)Biofilm Eradication Concentration (MBEC) (µg/mL)Reference(s)
This compound 0.1251-8128-512[1]
Fluconazole 0.25 - 1>640256 - >1024[1][2]
Ketoconazole 0.25 - 1-64 - ≥512[1]
Miconazole ----

Note: Data is compiled from various sources and experimental conditions may vary. A hyphen (-) indicates that specific data was not available in the reviewed literature.

Table 2: Comparative Efficacy of Polyene Antifungals against Candida albicans Biofilms

Antifungal AgentPlanktonic MIC (µg/mL)Biofilm MIC (MBIC/SMIC₅₀) (µg/mL)Biofilm Eradication Concentration (MBEC) (µg/mL)Reference(s)
Amphotericin B 0.25 - 1< 10 (for 65% of isolates)4 to >64[2][3][4]
Nystatin ---[5][6][7]

Note: The efficacy of polyenes against biofilms can be concentration-dependent and may require higher, potentially toxic, concentrations for eradication.[8]

Table 3: Efficacy of Other Antifungals against Fungal Biofilms

Antifungal AgentFungal SpeciesPlanktonic MIC (µg/mL)Biofilm MIC (MBIC/SMIC₅₀) (µg/mL)Biofilm Eradication Concentration (MBEC) (µg/mL)Reference(s)
Terbinafine (B446) Dermatophytes---[9][10][11][12]
Echinocandins Aspergillus fumigatus-MEC: <0.03-[13]
Griseofulvin Candida spp.49.9–99.86.24–12.48 (nano-formulation)-[14][15][16]

Note: Terbinafine is noted to be more effective than this compound in treating dermatophyte infections, which can form biofilms.[9][10][11][12] Echinocandins exhibit fungistatic activity against Aspergillus biofilms, measured as Minimum Effective Concentration (MEC).[13] Griseofulvin's anti-biofilm activity is significantly enhanced in nano-formulations.[14][15][16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of key experimental protocols used to assess the impact of antifungal agents on fungal biofilms.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

The MBIC assay determines the minimum concentration of an antifungal agent required to inhibit the formation of a biofilm.

  • Inoculum Preparation: A standardized suspension of fungal cells (e.g., 1 x 10⁶ CFU/mL) is prepared in a suitable growth medium.

  • Biofilm Formation: A 96-well microtiter plate is inoculated with the fungal suspension and incubated to allow for biofilm formation (typically 24-48 hours).

  • Antifungal Treatment: The formed biofilms are washed, and serial dilutions of the antifungal agents are added to the wells.

  • Incubation: The plate is incubated for a further 24 hours.

  • Quantification: Biofilm inhibition is assessed using methods like the Crystal Violet assay or the XTT reduction assay to measure biomass or metabolic activity, respectively. The MBIC is the lowest concentration showing significant inhibition compared to the control.[17][18][19][20]

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

The CV assay is a simple and widely used method to quantify the total biomass of a biofilm.

  • Washing: After treatment, non-adherent cells are removed by washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.

  • Washing: Excess stain is removed by washing with water.

  • Solubilization: The bound dye is solubilized using a solvent such as 95% ethanol (B145695) or 33% acetic acid.

  • Absorbance Reading: The absorbance of the solubilized dye is measured at a specific wavelength (e.g., 570 nm), which is proportional to the biofilm biomass.

XTT Reduction Assay for Biofilm Metabolic Activity

The XTT assay measures the metabolic activity of the cells within a biofilm, providing an indication of cell viability.

  • Reagent Preparation: A solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and an electron-coupling agent (e.g., menadione (B1676200) or phenazine (B1670421) methosulfate) is prepared.

  • Incubation: The XTT solution is added to the wells containing the biofilms and incubated in the dark for a specific period (e.g., 2-5 hours).

  • Colorimetric Reaction: Metabolically active cells reduce the XTT tetrazolium salt to a formazan (B1609692) product, resulting in a color change.

  • Absorbance Reading: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm). The color intensity is proportional to the metabolic activity of the biofilm.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways that regulate fungal biofilm formation is critical for developing targeted anti-biofilm strategies. In Candida albicans, two major pathways play a central role: the Ras/cAMP/PKA pathway and the MAPK pathway.

Mechanism of Action of Different Antifungal Classes

The primary mechanism of action for azoles like this compound is the inhibition of the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for ergosterol biosynthesis. This disrupts the fungal cell membrane integrity.[21] Polyenes, such as amphotericin B, bind directly to ergosterol, creating pores in the membrane and leading to cell leakage.[22][23][24]

G cluster_0 Antifungal Mechanisms of Action cluster_1 Consequences Azoles Azoles (e.g., this compound) Ergosterol_Synth Lanosterol 14-α-demethylase Azoles->Ergosterol_Synth Inhibits Polyenes Polyenes (e.g., Amphotericin B) Ergosterol Ergosterol Polyenes->Ergosterol Binds to Ergosterol_Synth->Ergosterol Synthesizes Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Disruption Membrane Disruption Leakage Cellular Leakage Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanisms of action for Azole and Polyene antifungals.

Fungal Biofilm Formation Signaling Pathways

The Ras/cAMP/PKA pathway is a key regulator of morphogenesis and virulence in C. albicans. Activation of Ras1 leads to the activation of adenylyl cyclase (Cyr1), which increases intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), leading to the expression of genes involved in hyphal growth and biofilm formation.[25][26][27][28][29]

The MAPK (Mitogen-Activated Protein Kinase) pathway , specifically the cell wall integrity pathway, is also crucial for biofilm development. It is activated by cell wall stress and regulates the expression of genes responsible for cell wall synthesis and remodeling, which are essential for the structural integrity of the biofilm.[30][31][32][33][34]

G cluster_0 Environmental Cues cluster_1 Signaling Pathways cluster_2 Downstream Effects Cues pH, Temperature, Nutrient Availability Ras1 Ras1 Cues->Ras1 MAPK_cascade MAPK Cascade (Cell Wall Integrity) Cues->MAPK_cascade Cyr1 Adenylyl Cyclase (Cyr1) Ras1->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_Expression Gene Expression (Hyphal Growth, Adhesion) PKA->Gene_Expression Regulates MAPK_cascade->Gene_Expression Regulates Biofilm_Formation Biofilm Formation Gene_Expression->Biofilm_Formation

Caption: Key signaling pathways in Candida albicans biofilm formation.

Conclusion

The treatment of fungal biofilm-associated infections remains a significant clinical challenge. While this compound is a valuable topical antifungal, its efficacy against mature biofilms is limited, a characteristic shared by many other azoles. Polyenes like amphotericin B show activity but often at concentrations that raise toxicity concerns. Newer classes of antifungals, such as echinocandins, and novel formulations of existing drugs, like nano-formulations of griseofulvin, show promise in overcoming biofilm-related resistance. A deeper understanding of the molecular mechanisms and signaling pathways governing biofilm formation will be instrumental in the development of more effective anti-biofilm strategies, potentially through combination therapies that target different aspects of the biofilm lifecycle. Further research is essential to standardize testing methodologies and to translate in vitro findings into effective clinical treatments.

References

A Systematic Review of the Clinical Efficacy of Clotrimazole Versus Other Topical Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of the clinical efficacy of clotrimazole with other topical antifungal agents for the treatment of superficial fungal infections. The information is compiled from a review of randomized controlled trials and systematic reviews, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Mechanism of Action: Azole Antifungals

This compound belongs to the azole class of antifungal agents. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound alters the permeability and fluidity of the cell membrane, leading to the inhibition of fungal growth and replication.

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Lanosterol_14a_demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component Ergosterol->Fungal_Cell_Membrane This compound This compound This compound->Lanosterol_14a_demethylase Inhibits

Mechanism of action of this compound.

Clinical Efficacy of this compound vs. Other Topical Antifungals

The following tables summarize the clinical and mycological cure rates of this compound in comparison to other topical antifungal agents for the treatment of various superficial fungal infections, as reported in selected clinical trials and systematic reviews.

Tinea Pedis (Athlete's Foot)
Treatment ComparisonDurationMycological Cure RateClinical Cure RateStudy Reference
This compound 1% cream vs. Terbinafine (B446) 1% cream4 weeks vs. 1 week73.1% vs. 93.5% (at week 4)58.7% vs. 89.7% (at week 4)Evans et al., 1993[1][2]
This compound 1% cream vs. Terbinafine 1% cream4 weeks vs. 2 weeks31.4% vs. 75.2% (at week 4)46.2% vs. 62.5% (at week 4)Nepal Journals Online, 2018[3]
Tinea Corporis (Ringworm) & Tinea Cruris (Jock Itch)
Treatment ComparisonDurationMycological Cure RateClinical Cure RateStudy Reference
This compound 1% cream vs. Terbinafine 1% cream4 weeks vs. 2 weeks31.4% vs. 75.2% (at week 4)Not specifiedNepal Journals Online, 2018[3]
This compound 1% cream vs. Miconazole 2% creamNot specified56% vs. 75% (cleared in 6 weeks)Not specifiedSaha, 1989[4]
Cutaneous Candidiasis
Treatment ComparisonDurationMycological Cure RateClinical Cure RateStudy Reference
This compound 1% cream vs. Miconazole 2% creamNot specified80-85% (this compound showed slightly earlier response)Not specifiedSaha, 1989[4]
Pityriasis Versicolor
Treatment ComparisonDurationMycological Cure RateClinical Cure RateStudy Reference
This compound 1% cream vs. Miconazole 2% creamNot specified86.7% vs. 99.6%Not specifiedSaha, 1989[4]

Experimental Protocols

The methodologies of clinical trials evaluating topical antifungals generally adhere to a structured framework to ensure the reliability and comparability of results. Below is a synthesized overview of a typical experimental protocol.

Study Design
  • Phase: Typically Phase III, multicenter, randomized, double-blind, parallel-group studies.

  • Control: Either a placebo (vehicle) or an active comparator.

  • Objective: To compare the efficacy and safety of the investigational drug with a control.

Participant Selection
  • Inclusion Criteria:

    • Age: Typically 18 years or older.

    • Diagnosis: Clinical diagnosis of the specific superficial fungal infection (e.g., tinea pedis, tinea corporis).

    • Mycological Confirmation: Positive potassium hydroxide (B78521) (KOH) microscopy and/or fungal culture from a skin scraping of the lesion at baseline.

    • Informed Consent: Willingness to provide written informed consent.

  • Exclusion Criteria:

    • Concomitant use of other topical or systemic antifungal, antibacterial, or corticosteroid medications.

    • Known hypersensitivity to the study medication or its components.

    • Pregnancy or lactation.

    • Underlying medical conditions that could interfere with the study, such as immunosuppression.

Treatment Regimen
  • Investigational Drug: e.g., this compound 1% cream.

  • Comparator: e.g., Terbinafine 1% cream or vehicle cream.

  • Application: Applied to the affected area(s) and a surrounding margin of healthy skin, typically once or twice daily.

  • Duration: Varies depending on the indication and the drug being tested, often ranging from 1 to 4 weeks.

Efficacy and Safety Assessments
  • Primary Efficacy Endpoints:

    • Mycological Cure: Negative KOH microscopy and negative fungal culture of a sample from the initial lesion site at the end of treatment or at a follow-up visit.

    • Clinical Cure: Absence of all signs and symptoms of the infection (e.g., erythema, scaling, pruritus).

  • Secondary Efficacy Endpoints:

    • Effective Treatment: Combination of mycological and clinical cure.

    • Relapse Rate: Recurrence of the infection at a follow-up assessment after completion of treatment.

  • Safety Assessments:

    • Monitoring and recording of all adverse events, particularly local skin reactions at the application site.

    • Assessment of vital signs and laboratory parameters as needed.

Statistical Analysis
  • The primary analysis is typically performed on the intent-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study medication.

  • Statistical tests such as the Chi-squared test or Fisher's exact test are used to compare cure rates between treatment groups.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Clinical & Mycological) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Terbinafine) Randomization->Treatment_B Treatment_Period Treatment Period (e.g., 1-4 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period End_of_Treatment_Assessment End of Treatment Assessment (Clinical & Mycological) Treatment_Period->End_of_Treatment_Assessment Follow_up_Assessment Follow-up Assessment (Relapse) End_of_Treatment_Assessment->Follow_up_Assessment Data_Analysis Data Analysis (Statistical Comparison) Follow_up_Assessment->Data_Analysis

Typical workflow of a clinical trial for topical antifungals.

Systematic Review Process

The creation of this guide followed a systematic review process to identify and synthesize relevant clinical evidence.

Define_Question Define Research Question (this compound vs. other topicals) Literature_Search Comprehensive Literature Search (Databases: PubMed, etc.) Define_Question->Literature_Search Study_Selection Study Selection (Inclusion/Exclusion Criteria) Literature_Search->Study_Selection Data_Extraction Data Extraction (Efficacy, Protocols) Study_Selection->Data_Extraction Quality_Assessment Quality Assessment of Studies Data_Extraction->Quality_Assessment Data_Synthesis Data Synthesis (Tables, Text) Quality_Assessment->Data_Synthesis Report_Generation Report Generation Data_Synthesis->Report_Generation

Systematic review process for this guide.

References

Comparative analysis of the structure-activity relationships of Clotrimazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) of Clotrimazole derivatives, focusing on their antifungal and anticancer activities. By objectively comparing the performance of various structural analogs and providing supporting experimental data, this document aims to facilitate further research and development in this promising class of therapeutic agents.

Introduction to this compound and Its Derivatives

This compound is a broad-spectrum synthetic antifungal agent belonging to the imidazole (B134444) class.[1] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3] This disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.[2][3] Beyond its well-established antifungal properties, this compound and its derivatives have garnered significant interest for their potential anticancer activities.[4] The anticancer mechanism is multifaceted, involving the inhibition of mitochondrial-bound glycolytic enzymes, disruption of calcium homeostasis, and induction of apoptosis.[4]

The core structure of this compound, characterized by a trityl group linked to an imidazole ring, offers multiple sites for chemical modification. Researchers have explored substitutions on the phenyl rings of the trityl group and modifications of the imidazole moiety to enhance potency, broaden the spectrum of activity, and explore new therapeutic applications. This guide will delve into the key structural modifications and their impact on biological activity, supported by quantitative data and detailed experimental methodologies.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the trityl and imidazole moieties. The following sections and tables summarize the key SAR findings for antifungal and anticancer activities.

Antifungal Activity

The antifungal efficacy of this compound analogs is largely dependent on substitutions on the phenyl rings and modifications of the imidazole ring.

Table 1: Comparative Antifungal Activity (MIC₅₀) of this compound Derivatives

Compound/DerivativeModificationTest Organism(s)MIC₅₀ (µg/mL)Reference(s)
This compound Parent Compound Candida albicans0.53 [5]
Candida glabrata<0.008 - 8
Derivative 4h 1,2,3-triazole linked, 4-bromophenylacetophenone on triazoleC. albicans SC5314< 1.52[5]
Derivative 4j 1,2,3-triazole linked, 4-fluorophenylacetophenone on triazoleC. albicans SC5314< 1.52[5]
Derivative 4l 1,2,3-triazole linked, 2,4-difluorophenylacetophenone on triazoleC. albicans SC53140.51[5]
Derivative 4s 1,2,3-triazole linked, 4-chlorophenylacetophenone on triazoleC. albicans SC53140.53[5]
Derivative 4w 1,2,3-triazole linked, 2,4-dichlorophenylacetophenone on triazoleC. albicans SC53140.69[5]
Series a Imidazole ring replaced by 2-methylimidazoleVarious Fungi-[1]
Series b Imidazole ring replaced by 2-methyl-4-nitroimidazoleVarious Fungi-[1]
Series c o-chlorotrityl moiety replaced by trityl, mono or dimethoxy tritylVarious Fungi-[1]
Series d Imidazole ring replaced by benzimidazole (B57391)Various Fungi-[6]

Note: A lower MIC₅₀ value indicates higher antifungal activity.

From the data, it is evident that:

  • Modification of the Imidazole Ring: Replacing the imidazole ring with other five-membered heterocyclic rings like pyrazole (B372694) and benzimidazole has been explored to modulate antifungal activity.[6] The introduction of substituents on the imidazole ring, such as a methyl or a nitro group, also influences the antifungal spectrum and potency.[1]

  • Substitution on the Phenyl Rings: The presence and position of substituents on the phenyl rings of the trityl group play a crucial role. SAR studies have shown that introducing electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) on the phenyl rings can enhance antifungal activity.[5] The presence of a single methoxy (B1213986) group was found to be essential for activity, while the addition of a second methoxy group diminished it.[1]

Anticancer Activity

The anticancer properties of this compound derivatives are linked to their ability to induce apoptosis and inhibit cell proliferation. The triphenylmethyl pharmacophore is considered a crucial element for this activity.[4]

Table 2: Comparative Anticancer Activity (IC₅₀) of this compound and its Derivatives

Compound/DerivativeModificationCancer Cell Line(s)IC₅₀ (µM)Reference(s)
This compound Parent Compound MCF-7 (Breast)<100[7][8]
MDA-MB-231 (Breast)~50[7]
PC-3 (Prostate)14.08[8]
UM-UC-5 (Bladder)20.24[8]
Cu(II) ligated this compound complexes Metal ComplexationVariousSuperior to this compound[4]
Analogs without imidazole moiety Removal of Imidazole RingMelanoma and other cancer cell linesSimilar G₀-G₁ phase arrest and antiproliferative effects as parent molecule

Note: A lower IC₅₀ value indicates higher anticancer activity.

Key observations from the SAR of anticancer activity include:

  • The Triphenylmethyl Pharmacophore: This bulky, lipophilic group is critical for the anticancer effects of this compound derivatives.[4]

  • Metal Complexation: The formation of metal complexes, particularly with Cu(II), has been shown to enhance the pro-apoptotic and antiproliferative effects compared to the parent this compound.[4]

  • Role of the Imidazole Ring: Interestingly, studies have shown that analogs lacking the imidazole moiety can still exhibit significant anticancer activity, suggesting that the primary driver of this effect resides in the trityl group.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well flat-bottom microtiter plates

  • Standardized fungal inoculum (e.g., Candida albicans at 0.5-2.5 x 10³ CFU/mL)

  • RPMI-1640 medium buffered with MOPS

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or a microplate reader

Procedure:

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of the this compound derivatives in the microtiter plates. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Inoculum Preparation: Prepare a standardized fungal suspension according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well. This can be assessed visually or by measuring the optical density using a microplate reader.

Anticancer Activity Assay: IC₅₀ Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a blank control (medium only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its derivatives stem from their interaction with multiple cellular pathways.

Antifungal Mechanism of Action

The primary antifungal mechanism involves the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.

This compound This compound Derivatives CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Biosynthesis Lanosterol->Ergosterol Catalyzed by CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Antifungal mechanism of this compound derivatives.

Anticancer Mechanism of Action

The anticancer effects of this compound derivatives are more complex, involving the inhibition of key metabolic enzymes and the disruption of ion homeostasis, leading to apoptosis.

cluster_glycolysis Glycolysis Inhibition cluster_calcium Calcium Homeostasis Disruption Glycolysis Glycolytic Enzymes (Hexokinase, PFK) ATP ATP Production Glycolysis->ATP Inhibition of Proliferation Cancer Cell Proliferation ATP->Proliferation Reduced energy for CaStores Intracellular Ca²⁺ Stores CaCytosol Cytosolic Ca²⁺ CaStores->CaCytosol Depletion of Apoptosis Apoptosis CaCytosol->Apoptosis Dysregulation induces This compound This compound Derivatives This compound->Glycolysis This compound->CaStores Proliferation->Apoptosis

Caption: Anticancer mechanisms of this compound derivatives.

Conclusion

The structural framework of this compound provides a versatile scaffold for the development of novel therapeutic agents with potent antifungal and anticancer activities. Structure-activity relationship studies have revealed that modifications to both the trityl and imidazole moieties can significantly impact biological efficacy. Specifically, the introduction of electron-withdrawing groups on the phenyl rings tends to enhance antifungal activity, while the triphenylmethyl group appears to be the key pharmacophore for anticancer effects. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon, enabling the rational design and evaluation of new this compound derivatives with improved therapeutic profiles. Further exploration of these compounds holds significant promise for addressing the challenges of drug resistance in fungal infections and developing novel strategies for cancer treatment.

References

Safety Operating Guide

Navigating the Safe Disposal of Clotrimazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of clotrimazole, a widely used antifungal agent, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to prevent environmental contamination and ensure a safe working environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Logistical Information

This compound is recognized as being very toxic to aquatic organisms with long-lasting effects.[1][2] Therefore, direct disposal into sewer systems or waterways must be strictly avoided.[1][3] All waste containing this compound must be managed in accordance with local, state, and federal regulations.[1][4][5]

Procedural Guidance: Step-by-Step Disposal

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety glasses, and a lab coat.[4] In cases of potential dust or aerosol formation, a NIOSH-approved respirator may be necessary.[4]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, such as unused pure substance or contaminated materials (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed container.[3]

  • Liquid Waste: For liquid formulations or solutions containing this compound, do not pour them down the drain.[3] Collect them in a suitable, closed container for chemical waste.

  • Empty Containers: Containers that have held this compound may still present a chemical hazard.[1] Where possible, they should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. If recycling or reconditioning is not feasible, puncture the container to prevent reuse and dispose of it in a sanitary landfill, in accordance with institutional guidelines.[1][3]

3. Disposal of Unused or Expired this compound Products:

  • Laboratory Setting: For pure this compound or concentrated solutions, the primary method of disposal is through a licensed hazardous waste disposal company. The material should be collected and disposed of in accordance with all applicable environmental regulations.[1][2]

  • Household or Clinical Formulations (Creams, Solutions): While less common in a research setting, if dealing with expired or unused commercial this compound products, the preferred method is a medicine take-back program.[6][7] If a take-back program is not available, the following procedure can be used:

    • Remove the cream or liquid from its original container.

    • Mix it with an unpalatable substance such as cat litter, used coffee grounds, or dirt.[7][8][9][10] This step makes the drug less appealing to children and pets and prevents diversion.

    • Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid.[7][8][9]

    • Dispose of the sealed container in the regular trash.[7][9]

    • Before discarding the original packaging, remove or obscure any personal information to protect privacy.[9]

4. Accidental Spills: In the event of a this compound spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[4]

  • Wear appropriate PPE, including respiratory protection if dust is present.[4]

  • Use dry clean-up procedures and avoid generating dust.[1]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal as hazardous waste.[3]

  • Clean the spill area thoroughly.

Summary of this compound Disposal Methods

Disposal MethodSettingDescription
Hazardous Waste Incineration LaboratoryPreferred method for pure this compound, concentrated solutions, and heavily contaminated materials. Ensures complete destruction of the active pharmaceutical ingredient.
Licensed Waste Hauler LaboratoryCollection and disposal by a certified company specializing in chemical and pharmaceutical waste.
Medicine Take-Back Program Household/ClinicalThe most recommended method for unused or expired commercial products to ensure proper disposal.[6][7]
Mix with Unpalatable Substance Household/ClinicalAn alternative when take-back programs are unavailable. The mixture is then sealed and placed in the trash.[7][8][9][10]
Sanitary Landfill Laboratory/HouseholdFor properly treated and contained this compound waste (e.g., punctured empty containers, sealed mixtures).

This compound Disposal Decision Workflow

Clotrimazole_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type lab_waste Laboratory Waste (Pure substance, solutions, contaminated labware) waste_type->lab_waste Laboratory household_waste Household/Clinical Waste (Expired/unused creams, solutions) waste_type->household_waste Household/ Clinical collect_hw Collect in a Labeled, Sealed Hazardous Waste Container lab_waste->collect_hw take_back Is a Medicine Take-Back Program Available? household_waste->take_back dispose_hw Dispose via Licensed Hazardous Waste Contractor collect_hw->dispose_hw end End of Process dispose_hw->end use_take_back Utilize Take-Back Program take_back->use_take_back Yes mix_waste Mix with Unpalatable Substance (e.g., coffee grounds, cat litter) take_back->mix_waste No use_take_back->end seal_container Place Mixture in a Sealed Container mix_waste->seal_container dispose_trash Dispose of in Household Trash seal_container->dispose_trash dispose_trash->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Clotrimazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Clotrimazole, a common antifungal agent. The following procedural guidance is based on established safety data sheets to ensure operational safety and proper disposal.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, particularly in its solid, crystalline powder form, a comprehensive approach to personal protection and engineering controls is necessary to minimize exposure.[1] The recommended personal protective equipment and engineering controls are summarized below.

Control TypeRecommendationSource
Engineering Controls Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels.[2] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3][2][3]
Eye/Face Protection Wear tight-sealing safety goggles or splash goggles.[1][3][1][3]
Skin Protection Wear a lab coat and compatible chemical-resistant gloves.[1][2] For larger quantities (up to 1 kg), a disposable laboratory coat or coverall of low permeability is recommended.[4][1][2][4]
Respiratory Protection A NIOSH-approved dust respirator should be used, especially when ventilation is inadequate or when dust is generated.[1][2][1][2]

Procedural Guidance for Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Avoid all personal contact, including inhalation of dust.[4]

  • Wear the appropriate personal protective equipment as detailed in the table above.[3]

  • Handle in a well-ventilated area to prevent the concentration of dust.[4]

  • Avoid dust formation during handling.[3]

  • After handling, wash hands and any exposed skin thoroughly.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[5]

Storage:

  • Keep containers tightly closed.[1][3]

  • Store in a dry, cool, and well-ventilated area.[1][3]

  • Keep away from heat and sources of ignition.[1]

  • Ground all equipment containing the material.[1]

Accidental Release and Disposal Plan

In the event of an accidental spill or for the disposal of waste, the following procedures should be followed.

Accidental Release Measures:

  • Small Spill: Use appropriate tools to place the spilled solid into a convenient waste disposal container. Clean the contaminated surface with water and dispose of it according to local and regional authority requirements.[1]

  • Large Spill: Use a shovel to transfer the material into a suitable waste disposal container. Subsequently, clean the contaminated area by spreading water on it and allowing it to be evacuated through the sanitary system.[1] In the case of a large spill, a self-contained breathing apparatus should be used to avoid inhalation.[1]

Disposal of Unused this compound:

  • Unused this compound should be disposed of in an approved waste disposal plant.[3]

  • For unused cream formulations, the recommended method is to mix the cream with an unpalatable substance such as coffee grounds or cat litter in a sealed container before placing it in the trash.[6]

  • Alternatively, unused or expired medications can often be returned to a local community pharmacy for proper disposal through a drug take-back program.[7]

  • Do not flush excess this compound down the toilet or drain unless specifically instructed to do so.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

prep Preparation ppe Don Personal Protective Equipment (PPE) - Gloves - Lab Coat - Safety Goggles - Dust Respirator prep->ppe handling Handling this compound - Use in well-ventilated area - Avoid dust formation - Ground equipment ppe->handling storage Storage - Tightly closed container - Cool, dry, well-ventilated area handling->storage spill Accidental Spill handling->spill disposal Disposal of Waste handling->disposal storage->handling small_spill Small Spill Procedure - Scoop into waste container - Clean area with water spill->small_spill Small large_spill Large Spill Procedure - Use shovel to contain - Wear full protective gear - Clean and evacuate spill->large_spill Large small_spill->disposal large_spill->disposal decontaminate Decontaminate Work Area disposal->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe

Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clotrimazole
Reactant of Route 2
Reactant of Route 2
Clotrimazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。